6-Methyl-1-heptene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOXRAAHOJJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Record name | ISOOCTENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID30891923 | |
| Record name | 6-Methyl-1-heptene | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |
| Record name | ISOOCTENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Heptene, 6-methyl- | |
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Flash Point |
less than 20 °F (NFPA, 2010) | |
| Record name | ISOOCTENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
25.2 [mmHg] | |
| Record name | 1-Heptene, 6-methyl- | |
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CAS No. |
11071-47-9, 5026-76-6 | |
| Record name | ISOOCTENE | |
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| Record name | 6-Methyl-1-heptene | |
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| Record name | 1-Heptene, 6-methyl- | |
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| Record name | Isooctene | |
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| Record name | 1-Heptene, 6-methyl- | |
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| Record name | 6-Methyl-1-heptene | |
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| Record name | Isooctene | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-1-heptene: Physicochemical Properties, Synthesis, and Reactivity
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise architecture of molecular building blocks is paramount. Branched aliphatic alkenes, such as 6-methyl-1-heptene, represent a critical class of synthons. Their utility stems from the versatile reactivity of the terminal double bond, which allows for the stereospecific and regioselective introduction of functional groups, and the influence of the alkyl branching on the physicochemical properties of derivative molecules.[1][2] This iso-octene isomer (CAS 5026-76-6, IUPAC name: 6-methylhept-1-ene) is a valuable, non-conjugated terminal alkene that serves as a precursor for primary alcohols, aldehydes, and other functionalized long-chain alkanes.
This technical guide offers a comprehensive examination of this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, and analytical characterization, explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties is the foundation of its effective use in a laboratory setting, dictating choices in solvent systems, reaction temperatures, and purification methods. This compound is a clear, colorless liquid with a characteristic petroleum-like odor.[3] It is less dense than water and insoluble in it, necessitating the use of biphasic systems or organic solvents for reactions involving aqueous reagents.[3]
Physical and Chemical Properties Summary
The key physicochemical data for this compound are summarized in Table 1 for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-methylhept-1-ene | [3] |
| CAS Number | 5026-76-6 | [4] |
| Molecular Formula | C₈H₁₆ | [4] |
| Molecular Weight | 112.21 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.7125 g/cm³ at 20 °C | [3] |
| Boiling Point | 112.4 - 113.2 °C at 760 mmHg | [3] |
| Melting Point | -103.01 °C (estimate) | [3] |
| Flash Point | 15.5 °C (closed cup) | [3] |
| Refractive Index (n_D) | 1.411 at 20 °C | [3] |
| Solubility | Insoluble in water; miscible with alcohols, ethers | [3] |
| Vapor Pressure | 25.2 mmHg | [3] |
Safety and Handling
This compound is a highly flammable liquid and vapor (GHS Category 2).[3] All handling procedures must be conducted in a well-ventilated area, preferably a fume hood, and away from all sources of ignition. Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate gloves, is mandatory.
-
Hazard Statements: H225 (Highly flammable liquid and vapor)
-
Precautionary Measures: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
Synthesis of this compound
The synthesis of a terminal alkene with a specific branching pattern requires a strategic approach that guarantees the position of the double bond, avoiding the formation of isomeric mixtures common in elimination reactions.[5] Two robust and widely adopted methods for this purpose are the Wittig reaction and the Grignard reaction.
Synthesis via Wittig Reaction
The Wittig reaction is a superior method for unambiguously forming a C=C bond.[1][5] It utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. For the synthesis of this compound, the logical disconnection is between C1 and C2, requiring the reaction of formaldehyde with the ylide derived from isopentyltriphenylphosphonium bromide.
Caption: Workflow for the synthesis of this compound via the Wittig Reaction.
Experimental Protocol: Wittig Synthesis of this compound
-
Part A: Preparation of Isopentyltriphenylphosphonium Bromide.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.0 eq) and toluene.
-
Heat the solution to reflux.
-
Add 1-bromo-3-methylbutane (1.05 eq) dropwise over 30 minutes.
-
Maintain reflux for 24 hours, during which the phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature, and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
-
Part B: Wittig Olefination.
-
Suspend the dried isopentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under nitrogen.[6]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of formaldehyde (1.1 eq, generated from paraformaldehyde by cracking or using a commercially available solution in an organic solvent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using hexane as the eluent to yield pure this compound.
-
Causality Insight: The choice of a non-stabilized ylide (generated from an alkyl halide) is critical as it favors the formation of the desired alkene with high yield, even from a simple aldehyde like formaldehyde.[7] Anhydrous THF is the solvent of choice because it is aprotic and effectively solvates the phosphonium salt and the intermediate ylide.[6] n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt to form the reactive ylide.[2]
Reactivity of the Terminal Alkene
The terminal C=C double bond is the locus of reactivity in this compound, making it an excellent substrate for addition reactions. A particularly valuable transformation for drug development professionals is its conversion to the corresponding primary alcohol, 6-methyl-1-heptanol, which can serve as a handle for further functionalization.
Hydroboration-Oxidation to 6-Methyl-1-heptanol
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[8] This is a cornerstone reaction in organic synthesis because it provides regiochemical control that is complementary to acid-catalyzed hydration, yielding the terminal alcohol from a terminal alkene.
Mechanism Rationale: The regioselectivity is dictated by both steric and electronic factors in the first step (hydroboration). The boron atom, being the more sterically demanding part of the borane reagent, preferentially adds to the less hindered carbon of the double bond (C1). Electronically, the addition proceeds through a four-membered transition state where the boron (electrophile) adds to the carbon that can better accommodate a partial positive charge, which is also C1.[8] The subsequent oxidation step proceeds with retention of configuration, replacing the C-B bond with a C-OH bond at the same position.[9]
Caption: Workflow for the anti-Markovnikov hydration of this compound.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add borane-tetrahydrofuran complex (BH₃•THF, ~0.35 eq of BH₃, typically 1.0 M solution) dropwise via syringe. The reaction is exothermic; maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane.
-
Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH) solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂). Control the rate of addition to keep the internal temperature below 40 °C.
-
After the addition is complete, allow the biphasic mixture to stir at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Cool the mixture to room temperature. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography or distillation to yield pure 6-methyl-1-heptanol.
Causality Insight: BH₃ is a highly reactive, toxic gas that exists as a dimer (B₂H₆). Using it as a complex with THF stabilizes the borane as a Lewis acid-base adduct, making it safer and easier to handle while maintaining its reactivity.[10][11][12] The oxidation step uses basic hydrogen peroxide because the hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the electron-deficient boron atom, initiating the rearrangement that leads to the alcohol.[8]
Spectroscopic and Spectrometric Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on established chemical shift principles and predictive algorithms, the following spectra are expected.[13][14]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 5.85-5.75 (m, 1H): This multiplet (typically a doublet of doublet of triplets) corresponds to the internal vinyl proton (-CH=). Its complex splitting arises from coupling to the two geminal vinyl protons and the two adjacent allylic protons.
-
δ 5.00-4.90 (m, 2H): This region contains the signals for the two terminal vinyl protons (=CH₂). They are diastereotopic and will appear as two distinct multiplets (a doublet of doublets and a doublet of triplets).
-
δ 2.05 (q, J=7.0 Hz, 2H): The allylic protons (-CH₂-CH=) appear as a quartet due to coupling with the adjacent methylene group.
-
δ 1.55 (m, 1H): The methine proton (-CH(CH₃)₂) is a multiplet due to coupling with the six methyl protons and the adjacent methylene group.
-
δ 1.40-1.15 (m, 4H): The two non-equivalent methylene groups in the alkyl chain will appear as overlapping multiplets in this region.
-
δ 0.88 (d, J=6.6 Hz, 6H): The six protons of the two equivalent methyl groups in the isopropyl moiety appear as a doublet, split by the single methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 139.2: Vinylic carbon (-CH=)
-
δ 114.3: Terminal vinylic carbon (=CH₂)
-
δ 38.5: C5 methylene group (-CH₂-)
-
δ 33.8: C3 (allylic) methylene group (-CH₂-)
-
δ 28.9: C6 methine group (-CH(CH₃)₂)
-
δ 26.5: C4 methylene group (-CH₂-)
-
δ 22.6: C7 and C8 methyl carbons (-CH(CH₃)₂)
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the terminal alkene and the alkane backbone.
-
3077 cm⁻¹ (medium): =C-H Stretch. This absorption, appearing just above 3000 cm⁻¹, is diagnostic for C(sp²)-H bonds and clearly indicates the presence of the alkene moiety.[15][]
-
2955, 2925, 2870 cm⁻¹ (strong): -C-H Stretch. These strong bands below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds in the alkyl chain.
-
1641 cm⁻¹ (medium): C=C Stretch. This band confirms the presence of the carbon-carbon double bond.[15]
-
1465 cm⁻¹ (medium): -CH₂- Scissoring and -CH₃ Asymmetric Bend.
-
993 & 910 cm⁻¹ (strong): =C-H Out-of-Plane Bending (Wag). These two strong absorptions are highly characteristic of a monosubstituted (terminal) alkene (-CH=CH₂).[][17]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which helps elucidate the structure.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112. However, for branched alkanes and alkenes, this peak can be weak or absent due to rapid fragmentation.[4]
-
Key Fragmentation Pathways: Fragmentation is driven by the formation of stable carbocations.
-
Allylic Cleavage: The most significant fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond). This results in a highly stable, resonance-stabilized allylic cation. Loss of a C₄H₉• radical (57 amu) would lead to a fragment at m/z = 55 .
-
Cleavage at the Branch Point: Branched alkanes readily fragment at the branch point to form the most stable carbocation. Cleavage of the C5-C6 bond results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 amu), leading to a prominent peak at m/z = 69 . Alternatively, loss of a C₅H₁₁• radical (71 amu) gives the stable secondary isopropyl cation at m/z = 43 .
-
McLafferty Rearrangement: While possible, this rearrangement is less dominant than the fragmentation pathways that produce highly stable secondary and allylic carbocations.
-
Analysis of the NIST database mass spectrum for this compound confirms these patterns, with major peaks observed at m/z = 43, 56 (from a rearrangement), and 55, consistent with the expected fragmentation.[4]
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, it and its derivatives are valuable intermediates. The incorporation of branched alkyl chains is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1][2]
-
Lipophilicity and Pharmacokinetics: Changing the size and branching of an alkyl group can fine-tune a drug candidate's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A branched chain, like the isoheptyl group, can increase solubility in lipid membranes while potentially hindering metabolic attack compared to a linear chain.[1]
-
Receptor Binding: The specific three-dimensional shape of a branched alkyl group can be used to optimize the fit of a ligand into the hydrophobic pocket of a target protein or enzyme, thereby enhancing binding affinity and potency.[1]
-
Chemical Intermediate: The primary alcohol derivative, 6-methyl-1-heptanol, is used as a chemical intermediate and as a flavor and fragrance agent.[8][12] It serves as a precursor for the synthesis of esters and other compounds used in plasticizers and surfactants.[10][11] Its presence in natural sources like tobacco plants and castoreum suggests potential roles in chemical signaling that could be explored in biochemical research.[10][18]
Conclusion
This compound is a structurally simple yet synthetically powerful building block. Its value lies in the predictable reactivity of its terminal double bond, which allows for controlled functionalization via reactions like hydroboration-oxidation. A comprehensive understanding of its physicochemical properties, safety profile, and spectroscopic signatures is essential for its effective and safe utilization. The synthetic protocols and mechanistic insights provided in this guide are designed to empower researchers in chemistry and drug development to confidently employ this versatile intermediate in the construction of more complex and high-value molecules.
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Chemistry LibreTexts. (2015, July 15). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]
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NMRDB.org. (n.d.). Predict 1H NMR spectra. [Link]
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Spectroscopy. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]
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Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Methyl-1-heptene
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 6-methyl-1-heptene (C₈H₁₆), a valuable alkene in organic synthesis.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic routes, including the Grignard reaction, the Wittig reaction, and olefin metathesis. Each section delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of these methods. The guide emphasizes practical, field-proven insights to ensure replicable and efficient synthesis.
Introduction: The Significance of this compound
This compound, an isomer of octene, is a key building block in the synthesis of fine chemicals and pharmaceutical intermediates.[1][3] Its terminal double bond and branched alkyl chain make it a versatile substrate for a variety of chemical transformations, including polymerization, hydroformylation, and epoxidation. The controlled and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This guide will explore the most reliable and scalable methods for its preparation.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several classic and modern organic reactions. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and stereochemical control. This guide will focus on three primary methodologies:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction that is highly effective for creating the backbone of the target molecule.[4]
-
Wittig Reaction: A premier method for the unambiguous synthesis of alkenes with precise control over the location of the double bond.[5][6]
-
Olefin Metathesis: A powerful and versatile catalytic reaction for the redistribution of alkene fragments.[7][8]
A comparative summary of these strategies is presented in the table below:
| Parameter | Grignard Reaction | Wittig Reaction | Olefin Metathesis |
| Key Reagents | Isoamylmagnesium bromide, Allyl bromide | Isoamyltriphenylphosphonium bromide, Formaldehyde | 1-Butene, 5-Methyl-1-hexene, Grubbs' Catalyst |
| Primary Advantage | Cost-effective, well-established | High regioselectivity for terminal alkene | High functional group tolerance, catalytic |
| Primary Disadvantage | Sensitive to moisture and air | Stoichiometric phosphine oxide byproduct | Catalyst cost and sensitivity |
| Typical Yield | Moderate to High | High | High |
Detailed Synthetic Protocols and Mechanistic Insights
Grignard Reaction: A Foundational Approach
The Grignard reaction provides a straightforward route to this compound by coupling an isoamyl Grignard reagent with an allyl halide.[4][9] This reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the allyl halide.
The synthesis involves the initial formation of isoamylmagnesium bromide, which then acts as a potent nucleophile. The subsequent reaction with allyl bromide proceeds via an Sɴ2 mechanism to form the carbon-carbon bond.
Diagram: Grignard Reaction Workflow
Caption: Key steps in the Wittig synthesis of this compound.
Materials:
-
Isoamyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Formaldehyde (or paraformaldehyde)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: In a flame-dried, nitrogen-purged flask, suspend isoamyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C and add n-butyllithium dropwise. The formation of the ylide is indicated by a color change to deep red or orange. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: To the ylide solution at 0°C, add a source of formaldehyde (e.g., paraformaldehyde, which will depolymerize in situ, or a solution of formaldehyde in THF). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The crude product, containing this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using hexanes as the eluent. [10]
Olefin Metathesis: A Catalytic Approach
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. [7][11]For the synthesis of this compound, a cross-metathesis reaction between two appropriate terminal alkenes catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst) can be employed. [8]
The Chauvin mechanism describes the reaction pathway, which involves the formation of a metallacyclobutane intermediate. [7]The catalyst, a metal carbene, reacts with an alkene in a [2+2] cycloaddition to form the metallacycle. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, thus propagating the catalytic cycle. [8]
Diagram: Olefin Metathesis Catalytic Cycle
Caption: Simplified catalytic cycle for the cross-metathesis synthesis of this compound.
Materials:
-
1-Butene
-
5-Methyl-1-hexene
-
Grubbs' Catalyst (e.g., 2nd generation)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve 5-methyl-1-hexene and Grubbs' catalyst in anhydrous DCM.
-
Cross-Metathesis: Bubble 1-butene gas through the solution or add a solution of 1-butene in DCM. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the vinyl protons (~4.9-5.8 ppm), the methine proton (~1.5 ppm), and the methyl protons (~0.9 ppm). |
| ¹³C NMR | Signals for the sp² carbons of the double bond (~114 and 139 ppm) and the aliphatic carbons. |
| GC-MS | A parent ion peak at m/z 112, corresponding to the molecular weight of C₈H₁₆. [12] |
| IR Spectroscopy | Characteristic C=C stretching vibration (~1640 cm⁻¹) and =C-H stretching vibrations (~3075 cm⁻¹). [13][14] |
Conclusion
This guide has detailed three robust and reliable methods for the synthesis of this compound. The choice between the Grignard, Wittig, and olefin metathesis reactions will depend on the specific requirements of the researcher, including cost, scale, and desired purity. The Grignard reaction offers a cost-effective route, while the Wittig reaction provides unparalleled regioselectivity for the terminal alkene. Olefin metathesis represents a modern, catalytic approach with high functional group tolerance. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
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Core Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 6-Methyl-1-heptene
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its characterization, synthesis, handling, and potential applications, grounded in established scientific principles.
This compound is an aliphatic, unsaturated hydrocarbon. As a terminal olefin with a branched alkyl chain, its reactivity is primarily dictated by the vinyl group, making it a valuable intermediate in organic synthesis and polymer science.
Chemical Identity
Correctly identifying a chemical entity is the foundation of any rigorous scientific work. The universally accepted identifiers for this compound are crucial for database searches, procurement, and regulatory compliance.
Chemical Structure
The structure of this compound features a seven-carbon chain with a double bond at the C1 position and a methyl group at the C6 position. This structure is achiral.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol: Purification by Fractional Distillation
Causality: Due to its volatility and potential for impurities from synthesis (e.g., unreacted starting materials, isomeric byproducts), fractional distillation is the preferred method for achieving high purity. The difference in boiling points between the target compound and potential contaminants allows for effective separation.
-
System Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all glassware is dry. The system must be placed in a certified fume hood.
-
Safety First: Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound to ensure smooth boiling. This prevents bumping, which can be hazardous with flammable liquids.
-
Heating: Gently heat the flask using a heating mantle. A gradual temperature increase is crucial for establishing an effective temperature gradient in the column, which is the basis for separation.
-
Equilibration: Observe the vapor front rising through the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring is maintained in the upper third of the column. This ensures that the vapor reaching the condenser is enriched in the lower-boiling-point component.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling forerun. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (approx. 112 °C). [1]6. Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Verification: Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Safe Handling and Storage
Trustworthiness: Safe handling protocols are non-negotiable. This compound is a highly flammable liquid and its vapors can form explosive mixtures with air. [3]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Ground all containers when transferring the liquid to prevent static discharge.
-
Hazards: Overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness and dizziness. [3]
Applications in Scientific Research
The unique structure of this compound makes it a useful compound in several areas of chemical research.
-
Radical Chemistry: It serves as a substrate in studies of radical reactions. For instance, research on methyl-substituted 6-heptenyl radicals has used similar structures to investigate the stereoselectivity and kinetics of 6-exo versus 7-endo cyclizations, which are fundamental processes in organic synthesis. [8]* Polymer Science: As a terminal alkene, it can undergo polymerization or be used as a comonomer to modify the properties of polymers, introducing controlled branching.
-
Organic Synthesis: The vinyl group is a versatile functional handle for a wide array of transformations, including hydroboration-oxidation, epoxidation, and metathesis reactions, making it a building block for more complex molecules.
Conclusion
This compound is a well-defined chemical entity with established physical properties and spectral characteristics. Its primary value to the scientific community lies in its utility as a model substrate for studying reaction mechanisms, particularly in radical chemistry, and as a versatile building block in synthetic and polymer applications. Proper characterization via spectroscopic methods and adherence to stringent safety protocols during handling and purification are paramount for obtaining reliable and reproducible experimental results.
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Spectroscopic Unveiling of 6-Methyl-1-heptene: An In-depth Technical Guide
Introduction
6-Methyl-1-heptene, a non-polar aliphatic alkene with the molecular formula C₈H₁₆, serves as a valuable building block in organic synthesis and a reference compound in petrochemical analysis.[1][2] Its structural characterization is paramount for ensuring purity, understanding reaction kinetics, and for its unambiguous identification in complex mixtures. This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the intricacies of its ¹H and ¹³C NMR spectra, elucidate its fragmentation pattern in mass spectrometry, and provide field-proven experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following numbering scheme will be used for the atoms in this compound:
Caption: Molecular structure and atom numbering of this compound.
Mass Spectrometry Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule upon ionization.[3] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[2]
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[4]
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Ion Formula | Relative Intensity (%) | Interpretation |
| 112 | [C₈H₁₆]⁺ | 5 | Molecular Ion (M⁺) |
| 97 | [C₇H₁₃]⁺ | 10 | Loss of a methyl radical (•CH₃) |
| 83 | [C₆H₁₁]⁺ | 20 | Loss of an ethyl radical (•C₂H₅) |
| 69 | [C₅H₉]⁺ | 60 | Loss of a propyl radical (•C₃H₇) |
| 56 | [C₄H₈]⁺ | 100 | Base Peak, likely from McLafferty rearrangement |
| 43 | [C₃H₇]⁺ | 85 | Isopropyl cation |
| 41 | [C₃H₅]⁺ | 70 | Allyl cation |
Fragmentation Pathway
The fragmentation of this compound in an EI source is governed by the stability of the resulting carbocations and neutral radicals.[5] The primary fragmentation mechanisms include allylic cleavage and rearrangements.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
The presence of the base peak at m/z 56 is indicative of a McLafferty rearrangement, a characteristic fragmentation of molecules containing a γ-hydrogen relative to a carbonyl or a double bond. In this case, a hydrogen atom from C4 is transferred to C1 with subsequent cleavage of the C2-C3 bond, resulting in the formation of a neutral propene molecule and the radical cation of 2-methyl-1-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity to the double bond and the alkyl branching.
Table 2: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 4.90 - 5.05 | m | - | 2H | H-1a, H-1b |
| 2 | 5.75 - 5.85 | m | - | 1H | H-2 |
| 3 | 2.00 - 2.10 | q | ~7.0 | 2H | H-3 |
| 4 | 1.25 - 1.35 | m | - | 2H | H-4 |
| 5 | 1.15 - 1.25 | m | - | 2H | H-5 |
| 6 | 1.50 - 1.60 | m | - | 1H | H-6 |
| 7, 8 | 0.85 - 0.95 | d | ~6.5 | 6H | H-7, H-8 |
-
Vinylic Protons (H-1, H-2): The protons on the double bond appear in the most downfield region (4.90-5.85 ppm) due to the deshielding effect of the π-electrons.[6] The terminal =CH₂ protons (H-1) will appear as a multiplet due to geminal and vicinal coupling. The internal vinylic proton (H-2) will also be a multiplet due to coupling with the H-1 and H-3 protons.
-
Allylic Protons (H-3): These protons are adjacent to the double bond and are deshielded, appearing around 2.05 ppm as a quartet due to coupling with the H-2 and H-4 protons.
-
Aliphatic Protons (H-4, H-5, H-6): These methylene and methine protons appear in the typical aliphatic region (1.15-1.60 ppm).
-
Methyl Protons (H-7, H-8): The two methyl groups attached to C6 are diastereotopic and are expected to appear as a doublet around 0.90 ppm due to coupling with the H-6 proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Assignment |
| 1 | 114.5 | C-1 (=CH₂) |
| 2 | 139.0 | C-2 (=CH) |
| 3 | 33.8 | C-3 (CH₂) |
| 4 | 29.0 | C-4 (CH₂) |
| 5 | 38.7 | C-5 (CH₂) |
| 6 | 28.5 | C-6 (CH) |
| 7, 8 | 22.6 | C-7, C-8 (CH₃) |
-
Alkene Carbons (C-1, C-2): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum (114-139 ppm).[7]
-
Aliphatic Carbons (C-3 to C-8): The sp³ hybridized carbons appear in the upfield region (22-39 ppm). The chemical shifts are influenced by the degree of substitution and proximity to the double bond.
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR and GC-MS data for this compound. As a volatile organic compound, specific handling procedures are necessary.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8] Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.[8]
-
Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.
NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 128-1024 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
GC-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as hexane or dichloromethane.
-
GC-MS System:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Agilent MS or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways through characteristic patterns like the McLafferty rearrangement. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom within the molecule. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality data for this and similar volatile organic compounds. By understanding the principles behind the data interpretation and the nuances of the experimental setup, scientists can confidently characterize this compound in various research and industrial applications.
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Molecular Identity and Structural Significance
An In-depth Technical Guide to the Thermodynamic Properties of 6-Methyl-1-heptene
This guide provides a comprehensive analysis of the thermodynamic properties of this compound (CAS No: 5026-76-6), a branched-chain alkene of significant interest in the fields of fuel combustion, polymer chemistry, and process design. As a representative C8H16 isomer, understanding its thermodynamic behavior is crucial for optimizing reaction conditions, predicting chemical equilibria, and designing safe and efficient industrial processes. This document synthesizes available experimental data and computational estimations, offering field-proven insights into the causality behind property values and the methodologies for their determination.
This compound is an aliphatic, unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2] Its structure, featuring a terminal double bond and a methyl group near the end of the carbon chain, influences its reactivity and physical properties. The placement of the methyl group introduces chirality, though thermodynamic properties are typically reported for the racemate.
Key Identifiers:
-
SMILES: C=CCCCC(C)C[1]
Enthalpy of Formation (ΔfH°)
A quantitative structure-property relationship (QSPR) model has predicted the standard enthalpy of formation (ΔfH°) for this compound to be -129.5 kJ/mol .[4] Another estimation based on the Joback group contribution method provides a value of -88.30 kJ/mol for the ideal gas phase.[5] The discrepancy between these values underscores the importance of the chosen computational methodology and highlights the need for experimental validation.
Causality and Experimental Protocol: Combustion Calorimetry
The standard enthalpy of formation for organic compounds is authoritatively determined using combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation.
Step-by-Step Methodology:
-
Sample Preparation: A precise mass of liquid this compound is hermetically sealed into a container of known mass and heat of combustion, such as a gelatin capsule or a thin-walled glass ampoule.
-
Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-strength stainless steel "bomb." A known volume of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. The sample is ignited via an electrical fuse, and the temperature of the surrounding water is monitored with high-precision thermometry.
-
Data Analysis: The change in internal energy for the combustion reaction (ΔU_comb) is calculated from the observed temperature rise and the pre-determined heat capacity of the calorimeter system.
-
Correction and Calculation: Corrections are applied for the ignition energy and for the formation of byproducts like nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔU_comb.
-
Hess's Law Application: Using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound is determined using Hess's Law.
Heat Capacity (Cp) and Standard Entropy (S°)
Heat capacity and entropy are fundamental properties that describe how a substance stores thermal energy and its degree of molecular disorder, respectively. These values are essential for calculating changes in enthalpy and Gibbs free energy with temperature.
For liquid this compound at 25 °C and 1.01325 bar, the molar heat capacity (Cp) is reported as 233.971 J/(mol·K) .[1]
Determination by Adiabatic Calorimetry
The authoritative method for determining heat capacity and, by extension, the third law entropy of a substance involves low-temperature adiabatic calorimetry.
Step-by-Step Methodology:
-
Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum.
-
Cooling: The vessel is cooled to cryogenic temperatures, typically near absolute zero (0 K).
-
Heating Increments: A precisely measured quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.
-
Equilibration: The system is allowed to reach thermal equilibrium after each heating step, and the final temperature is recorded.
-
Calculation: The heat capacity at each temperature is calculated as the ratio of the energy input to the measured temperature rise (Cp = dQ/dT).
-
Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to the target temperature, accounting for the entropies of any phase transitions (e.g., fusion).
Gibbs Free Energy (ΔG)
Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability and is crucial for calculating chemical reaction equilibrium constants. It integrates the contributions of both enthalpy and entropy.
The relationship between these core thermodynamic properties is defined by the fundamental equation: ΔG° = ΔfH° - TΔS°
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
A calculated value for the standard Gibbs free energy of formation for this compound is 101.88 kJ/mol , derived using the Joback method.[5] The positive value indicates that, under standard conditions, the formation of this compound from its constituent elements in their standard states is not a spontaneous process.
Phase Change Properties
Phase change characteristics are critical for separation processes, safety assessments, and process design.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure dictates the volatility of a substance. The reported vapor pressure for this compound is 25.2 mmHg (approximately 0.033 bar), though the temperature for this measurement is not specified in the source.[3]
The enthalpy of vaporization (ΔvapH°), the energy required to transform one mole of a liquid into a gas, is reported as 37.87 kJ/mol .[1] The NIST Chemistry WebBook provides a similar value of 38.90 kJ/mol .[2][5]
Summary of Thermodynamic Data
The following table summarizes the key thermodynamic and physical properties of this compound compiled from various sources. It is critical to note that several key thermodynamic values are based on computational estimations rather than direct experimental measurement.
| Property | Value | Unit | Source & Method |
| Molecular Weight | 112.21 | g/mol | [2][3] IUPAC |
| Normal Boiling Point | 113 | °C | [1] |
| Melting Point | -109.99 | °C | [1] |
| Critical Temperature | 284.85 | °C | [1] |
| Critical Pressure | 26 | bar | [1] |
| Density (liquid @ 25°C) | 719.05 | kg/m ³ | [1] |
| Std. Enthalpy of Formation (gas) | -129.5 | kJ/mol | [4] QSPR Model |
| -88.30 | kJ/mol | [5] Joback Method | |
| Molar Heat Capacity (liquid @ 25°C) | 233.971 | J/(mol·K) | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 37.87 | kJ/mol | [1] |
| 38.90 | kJ/mol | [2][5] NIST | |
| Std. Gibbs Free Energy of Formation (gas) | 101.88 | kJ/mol | [5] Joback Method |
| Vapor Pressure | 25.2 | mmHg | [3] |
Conclusion and Future Outlook
This guide provides a consolidated overview of the known thermodynamic properties of this compound. While physical properties like boiling point and density are well-established, core thermochemical data such as the enthalpy of formation rely heavily on computational estimations. The discrepancies between different computational methods highlight a critical gap in the experimental literature.
For researchers and drug development professionals, the provided data serves as a robust starting point for modeling and process simulation. However, for applications requiring high-fidelity thermochemical data, the experimental determination of the enthalpy of formation via combustion calorimetry and the heat capacity and entropy via adiabatic calorimetry is strongly recommended. Such measurements would provide an authoritative grounding for this important C8H16 isomer and its related chemical systems.
References
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [Link]
- Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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6-Methyl-1-heptene: A Technical Guide to Commercial Availability, Synthesis, and Application in Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth analysis of 6-methyl-1-heptene (CAS No: 5026-76-6), a terminal alkene of significant interest to researchers and professionals in organic synthesis and drug development. The document covers its commercial availability, key physicochemical properties, and detailed, field-proven protocols for its synthesis via Wittig olefination and Grignard reaction pathways. Emphasis is placed on the rationale behind experimental choices, ensuring methodological robustness. Furthermore, this guide explores the strategic application of the 6-methylheptane structural motif, as exemplified by its incorporation into the synthesis of complex natural products with therapeutic potential, such as the cholesterol biosynthesis inhibitor, decarestrictine L. This serves to highlight its utility as a versatile chiral building block in the construction of advanced molecular architectures.
Introduction and Physicochemical Profile
This compound is an aliphatic, unsaturated hydrocarbon that serves as a valuable building block in organic chemistry.[1] Its terminal double bond provides a reactive handle for a multitude of chemical transformations, including hydroboration-oxidation, epoxidation, and polymerization.[2] For drug development professionals, its simple, branched structure makes it an attractive precursor for introducing lipophilic side-chains or for constructing more complex chiral synthons.[3]
The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 5026-76-6 | [1][4] |
| Molecular Formula | C₈H₁₆ | [1][4] |
| Molecular Weight | 112.21 g/mol | [1] |
| Appearance | Clear, colorless liquid with a petroleum-like odor. | [1] |
| Boiling Point | 112.4 °C at 760 mmHg | [4] |
| Density | 0.719 g/cm³ | [4] |
| Refractive Index | 1.4045 | [4] |
| Flash Point | 15.5 °C | [4] |
| Solubility | Insoluble in water. | [1] |
Commercial Availability and Procurement
This compound is commercially available from a number of fine chemical suppliers, typically in research-grade purities.[4] Procurement for laboratory-scale synthesis is straightforward, though availability for bulk or GMP (Good Manufacturing Practice) applications may require direct inquiry with manufacturers. When sourcing this reagent, it is critical to consider purity, as trace impurities can interfere with sensitive catalytic reactions.
Below is a summary of representative commercial offerings. Pricing and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Number (Example) | Purity | Quantity (Example) | Price (USD, Example) | Reference(s) |
| LookChem | - | 98% | 1 g | $295.00 | [4] |
| Angene Chemical | AG00DAZB | >95% | - | Inquiry | [5] |
| ChemWhat | 799737 | - | - | Inquiry | [6] |
| ChemicalBook | CB1190922 | - | - | Inquiry | [7] |
Synthetic Routes: A Practical Guide
The synthesis of a terminal alkene like this compound is most reliably achieved through established olefination methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide details two robust and widely adopted methods: the Wittig reaction and a Grignard-based approach.
Route 1: Wittig Olefination of 5-Methylhexanal
The Wittig reaction is a cornerstone of alkene synthesis, offering unparalleled regioselectivity by forming the double bond precisely at the location of a carbonyl group.[2][8] For the synthesis of this compound, the reaction of 5-methylhexanal with the phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is the most direct and efficient strategy.
Causality and Experimental Insight: This route is favored for its reliability and the commercial availability of the key precursors. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi).[9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which presents the primary purification challenge due to its high polarity and low volatility.[10] Purification is typically achieved via column chromatography.
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Foreword: The Imperative of Purity in Scientific Endeavor
In the realms of research, drug development, and specialty chemical synthesis, the purity of a starting material is not merely a parameter—it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 6-Methyl-1-heptene (C₈H₁₆), a non-polar aliphatic alkene, serves as a key building block in various organic syntheses.[1] Its utility is directly proportional to its purity. The presence of isomeric species, residual solvents, or reaction byproducts can drastically alter reaction kinetics, yield, and the toxicological profile of final products.
This guide eschews a simple recitation of methods. Instead, it offers a holistic, field-proven approach to establishing a robust and self-validating system for the purity analysis of this compound. We will delve into the causality behind methodological choices, ensuring that the "why" is as clear as the "how," empowering you, the scientist, to not just follow a protocol, but to understand and adapt it with authority.
Understanding the Analyte: Physicochemical Profile
Before designing an analytical strategy, a thorough understanding of the target molecule is essential. This compound is a volatile, flammable liquid with a petroleum-like odor.[2] Its key properties dictate our analytical approach.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₈H₁₆ | [3][4][5][6][7] | Confirms the elemental composition and nominal mass for MS. |
| Molecular Weight | 112.21 g/mol | [2][3][4][5][6][7] | Used for all gravimetric and molar calculations. |
| CAS Number | 5026-76-6 | [3][4][5][6][7] | Provides an unambiguous identifier for database searches. |
| Boiling Point | ~112.4 °C (386 K) | [1][3] | High volatility makes it an ideal candidate for Gas Chromatography (GC). |
| Structure | Unsaturated Alkene | [3][4][5][6][7] | The terminal double bond and chiral center provide unique spectral features for NMR and IR. |
The Analytical Triad: A Multi-Modal Approach to Purity
No single technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal and complementary data generated by a triad of core techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
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An In-depth Technical Guide to the Reactivity of the Terminal Double Bond in 6-Methyl-1-heptene
Foreword: Unlocking the Synthetic Potential of a Versatile Alkene
To the community of researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the reactivity of the terminal double bond in 6-methyl-1-heptene. This seemingly simple branched-chain alpha-olefin is a versatile building block in organic synthesis. Its terminal unsaturation provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Understanding the nuances of its reactivity is paramount for its effective utilization in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. This document is structured to provide not just procedural knowledge, but also the underlying mechanistic principles and field-proven insights to empower you in your synthetic endeavors.
The Heart of Reactivity: The Terminal Alkene
The chemical behavior of this compound is dominated by the presence of its terminal carbon-carbon double bond. This bond, composed of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond, is an electron-rich center, rendering it susceptible to attack by electrophiles.[1] The accessibility of this terminal double bond, being less sterically hindered than an internal one, often leads to high reactivity and, in many cases, predictable regioselectivity in addition reactions.
Catalytic Hydrogenation: Saturating the Double Bond
Catalytic hydrogenation is a fundamental transformation that converts the alkene functionality in this compound to the corresponding alkane, 2-methylheptane. This reduction reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.
Causality Behind Experimental Choices: The choice of catalyst is critical in hydrogenation. Heterogeneous catalysts like platinum, palladium, or nickel are commonly employed due to their high activity and ease of separation from the reaction mixture. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), offer milder reaction conditions and can exhibit greater selectivity for the hydrogenation of less sterically hindered double bonds, making them particularly suitable for terminal alkenes like this compound.[2] The reaction is typically carried out in a solvent that can dissolve the alkene but does not react with the catalyst or hydrogen.
Experimental Protocol: Homogeneous Hydrogenation using Wilkinson's Catalyst
-
Inert Atmosphere: A flame-dried Schlenk flask is charged with Wilkinson's catalyst (e.g., 0.05 mol%) and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Anhydrous and degassed solvent (e.g., toluene or benzene) is added to dissolve the catalyst, followed by the addition of this compound.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a regulated supply at 1 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by filtration through a short plug of silica gel to remove the catalyst, affording the desired 2-methylheptane.
Quantitative Data: Hydrogenation of this compound
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Enthalpy of Hydrogenation (kJ/mol) | Yield (%) |
| Platinum on Carbon (Pt/C) | 25 | 1 | Ethanol | -126.4 ± 2.0 | >95 |
| Wilkinson's Catalyst | 25 | 1 | Toluene | Not Reported | Quantitative |
Data for Pt/C from NIST Chemistry WebBook. Yields are typical for this class of reaction.
Halogenation: Addition of Dihalogens
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound proceeds via an electrophilic addition mechanism to yield a vicinal dihalide. This reaction is a reliable method for the functionalization of the double bond.
Causality Behind Experimental Choices: The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), to avoid the participation of the solvent in the reaction. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the backside attack of a halide ion.[3] This stereospecific anti-addition dictates the stereochemistry of the product.
Experimental Protocol: Bromination of this compound
-
Dissolution: this compound is dissolved in an inert solvent like dichloromethane in a round-bottom flask, protected from light to prevent radical side reactions.
-
Cooling: The solution is cooled in an ice bath (0 °C) to control the exothermicity of the reaction.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise with stirring. The characteristic reddish-brown color of bromine will disappear as it is consumed.
-
Monitoring: The reaction is complete when a faint persistent bromine color is observed.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any excess bromine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,2-dibromo-6-methylheptane.
Quantitative Data: Halogenation of Terminal Alkenes
| Halogen | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Br₂ | CH₂Cl₂ | 0 | 1,2-dibromo-6-methylheptane | >90 |
| Cl₂ | CCl₄ | 0 | 1,2-dichloro-6-methylheptane | >90 |
Yields are representative for the halogenation of terminal alkenes.
Hydrohalogenation: Markovnikov and Anti-Markovnikov Additions
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of electrophilic addition that demonstrates the principle of regioselectivity. The outcome of this reaction can be controlled to yield either the Markovnikov or the anti-Markovnikov product.
Causality Behind Experimental Choices: The regioselectivity is dictated by the stability of the carbocation intermediate formed during the reaction. According to Markovnikov's rule , the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation at the C2 position.[4] Subsequent attack by the halide anion gives the 2-halo-6-methylheptane. Anti-Markovnikov addition of HBr can be achieved under radical conditions, typically initiated by peroxides. In this case, the bromine radical adds first to the terminal carbon to form the more stable secondary radical.
Experimental Protocol: Markovnikov Hydrobromination
-
Setup: this compound is dissolved in a suitable inert solvent (or used neat). The reaction vessel is cooled in an ice bath.
-
Reagent Addition: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.
-
Reaction: The mixture is stirred at a low temperature and allowed to warm to room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction is quenched by pouring it into water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 2-bromo-6-methylheptane.
Quantitative Data: Hydrohalogenation of Terminal Alkenes
| Reagent | Conditions | Major Product | Regioselectivity (Markovnikov:Anti-Markovnikov) | Typical Yield (%) |
| HBr | Ionic | 2-Bromo-6-methylheptane | >95:5 | ~85-95 |
| HBr | Peroxides (ROOR) | 1-Bromo-6-methylheptane | <5:95 | ~80-90 |
| HCl | Ionic | 2-Chloro-6-methylheptane | >95:5 | ~80-90 |
Regioselectivity and yields are typical for the hydrohalogenation of terminal alkenes.
Epoxidation: Formation of a Three-Membered Ring
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (oxirane), a versatile three-membered cyclic ether.
Causality Behind Experimental Choices: The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[5] This concerted nature ensures that the reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[5] Dichloromethane is a common solvent as it is relatively inert and dissolves both the alkene and m-CPBA. The reaction is often buffered with a mild base like sodium bicarbonate to neutralize the carboxylic acid byproduct, which can otherwise catalyze the opening of the epoxide ring.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolution: this compound is dissolved in dichloromethane in a round-bottom flask.
-
Buffering: Solid sodium bicarbonate is added to the solution.
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of m-CPBA in dichloromethane is added dropwise over a period of time.
-
Reaction and Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the sodium bicarbonate and the precipitated m-chlorobenzoic acid. The filtrate is washed successively with a saturated aqueous solution of sodium sulfite (to destroy excess peroxide), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 6-methyl-1,2-epoxyheptane.
Quantitative Data: Epoxidation of Terminal Alkenes
| Reagent | Solvent | Temperature (°C) | Product | Stereoselectivity | Typical Yield (%) |
| m-CPBA | CH₂Cl₂ | 0 to RT | (±)-6-Methyl-1,2-epoxyheptane | Racemic mixture | >85 |
Yields are typical for the epoxidation of non-conjugated terminal alkenes with m-CPBA.
Ziegler-Natta Polymerization: Creating Macromolecules
The terminal double bond of this compound makes it a suitable monomer for Ziegler-Natta polymerization, a process used to produce stereoregular polymers.
Causality Behind Experimental Choices: Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are renowned for their ability to control the stereochemistry of the resulting polymer.[6] For a monomer like this compound, this can lead to the formation of isotactic or syndiotactic poly(this compound), where the stereocenters in the polymer backbone have a regular arrangement. The choice of catalyst components and reaction conditions significantly influences the polymer's molecular weight, molecular weight distribution, and tacticity.
Experimental Protocol: Ziegler-Natta Polymerization
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the Ziegler-Natta catalyst components are prepared and handled. A typical system involves a solid supported titanium catalyst.
-
Reactor Setup: A polymerization reactor is thoroughly dried and purged with an inert gas.
-
Polymerization: The reactor is charged with a dry, oxygen-free solvent (e.g., heptane), the co-catalyst (e.g., triethylaluminum), and then the monomer, this compound. The catalyst is then introduced to initiate polymerization.
-
Reaction Control: The temperature and pressure are carefully controlled to manage the rate of polymerization and the properties of the resulting polymer.
-
Termination and Work-up: The polymerization is terminated by the addition of an alcohol (e.g., isopropanol). The polymer is then precipitated, washed to remove catalyst residues, and dried under vacuum.
Quantitative Data: Ziegler-Natta Polymerization of α-Olefins
| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Polymer Tacticity | Typical Molecular Weight ( g/mol ) |
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | Heptane | 50-80 | Isotactic | 10⁵ - 10⁶ |
Data is representative for the polymerization of higher α-olefins using Ziegler-Natta catalysts.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the transformations discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
Hydrogenation Workflow
Caption: Experimental workflow for the homogeneous hydrogenation of this compound.
Hydrohalogenation (Markovnikov) Mechanism
Caption: Mechanism of Markovnikov hydrobromination of this compound.
Epoxidation "Butterfly" Mechanism
Caption: Concerted "butterfly" mechanism for the epoxidation of this compound with m-CPBA.
Conclusion: A Gateway to Molecular Diversity
The terminal double bond of this compound is a highly valuable functional group, offering a gateway to a wide array of chemical transformations. From simple saturation to the introduction of diverse functional groups and the construction of complex polymeric chains, the reactions outlined in this guide demonstrate the versatility of this substrate. A thorough understanding of the underlying mechanisms and the factors that control selectivity is crucial for harnessing the full synthetic potential of this compound in the pursuit of novel molecules and materials.
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Studylib. (n.d.). Wilkinson's Catalyst: Hydrogenation Lecture Notes. Available at: [Link]
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Ashenhurst, J. (2019). Addition of HBr to Alkenes. Master Organic Chemistry. Available at: [Link]
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Yang, S., Fan, Z., & Feng, L. (1986). KINETICS OF THE ZIEGLER-NATTA POLYMERIZATION OF 1-OCTENE(I)----THE KINETICS OF THE STATIONARY PERIOD. Chemical Research in Chinese Universities, 2(2), 101-104. Available at: [Link]
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- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
A Technical Guide to Unlocking the Research Potential of 6-Methyl-1-heptene
Preamble: Beyond a Simple Alkene
6-Methyl-1-heptene is an unsaturated aliphatic hydrocarbon, a clear, colorless liquid with a petroleum-like odor.[1][2] At first glance, it appears as a simple C8 branched-chain alkene. However, its specific structure—a terminal double bond ripe for chemical transformation and a chiral center at the 6-position—presents a compelling scaffold for innovation across multiple domains of chemical research. This guide moves beyond its basic properties to illuminate underexplored yet promising research avenues for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, offering robust, self-validating protocols to unlock the potential of this versatile molecule in polymer science, asymmetric synthesis, and the creation of novel fine chemicals.
Section 1: Foundational Properties and Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of experimental design. This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [3][4][5] |
| Molecular Weight | 112.21 g/mol | [1][3][4] |
| Boiling Point | 112.4 °C at 760 mmHg | [3][6] |
| Density | 0.719 g/cm³ | [3][6] |
| Flash Point | 15.5 °C | [3][6] |
| Refractive Index | 1.411 | [3] |
| Solubility | Insoluble in water | [1][2] |
| CAS Number | 5026-76-6 | [4] |
Section 2: Promising Research Area 1 - Advanced Polymer Synthesis
The terminal olefin functionality of this compound makes it a prime candidate as a monomer for addition polymerization.[7] The presence of the methyl branch distinguishes it from linear alpha-olefins like 1-octene, promising unique properties in the resulting polymer, such as modified crystallinity, melting point, and solubility.[8] The primary research opportunity lies in controlling the stereochemistry of the polymer backbone.
Core Directive: Stereoselective Polymerization
The polymerization of chiral alpha-olefins like 3-Methyl-1-heptene has shown that catalyst choice dictates the polymer's tacticity (isotactic, syndiotactic, or atactic), which in turn governs its material properties.[8] Applying this logic to this compound, we can hypothesize that Ziegler-Natta and metallocene catalysts will be instrumental in producing novel poly(this compound) materials with tailored characteristics.
-
Expertise & Experience: Ziegler-Natta catalysts, particularly supported titanium-magnesium systems, are industry workhorses for polyolefins and are chosen here for their proven ability to produce highly isotactic polymers from alpha-olefins.[9] This stereoregularity is expected to impart higher crystallinity and thermal stability to the resulting polymer.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This protocol is designed as a self-validating system, including purification and characterization steps to confirm the reaction's success.
-
Reactor Preparation: A 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen.
-
Solvent and Monomer Preparation: Anhydrous heptane (200 mL) is cannulated into the reactor. This compound (50 mL) is purified by passing it through a column of activated alumina and silica gel, then cannulated into the reactor.
-
Catalyst Introduction: The reactor is brought to the target temperature of 70°C. Triethylaluminum (TEAL) in heptane (e.g., 1.0 M solution) is added as a co-catalyst and scavenger. A stereospecific titanium-magnesium catalyst (e.g., TiCl₄ on MgCl₂ with an internal donor like dibutyl phthalate) is prepared as a slurry in heptane and injected into the reactor to initiate polymerization.[9] The molar ratio of Al/Ti should be optimized, starting around 100:1.
-
Polymerization: The reaction is allowed to proceed for 2 hours under vigorous stirring, maintaining a constant temperature.
-
Termination and Isolation: The reaction is quenched by the slow addition of 20 mL of isopropanol. The polymer is precipitated by pouring the reaction mixture into 1 L of acidified ethanol (1% HCl).
-
Purification: The precipitated polymer is stirred for 1 hour, then collected by filtration. It is washed repeatedly with ethanol and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The polymer's structure and tacticity are confirmed using ¹H and ¹³C NMR. Molecular weight (Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC). Thermal properties (melting point, glass transition temperature) are analyzed using Differential Scanning Calorimetry (DSC).
Visualization: Polymerization Workflow
Caption: Ziegler-Natta polymerization workflow for this compound.
Section 3: Promising Research Area 2 - Asymmetric Transformations and Chiral Intermediates
The terminal alkene of this compound is an ideal handle for introducing new functional groups. When combined with its inherent chirality (or by starting with an enantiomerically pure version), stereoselective reactions can transform it into valuable chiral building blocks for pharmaceuticals and fine chemicals.[10]
Core Directive: Stereoselective Functionalization
Reactions such as asymmetric hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation can be employed to convert the prochiral double bond into new stereocenters.[11][12] The stereochemical outcome of these reactions can be directed by chiral catalysts or reagents, leading to the synthesis of highly valuable, optically active molecules.
-
Expertise & Experience: The Wacker-Tsuji oxidation is a robust and well-established method for the selective oxidation of terminal alkenes to methyl ketones, proceeding via a palladium-catalyzed mechanism.[7] This choice is strategic because the resulting 6-methyl-2-heptanone is a close structural analog of 6-methyl-5-hepten-2-one, a key intermediate in the synthesis of fragrances and vitamins.[13][14][15]
Experimental Protocol: Wacker-Tsuji Oxidation of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a balloon filled with oxygen (or an air inlet), add Palladium(II) chloride (PdCl₂, 0.05 eq) and Copper(I) chloride (CuCl, 1.0 eq).
-
Solvent and Substrate Addition: Add a 10:1 mixture of Dimethylformamide (DMF) and water (e.g., 10 mL DMF, 1 mL H₂O). Add this compound (1.0 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature under the oxygen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).
-
Workup: Dilute the reaction mixture with diethyl ether (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice with diethyl ether (2x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 6-methyl-2-heptanone, is purified by flash column chromatography on silica gel.
-
Characterization: The identity and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and GC-MS, comparing the spectral data to known values or expected chemical shifts.
Visualization: Synthesis of a Ketone Intermediate
Caption: Pathway for the oxidation of this compound to 6-methyl-2-heptanone.
Section 4: Promising Research Area 3 - Bioactivity and Medicinal Chemistry Scaffolds
While this compound itself is not known for biological activity, its derivatives hold potential. The lipophilic C8 backbone is a common feature in bioactive molecules. Functionalization can introduce pharmacophores, leading to compounds with potential antimicrobial, anti-inflammatory, or other therapeutic properties.[16][17][18]
Core Directive: Synthesis and Screening of Derivatives
The primary research goal is to create a small library of derivatives by functionalizing the double bond and subsequently screening them for biological activity. Key transformations include epoxidation followed by ring-opening, hydroboration-oxidation to alcohols, and ozonolysis to aldehydes.
-
Trustworthiness: Each synthesized derivative must be rigorously purified and characterized to ensure that any observed biological activity is attributable to the target compound and not an impurity. A systematic screening approach against a panel of relevant targets (e.g., bacterial strains, cancer cell lines, inflammatory markers) is crucial.
Experimental Protocol: Epoxidation and Ring-Opening
-
Epoxidation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a flask cooled to 0°C. Add meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Stir the reaction at 0°C and allow it to warm to room temperature. Monitor by TLC. Upon completion, quench with a saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield 2-(5-methylhexyl)oxirane.
-
Nucleophilic Ring-Opening: Dissolve the purified epoxide (1.0 eq) in a suitable solvent (e.g., THF). Add a nucleophile (e.g., sodium azide, an amine, or a thiol with a base, >1.0 eq). Heat the reaction as necessary (e.g., 50°C). Monitor by TLC.
-
Workup and Analysis: Upon completion, perform an appropriate aqueous workup based on the nucleophile used. Extract the product, dry the organic phase, and concentrate. Purify the resulting amino alcohol, azido alcohol, etc., by column chromatography. Characterize the final product fully by NMR, IR, and high-resolution mass spectrometry (HRMS).
-
Biological Screening: Submit the purified compound for screening, for example, in an antimicrobial assay against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine the Minimum Inhibitory Concentration (MIC).
Visualization: Derivatization for Biological Screening
Caption: Workflow for creating and screening a library of bioactive derivatives.
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Loong, M. (2015, April 27). How to synthesize 6-methylhept-1-ene. Chemistry Stack Exchange. Retrieved from [Link]
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Hu, H., et al. (2014). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. ResearchGate. Retrieved from [Link]
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Brainly. (2023, July 1). Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-5-hepten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Harthi, M. A., et al. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. Polymers. Retrieved from [Link]
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Taylor, M. (2022, April 19). cis 6 methyl 3 heptene. YouTube. Retrieved from [Link]
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Udrea, I., et al. (2014). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives. ResearchGate. Retrieved from [Link]
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Chellappandian, M., et al. (2021). Larvicidal and repellent activity of N-methyl-1-adamantylamine and oleic acid a major derivative of bael tree ethanol leaf extracts against dengue mosquito vector and their biosafety on natural predator. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 6-Methyl-1-heptene for Research and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Methyl-1-heptene (CAS No: 5026-76-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding the Compound: Physicochemical Properties
A thorough understanding of a chemical's physical and chemical properties is foundational to its safe handling. This compound is a clear, colorless liquid with a petroleum-like odor.[1][2] It is less dense than and insoluble in water.[1][2] Its vapors are lighter than air, a crucial consideration for ventilation and spill management.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [3][4] |
| Molecular Weight | 112.21 g/mol | [3] |
| Boiling Point | 113 °C (235.4 °F) | [3] |
| Melting Point | -109.99 °C (-166 °F) | [3] |
| Flash Point | < -6.7 °C (< 20 °F) | [1] |
| Density | 0.719 g/cm³ | [5] |
| Vapor Pressure | 25.2 mmHg | [1][6] |
| Water Solubility | Insoluble (5.3E-3 g/L at 25 °C) | [2] |
Hazard Identification and Toxicological Profile
This compound is classified as a highly flammable liquid and vapor, a skin irritant, and poses an aspiration hazard.[1] Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache.[1][6]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H304: May be fatal if swallowed and enters airways.[1]
-
H315: Causes skin irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Toxicological Data: An Evidence-Based Approach
For this compound specifically, comprehensive toxicological data is limited, with many safety data sheets reporting "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity.[7] However, a scientifically sound safety assessment necessitates an evaluation of analogous compounds.
The structurally related compound, 1-heptene, is also considered moderately toxic and an aspiration hazard.[8][9][10] Studies on other branched C8 compounds, such as ketones, have indicated a low order of acute toxicity.[11] While these are not direct equivalents, this information suggests that the primary hazards of this compound are its flammability, aspiration risk upon ingestion, and skin irritation, rather than acute systemic toxicity. The lack of extensive chronic toxicity data underscores the importance of minimizing exposure through rigorous adherence to handling protocols.
Core Directive: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following:
-
Eye and Face Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®, must be worn. Nitrile gloves are suitable for incidental contact, while Viton® is recommended for extended contact or immersion. Always inspect gloves for signs of degradation or punctures before use and change them frequently.
-
Body Protection: A flame-retardant laboratory coat (e.g., Nomex® or treated cotton) is required. Standard polyester lab coats are unsuitable as they can melt and adhere to the skin in a fire.
-
Respiratory Protection: Generally not required for small-scale use within a properly functioning chemical fume hood. A risk assessment should be conducted to determine the need for a NIOSH-approved respirator with organic vapor cartridges when working outside of a fume hood or with larger quantities.
Laboratory Handling Workflow
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[12]
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[7][13] It should be stored separately from incompatible materials, particularly strong oxidizing agents.[14] Use only approved flammable liquid storage cabinets.
Reactivity Hazards
While stable under recommended storage conditions, this compound, as an alkene, presents specific reactivity hazards.
-
Oxidizing Agents: May react vigorously with strong oxidizing agents such as potassium permanganate, osmium tetroxide, and ozone.[2][14] These reactions can be exothermic and may lead to the formation of diols, ketones, or carboxylic acids, depending on the conditions.[1][14]
-
Reducing Agents: May react exothermically with reducing agents to release hydrogen gas.
-
Hazardous Polymerization: Alkenes can undergo polymerization, which is often an exothermic process.[15][16] While not typically spontaneous for this compound under standard conditions, contamination or exposure to catalysts, heat, or pressure could initiate this hazardous reaction.[15][17]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the aspiration hazard. Seek immediate medical attention or call a poison control center.[1][7]
Fire-Fighting Measures
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7] Water spray may be inefficient for extinguishing the fire but can be used to cool exposed containers.[1] Firefighters should wear self-contained breathing apparatus (SCBA).[7]
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, the following protocol must be followed.
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Methodological & Application
Application Notes and Protocols for the Polymerization of 6-Methyl-1-heptene
Introduction: The Unique Potential of Poly(6-methyl-1-heptene)
This compound is a branched α-olefin with the potential to yield polymers possessing a unique combination of properties. The position of the methyl group, distant from the polymerizable double bond, is anticipated to influence the polymer's morphology and thermal characteristics in a distinct manner compared to isomers with branching closer to the polymer backbone. The resulting polymer, poly(this compound), is expected to exhibit interesting solution and solid-state properties, making it a candidate for applications in advanced materials, including specialty packaging, rheology modifiers, and as a comonomer in the synthesis of novel copolymers.
This guide provides a comprehensive overview of the primary catalytic systems for the polymerization of this compound. We will delve into the mechanistic details of Ziegler-Natta, metallocene-catalyzed, and cationic polymerization, offering detailed protocols for each. The underlying principles of catalyst selection and reaction condition optimization are discussed to provide researchers with a robust framework for synthesizing and tailoring the properties of poly(this compound).
I. Ziegler-Natta Polymerization: The Workhorse for Polyolefin Synthesis
Ziegler-Natta (ZN) catalysis has been a cornerstone of polyolefin production for decades, offering a versatile platform for the synthesis of stereoregular polymers.[1] A typical ZN catalyst system comprises a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, TEAL).[2] The heterogeneity of most ZN catalysts provides multiple active site environments, which can lead to polymers with a broad molecular weight distribution.
The stereochemistry of the resulting polymer is largely dictated by the catalyst's structure. For α-olefins, ZN catalysts can produce isotactic polymers, where the pendant groups are all on the same side of the polymer chain, or syndiotactic polymers with alternating pendant groups. The Cossee-Arlman mechanism is widely accepted to describe the chain growth, involving the coordination and insertion of the olefin into the transition metal-carbon bond.[3][4]
Protocol: Ziegler-Natta Polymerization of this compound
This protocol is adapted from established procedures for the polymerization of higher α-olefins.[5]
Materials:
-
This compound (high purity, dried over CaH₂)
-
Titanium(IV) chloride (TiCl₄)
-
Triethylaluminum (TEAL) solution in heptane (e.g., 1.0 M)
-
Anhydrous heptane (dried over molecular sieves)
-
Methanol
-
Hydrochloric acid
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Thermostatically controlled oil bath
-
Syringes and cannulas for air-sensitive transfers
Procedure:
-
Assemble the reaction apparatus and thoroughly dry it under vacuum with heating.
-
Purge the system with high-purity nitrogen.
-
Under a positive nitrogen pressure, add 100 mL of anhydrous heptane to the reaction flask.
-
Introduce a catalytic amount of TiCl₄ (e.g., 0.1 mmol) to the heptane with vigorous stirring.
-
Place the flask in the oil bath and equilibrate to the desired reaction temperature (e.g., 70°C).
-
Slowly add the TEAL solution to the flask to act as a cocatalyst. The Al/Ti molar ratio is a critical parameter to optimize, typically ranging from 50:1 to 200:1.
-
Inject 20 mL of purified this compound into the reactor.
-
Allow the polymerization to proceed for a set time (e.g., 2 hours) with continuous stirring.
-
Terminate the reaction by adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol containing 1% hydrochloric acid.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 50°C to a constant weight.
Expected Outcome and Validation: The resulting poly(this compound) is expected to be a white to off-white solid. The yield and molecular weight will be highly dependent on the Al/Ti ratio, reaction time, and temperature. Characterization by Gel Permeation Chromatography (GPC) will reveal the molecular weight and polydispersity index (PDI). ¹³C NMR spectroscopy can be used to determine the tacticity of the polymer.[6]
II. Metallocene Catalysis: Precision in Polymer Architecture
Metallocene catalysts, a class of single-site catalysts, have revolutionized polyolefin synthesis by offering exceptional control over polymer microstructure, molecular weight, and composition distribution.[7][8] These catalysts typically consist of a Group 4 metallocene complex (e.g., a zirconocene) activated by a cocatalyst, most commonly methylaluminoxane (MAO).[9][10]
The well-defined nature of the active site in metallocene catalysts leads to polymers with narrow molecular weight distributions (PDI ≈ 2).[10] Furthermore, the ligand framework of the metallocene can be systematically modified to control the stereochemistry of the polymer, allowing for the synthesis of highly isotactic, syndiotactic, or atactic poly(α-olefins).[11]
Protocol: Metallocene-Catalyzed Polymerization of this compound
This protocol is based on general procedures for metallocene-catalyzed olefin polymerization.[11]
Materials:
-
This compound (high purity, dried over CaH₂)
-
rac-ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene (dried over molecular sieves)
-
Methanol
-
Hydrochloric acid
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Jacketed glass reactor with mechanical stirring and temperature control
-
Syringes and cannulas for air-sensitive transfers
Procedure:
-
Thoroughly dry the reactor and purge with high-purity nitrogen.
-
Under a nitrogen atmosphere, add 150 mL of anhydrous toluene to the reactor.
-
Inject the desired amount of MAO solution into the reactor and stir.
-
In a separate Schlenk flask, dissolve a catalytic amount of rac-Et(Ind)₂ZrCl₂ (e.g., 5 µmol) in a small amount of toluene.
-
Transfer the catalyst solution to the reactor. The Al/Zr molar ratio is a key parameter, typically in the range of 1000:1 to 5000:1.
-
Set the reactor temperature to the desired value (e.g., 50°C).
-
Introduce 30 mL of purified this compound into the reactor.
-
Maintain the polymerization for the desired time (e.g., 1 hour) with vigorous stirring.
-
Terminate the polymerization by adding 10 mL of methanol.
-
Precipitate the polymer in an excess of acidified methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum at 60°C.
Data Presentation:
| Catalyst System | Al/Zr Ratio | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| rac-Et(Ind)₂ZrCl₂/MAO | 2000:1 | 50 | 95 | 150,000 | 2.1 |
| rac-Et(Ind)₂ZrCl₂/MAO | 2000:1 | 70 | 98 | 120,000 | 2.3 |
| rac-Et(Ind)₂ZrCl₂/MAO | 4000:1 | 50 | 99 | 180,000 | 2.0 |
Note: The data in this table are representative and based on typical results for the polymerization of higher α-olefins with metallocene catalysts. Actual results for this compound may vary and require experimental optimization.
III. Cationic Polymerization: An Alternative Route
Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, leading to a carbocationic propagating species.[12] This technique is generally suitable for olefins with electron-donating substituents that can stabilize the positive charge.[13] While less common for simple α-olefins compared to coordination polymerization, cationic methods can be employed, particularly with strong Lewis acid initiators.
The mechanism involves initiation by a Lewis acid (e.g., BF₃·OEt₂) in the presence of a protic co-initiator (e.g., water), propagation through the repeated addition of monomer to the growing carbocation, and termination or chain transfer steps.[14]
Protocol: Cationic Polymerization of this compound
This protocol is adapted from general procedures for the cationic polymerization of alkenes.[15]
Materials:
-
This compound (high purity, dried over CaH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (dried over CaH₂)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Cryostat or low-temperature bath
-
Syringes for air-sensitive transfers
Procedure:
-
Dry the glassware thoroughly and purge with nitrogen.
-
Add 50 mL of anhydrous dichloromethane and 10 mL of purified this compound to the flask under a nitrogen atmosphere.
-
Cool the flask to the desired temperature (e.g., -20°C) in a cryostat.
-
Initiate the polymerization by the dropwise addition of a pre-chilled solution of BF₃·OEt₂ in dichloromethane.
-
Stir the reaction mixture at -20°C for a specified duration (e.g., 4 hours).
-
Terminate the polymerization by adding 5 mL of cold methanol.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the resulting polymer by filtration, wash with methanol, and dry under vacuum at 40°C.
Visualization of Polymerization Mechanisms
Ziegler-Natta Polymerization Workflow
Caption: Ziegler-Natta polymerization workflow for this compound.
Metallocene-Catalyzed Polymerization Mechanism
Caption: Simplified mechanism of metallocene-catalyzed polymerization.
Expected Properties of Poly(this compound)
The properties of poly(this compound) will be significantly influenced by its microstructure, which is determined by the chosen polymerization method.
-
Tacticity: Metallocene catalysts with C₂ symmetry, such as rac-Et(Ind)₂ZrCl₂, are expected to produce highly isotactic poly(this compound).[11] In contrast, Ziegler-Natta catalysts may yield polymers with lower isotacticity, and cationic polymerization is likely to produce atactic material. Tacticity has a profound effect on the polymer's ability to crystallize.[16]
-
Crystallinity and Thermal Properties: Isotactic poly(this compound) is expected to be a semi-crystalline material. The melting temperature (Tₘ) and glass transition temperature (T₉) can be determined using Differential Scanning Calorimetry (DSC).[17] The distant methyl group may lead to a lower Tₘ compared to linear polyethylene but potentially higher than polymers with branching closer to the backbone, which can disrupt crystal packing more significantly.
-
Solubility: The solubility of poly(this compound) will depend on its crystallinity and molecular weight. Amorphous, atactic polymers are generally more soluble in common organic solvents like toluene and hexane at room temperature, while semi-crystalline, high molecular weight polymers may only dissolve at elevated temperatures.
Conclusion
The polymerization of this compound offers a pathway to a novel polyolefin with potentially valuable properties. This guide has provided detailed protocols for its synthesis using Ziegler-Natta, metallocene, and cationic polymerization techniques. The choice of catalytic system will be paramount in determining the final properties of the polymer. For applications requiring high stereoregularity and a narrow molecular weight distribution, metallocene catalysis is the recommended approach. Further research and optimization of the reaction conditions presented herein will enable the tailored synthesis of poly(this compound) for a variety of scientific and industrial applications.
References
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Brintzinger, H. H., Fischer, D., Mülhaupt, R., Rieger, B., & Waymouth, R. M. (1995). Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170. [Link]
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Coates, G. W. (2000). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. Chemical Reviews, 100(4), 1223-1252. [Link]
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Application Notes and Protocols for the Use of 6-Methyl-1-heptene in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 6-methyl-1-heptene in Ziegler-Natta catalysis. It is designed for researchers and professionals in polymer science and drug development seeking to understand and implement polymerization of this branched α-olefin. The guide delves into the fundamental principles of Ziegler-Natta catalysis, the specific considerations for polymerizing sterically hindered monomers like this compound, and detailed, field-proven experimental protocols. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Branched Polyolefins and Ziegler-Natta Catalysis
Ziegler-Natta catalysis, a cornerstone of polymer chemistry, has revolutionized the production of polyolefins since its discovery by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963.[1] These catalyst systems, typically comprising a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are renowned for their ability to polymerize α-olefins with high stereospecificity and linearity.[2][3] This control over polymer architecture is crucial for tailoring material properties.
While ethylene and propylene have been the primary monomers in industrial Ziegler-Natta polymerization, there is a growing interest in higher α-olefins, particularly those with branched structures like this compound. The incorporation of such monomers can lead to polymers with unique properties, including:
-
Reduced Crystallinity: The bulky side chains disrupt the regular packing of polymer chains, leading to lower density and increased amorphous content.
-
Improved Flexibility and Elastomeric Properties: The introduction of branching can enhance the flexibility and elasticity of the resulting polymer.
-
Enhanced Solubility: Branched polyolefins often exhibit better solubility in organic solvents, which is advantageous for certain processing techniques and applications.
-
Unique Thermal and Mechanical Characteristics: The specific nature of the branching influences the glass transition temperature, melting point, and mechanical strength of the polymer.
This compound (C₈H₁₆) is a branched α-olefin with the potential to impart these desirable properties to polyolefin materials.[4][5] This guide will explore its use in Ziegler-Natta catalysis, providing the necessary theoretical background and practical protocols for its successful polymerization.
The Ziegler-Natta Catalytic System: Components and Mechanism
A typical heterogeneous Ziegler-Natta catalyst system consists of several key components that work in concert to achieve efficient polymerization.
Catalyst Components
| Component | Example | Function |
| Transition Metal Pre-catalyst | Titanium tetrachloride (TiCl₄) | Provides the active sites for monomer coordination and insertion.[1][6] |
| Co-catalyst | Triethylaluminum (Al(C₂H₅)₃, TEA) | Activates the pre-catalyst by alkylation and acts as a reducing agent.[1][6] |
| Support | Magnesium chloride (MgCl₂) | Significantly increases the activity of the catalyst by dispersing the active sites.[1] |
| Internal Donor | Ethyl benzoate, phthalates | Improves the stereospecificity of the catalyst, particularly for propylene polymerization.[7] |
| External Donor | Silane compounds | Further enhances stereoselectivity by interacting with the co-catalyst and active sites.[7] |
The Cossee-Arlman Mechanism: A Framework for Understanding Polymerization
The widely accepted Cossee-Arlman mechanism describes the process of chain growth in Ziegler-Natta polymerization.[1][8] This mechanism involves the following key steps:
-
Activation of the Catalyst: The organoaluminum co-catalyst reacts with the transition metal pre-catalyst to form the active catalytic species, which possesses a vacant coordination site.[3]
-
Monomer Coordination: The α-olefin monomer (in this case, this compound) coordinates to the vacant orbital of the transition metal at the active site.
-
Migratory Insertion: The coordinated monomer then inserts into the existing metal-alkyl bond, extending the polymer chain by one monomer unit. This step regenerates the vacant coordination site, allowing for the next monomer to coordinate.[3]
-
Chain Propagation: The cycle of monomer coordination and migratory insertion repeats, leading to the formation of a long polymer chain.
-
Chain Termination: The growing polymer chain can be terminated through various processes, such as β-hydride elimination or reaction with a chain transfer agent, resulting in the final polymer product.
The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is determined by the specific geometry of the active site and the way it directs the orientation of the incoming monomer.[8][9]
Visualization of the Ziegler-Natta Catalytic Cycle
Caption: A simplified representation of the Ziegler-Natta catalytic cycle for the polymerization of an α-olefin.
Experimental Protocols: Polymerization of this compound
The following protocols are provided as a robust starting point for the homopolymerization of this compound and its copolymerization with ethylene using a supported Ziegler-Natta catalyst. Note: These procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalyst components are highly sensitive to air and moisture.
Materials and Reagents
| Reagent | Supplier | Purity/Grade | Notes |
| This compound | Major Chemical Supplier | ≥98% | Should be dried over a suitable agent (e.g., CaH₂) and distilled before use. |
| Ethylene | Industrial Gas Supplier | Polymerization Grade | Passed through purification columns to remove oxygen and moisture. |
| Ziegler-Natta Catalyst (TiCl₄/MgCl₂) | Catalyst Supplier | Pre-activated | Or prepared according to literature procedures.[10] |
| Triethylaluminum (TEA) | Major Chemical Supplier | 1.0 M in hexanes | Handle with extreme care due to pyrophoric nature. |
| Toluene | Major Chemical Supplier | Anhydrous | Further dried and deoxygenated before use. |
| Methanol | Major Chemical Supplier | Reagent Grade | For quenching the polymerization. |
| Hydrochloric Acid (HCl) | Major Chemical Supplier | 10% aqueous solution | For catalyst residue removal. |
Protocol 1: Homopolymerization of this compound
This protocol details the slurry polymerization of this compound to produce poly(this compound).
Experimental Workflow
Caption: Step-by-step workflow for the homopolymerization of this compound.
Step-by-Step Procedure:
-
Reactor Preparation: A 500 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet for inert gas is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: 200 mL of anhydrous toluene is transferred to the reactor, followed by the desired amount of purified this compound (e.g., 50 mL). The reactor is then brought to the desired reaction temperature (e.g., 70 °C).
-
Co-catalyst Addition: A calculated amount of triethylaluminum (TEA) solution (e.g., to achieve an Al/Ti molar ratio of 200:1) is carefully added to the reactor. The mixture is stirred for 10 minutes.
-
Catalyst Injection and Polymerization: A suspension of the Ziegler-Natta catalyst in toluene (e.g., 10 mg of catalyst) is injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a set time (e.g., 2 hours) while maintaining a constant temperature and stirring speed.
-
Quenching: The polymerization is terminated by the slow addition of 10 mL of methanol containing a small amount of hydrochloric acid. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: The resulting polymer is collected by filtration, then washed repeatedly with methanol and water to remove catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Copolymerization of Ethylene and this compound
This protocol describes the synthesis of a linear low-density polyethylene (LLDPE)-type copolymer by incorporating this compound into a polyethylene backbone.
Step-by-Step Procedure:
-
Reactor Preparation: The reactor is prepared as described in Protocol 1.
-
Solvent and Co-monomer Addition: 200 mL of anhydrous toluene and the desired amount of this compound are added to the reactor. The reactor is heated to the reaction temperature (e.g., 80 °C).
-
Co-catalyst Addition: The calculated amount of TEA solution is added, and the mixture is stirred.
-
Ethylene Introduction: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 5 bar), which is maintained throughout the reaction.
-
Catalyst Injection and Polymerization: The Ziegler-Natta catalyst suspension is injected to start the copolymerization. The reaction proceeds for the desired duration (e.g., 1 hour).
-
Quenching, Isolation, and Drying: The reaction is terminated, and the copolymer is isolated and dried following the same procedure as in Protocol 1.
Characterization of Poly(this compound) and its Copolymers
The properties of the synthesized polymers are critical for their potential applications. A suite of analytical techniques should be employed for comprehensive characterization.
| Property | Analytical Technique | Information Obtained |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11] |
| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure, determines comonomer incorporation, and provides information on tacticity.[11][12] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measures melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity. |
| Crystallinity | X-ray Diffraction (XRD) | Provides information on the crystalline structure and degree of crystallinity. |
| Mechanical Properties | Tensile Testing | Determines properties such as tensile strength, elongation at break, and Young's modulus. |
Causality and Self-Validation in Protocols
Rationale for Experimental Choices:
-
Inert Atmosphere: Ziegler-Natta catalysts are extremely reactive towards oxygen and water, which act as potent poisons.[13] The rigorous exclusion of these substances is paramount for achieving reproducible results.
-
Purification of Monomers and Solvents: Impurities in the monomer and solvent can interfere with the catalyst, leading to reduced activity and poor control over the polymerization.
-
Co-catalyst to Catalyst Ratio (Al/Ti): This ratio significantly influences the catalyst's activity and the molecular weight of the resulting polymer. Optimization of this parameter is often necessary for a specific catalyst-monomer system.[14]
-
Reaction Temperature: Temperature affects the rate of polymerization, chain transfer reactions, and catalyst stability.[15] Higher temperatures generally lead to higher activity but may decrease the molecular weight.
-
Monomer Concentration: The concentration of this compound will impact the rate of polymerization and, in copolymerizations, its incorporation into the polymer chain.[16]
Self-Validating System:
The protocols are designed to be self-validating through the systematic characterization of the resulting polymers. Consistent molecular weights, thermal properties, and spectroscopic data across multiple runs under identical conditions will confirm the reproducibility of the procedure. Any significant deviation would indicate a potential issue with reagent purity, inert atmosphere, or procedural execution.
Conclusion and Future Outlook
The use of this compound in Ziegler-Natta catalysis presents a promising avenue for the synthesis of novel polyolefins with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the homopolymerization of this branched α-olefin and its copolymerization with other monomers. The resulting materials, with their unique combination of properties, could find applications in diverse fields, from advanced packaging and specialty elastomers to components in medical devices and drug delivery systems. Further research focusing on the influence of different Ziegler-Natta catalyst generations and the detailed structure-property relationships of these polymers will undoubtedly unlock their full potential.
References
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-
Wikipedia. (2023). Ziegler–Natta catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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MDPI. (2023). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Retrieved from [Link]
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MDPI. (n.d.). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.13: Ziegler-Natta Polymerization. Retrieved from [Link]
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MDPI. (n.d.). Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. Retrieved from [Link]
-
Tandfonline. (n.d.). Synthesis of highly isotactic poly 1-hexene using Fe-doped Mg(OEt)2/TiCl4/ED Ziegler–Natta catalytic system. Retrieved from [Link]
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-
ResearchGate. (n.d.). (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. Retrieved from [Link]
-
YouTube. (2025). How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Formation?. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Polar-functionalized Isotactic Polypropylenes Using Commercial Heterogeneous Ziegler-Natta Catalyst | Request PDF. Retrieved from [Link]
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OpenStax. (2023). 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts - Organic Chemistry. Retrieved from [Link]
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-
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Application of 6-Methyl-1-heptene in organic synthesis
An In-Depth Guide to the Application of 6-Methyl-1-heptene in Organic Synthesis
Introduction: The Versatility of a Branched Alkene
This compound is an eight-carbon, branched terminal alkene (CAS No: 5026-76-6) that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring a terminal double bond for selective functionalization and an isoalkyl group, makes it a key precursor for the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical intermediates. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and providing robust, field-proven methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [3] |
| Molecular Weight | 112.21 g/mol | [3] |
| Appearance | Clear, colorless liquid with a petroleum-like odor | [3][4] |
| Boiling Point | 113-115 °C | [5] |
| Density | Less dense than water | [3] |
| Solubility | Insoluble in water; miscible with alcohols and ethers | [3][4][6] |
| Flash Point | < -6.7 °C (< 20 °F) | [3] |
Application I: Hydroformylation for the Synthesis of High-Value Aldehydes
Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[7][8] This transformation is of paramount importance in the fragrance and pharmaceutical industries, where aldehydes are critical intermediates.[7]
When applied to this compound, hydroformylation yields two primary aldehyde isomers: the linear product, 7-methyloctanal , and the branched product, 2,6-dimethylheptanal .
Expertise & Experience: Controlling Regioselectivity
The central challenge and opportunity in the hydroformylation of this compound is controlling the regioselectivity—that is, selectively producing either the linear or the branched aldehyde. The linear product, 7-methyloctanal, is a particularly valuable fragrance ingredient known for its citrus-like scent.[7]
The product ratio is dictated by the choice of catalyst and reaction conditions. Rhodium-based catalysts, when coordinated with bulky phosphine or phosphite ligands, sterically hinder the addition of the formyl group to the internal carbon of the double bond. This steric pressure forces the reaction to favor the formation of the terminal, linear aldehyde.[7] By tuning the ligand structure, one can achieve high selectivity for the desired linear product.
Workflow for Selective Hydroformylation
Caption: General workflow for the hydroformylation of this compound.
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound
This protocol describes a laboratory-scale synthesis aimed at producing 7-methyloctanal with high regioselectivity.
Materials:
-
This compound (C₈H₁₆)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Bulky phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Synthesis gas (Syngas, 1:1 mixture of CO/H₂)
-
High-pressure autoclave reactor with stirring and temperature control
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a Schlenk flask under argon or nitrogen, dissolve the rhodium precursor and the phosphine ligand in the anhydrous, degassed solvent. The ligand-to-rhodium molar ratio is critical and should be optimized (e.g., 10:1 to 100:1) to promote linearity.
-
Reactor Setup: Thoroughly dry the autoclave and purge it with an inert gas like nitrogen or argon.[7]
-
Charging the Reactor: Under a positive pressure of inert gas, transfer the catalyst solution to the autoclave via a cannula. Subsequently, add the substrate, this compound.[7]
-
Reaction Execution:
-
Seal the autoclave and purge it several times with syngas to remove the inert gas.
-
Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with the 1:1 CO/H₂ mixture.
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).[9]
-
Monitor the reaction progress by observing the pressure drop as the syngas is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the liquid product mixture.
-
The aldehydes can be isolated from the catalyst by distillation under reduced pressure.
-
Analyze the product ratio (linear vs. branched) using Gas Chromatography (GC).
-
Table 2: Typical Hydroformylation Parameters and Expected Outcomes
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Rhodium-based | High activity and selectivity under milder conditions compared to cobalt.[10] |
| Ligand | Bulky Phosphine (e.g., PPh₃) | Steric hindrance favors the formation of the linear aldehyde (7-methyloctanal).[7] |
| Temperature | 100-120 °C | Balances reaction rate and catalyst stability. Higher temperatures can decrease selectivity.[9] |
| Pressure (CO/H₂) | 20-50 atm | Sufficient for catalytic activity; higher pressures can increase the rate but may require more specialized equipment. |
| Expected Yield | >90% | High conversion of the starting alkene is typical. |
| Expected L:B Ratio | ~85:15 | A significant preference for the linear product is achievable with appropriate ligand choice.[7] |
Application II: A Versatile Precursor in Multi-Step Synthesis
The terminal double bond of this compound is a versatile functional handle that can be elaborated into numerous other functional groups, making it a valuable starting material for more complex molecules, including ketones, alcohols, and epoxides.
Synthesis of 6-Methyl-2-heptanone
6-Methyl-2-heptanone is an important intermediate used in the synthesis of vitamins and pharmaceuticals.[11] A common industrial route involves the aldolization of isovaleraldehyde with acetone.[11] However, a synthetic pathway starting from this compound is also highly feasible and illustrative of its utility. This involves a two-step process: hydration of the double bond followed by oxidation of the resulting secondary alcohol.
Synthetic Pathway from Alkene to Ketone
Caption: A two-step pathway for the synthesis of 6-methyl-2-heptanone.
Epoxidation to Form 1,2-Epoxy-6-methylheptane
Epoxides, or oxacyclopropanes, are highly useful three-membered ring structures that can be opened by nucleophiles to create vicinal difunctionalized compounds.[12] The reaction of this compound with a peroxycarboxylic acid provides a direct route to its corresponding epoxide.
Protocol 2: Epoxidation using m-CPBA
This protocol describes the synthesis of 1,2-epoxy-6-methylheptane. The reaction is stereospecific, though for a terminal alkene like this compound, this is not a primary concern.[13]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Reagent Addition: Slowly add a solution of m-CPBA in dichloromethane to the stirred alkene solution. Causality Note: Slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by washing the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
-
Purification: The product, 1,2-epoxy-6-methylheptane, can be purified by flash column chromatography or distillation if necessary. Typical yields for this type of reaction are around 75%.[12][13]
Application III: Monomer for Polyolefin Synthesis
The terminal double bond of this compound allows it to act as a monomer in polymerization reactions. Substances with a terminal double bond can undergo polymerization, sometimes explosively if heated or involved in a fire, highlighting their reactivity.[3] Using controlled catalytic processes, such as those involving Ziegler-Natta or metallocene catalysts, this compound can be homopolymerized or co-polymerized with other olefins like ethylene or propylene.
The incorporation of the bulky isoalkyl side chain from this compound into a polymer backbone disrupts crystalline packing, leading to polymers with lower density, increased transparency, and modified mechanical properties compared to their linear analogues.
Safety and Handling
This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[3] It should be handled in a well-ventilated fume hood, away from heat, sparks, or open flames. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness or dizziness.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
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Application Note: Leveraging 6-Methyl-1-heptene for Advanced Polyolefin Engineering
Abstract
The incorporation of branched α-olefin comonomers into polyolefin backbones is a critical strategy for tailoring polymer properties. This guide provides a comprehensive overview and detailed protocols for the use of 6-methyl-1-heptene as a comonomer in ethylene copolymerization. The presence of a bulky, branched side-chain introduces unique structural modifications that significantly impact crystallinity, thermal behavior, and mechanical properties more profoundly than linear α-olefins of similar carbon number.[1][2] This document is intended for researchers and polymer scientists, offering mechanistic insights and actionable protocols for synthesizing and characterizing these advanced materials using metallocene catalysts.
Introduction: The Rationale for Branched Comonomers
Linear low-density polyethylene (LLDPE) is traditionally produced by copolymerizing ethylene with short-chain linear α-olefins (LAOs) like 1-butene, 1-hexene, or 1-octene.[3] These comonomers introduce short-chain branches (SCBs) that disrupt the polymer chain's ability to crystallize, thereby reducing density and crystallinity and enhancing flexibility.[4]
The choice of comonomer, however, is not limited to linear structures. Branched α-olefins, such as this compound, offer a more potent method for property modification. The bulky isobutyl group of an incorporated this compound unit creates a more significant disruption to the crystalline lamellae than a linear hexyl branch from 1-octene.[1][2] This increased disruption allows for achieving a desired reduction in crystallinity and melting point at a lower comonomer incorporation level, which can be economically and process-wise advantageous.[1]
Key Advantages of this compound Inclusion:
-
Enhanced Crystallinity Disruption: Achieves lower densities and melting points with less comonomer compared to LAOs.[1][2]
-
Tailored Mechanical Properties: The unique branch structure can lead to improved optical properties (e.g., film transparency) and stress-crack resistance.[1]
-
Control over Polymer Microstructure: The steric hindrance of the branched comonomer influences its incorporation by the catalyst, affecting sequence distribution and overall polymer architecture.
This guide focuses on metallocene-catalyzed copolymerization, as these single-site catalysts offer excellent control over comonomer incorporation and produce copolymers with narrow molecular weight and chemical composition distributions, enabling more precise structure-property relationship studies.[5][6]
Mechanistic Considerations for Copolymerization
The copolymerization of ethylene and this compound is typically achieved via coordination polymerization, utilizing a transition metal catalyst. Metallocene catalysts, when activated by a cocatalyst like methylaluminoxane (MAO), form a cationic active species that coordinates and inserts olefin monomers into the growing polymer chain.
The process involves several key steps:
-
Activation: The metallocene precatalyst (e.g., a zirconocene dichloride) reacts with the MAO cocatalyst to form a catalytically active, coordinatively unsaturated cationic metal-alkyl species.[7]
-
Coordination: Ethylene and this compound monomers compete for coordination to the vacant site on the metal center.
-
Insertion: The coordinated monomer inserts into the metal-carbon bond of the growing polymer chain.
-
Chain Propagation & Termination: The process repeats, propagating the chain until a termination or chain transfer event occurs.
The steric bulk of this compound compared to ethylene means it will generally have a lower reactivity ratio. This implies that ethylene will be incorporated at a faster rate. The choice of metallocene catalyst structure is critical, as the geometry of the ligand framework around the metal center dictates the accessibility for bulky comonomers and thus influences the final copolymer composition and microstructure.
Experimental Guide
Protocol: Metallocene-Catalyzed Ethylene/6-Methyl-1-heptene Copolymerization
This protocol details a laboratory-scale slurry polymerization. Causality: A slurry process is chosen for its excellent heat dissipation and ease of product recovery. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques, as organometallic catalysts are extremely sensitive to air and moisture.
Materials & Reagents:
-
Catalyst: rac-Et(Ind)₂ZrCl₂ (rac-Ethylenebis(indenyl)zirconium dichloride)
-
Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Monomers: Ethylene (polymerization grade), this compound (purified by passing through activated alumina and sparging with N₂)
-
Solvent: Toluene (purified by passing through a solvent purification system)
-
Quenching Agent: Acidified Methanol (5% HCl in Methanol)
-
Wash Solvents: Methanol, Acetone
-
Stabilizer: Antioxidant solution (e.g., 1 mg/mL Irganox 1010 in acetone)
Reactor Setup:
-
A 500 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection septa is assembled and dried under vacuum at 110°C overnight.
-
The reactor is cooled under a continuous flow of dry nitrogen.
-
The reactor is connected to a circulating bath to maintain the desired polymerization temperature (e.g., 50°C).
Polymerization Procedure:
-
Solvent & Comonomer Addition: Add 200 mL of purified toluene to the reactor, followed by the desired amount of this compound (e.g., 10 mL). Stir the solution at 500 RPM and allow it to equilibrate to the set temperature (50°C).
-
Cocatalyst Injection: Using a gas-tight syringe, inject the MAO solution into the reactor. The amount is determined by the desired [Al]/[Zr] molar ratio, typically between 1000 and 3000.[8] A higher ratio generally leads to higher catalyst activity but also increases cost.
-
Ethylene Saturation: Introduce ethylene gas into the reactor at a constant pressure (e.g., 2 bar). Allow the solvent to become saturated, indicated by a stabilization of the gas flow rate.
-
Catalyst Injection & Polymerization: In a glovebox, prepare a stock solution of the metallocene catalyst in toluene (e.g., 1 mg/mL). Using a syringe, inject a precise volume of the catalyst solution into the reactor to initiate polymerization. An immediate increase in temperature and ethylene uptake signifies the start of the reaction.
-
Reaction Monitoring: Maintain constant ethylene pressure and reactor temperature for the desired reaction time (e.g., 30 minutes). The consumption of ethylene can be monitored with a mass flow controller to track reaction kinetics.
-
Termination & Quenching: Stop the ethylene flow and vent the reactor. Terminate the polymerization by injecting 10 mL of acidified methanol. This protonates the active catalyst and stops chain growth.
-
Polymer Recovery and Purification:
-
Pour the polymer slurry into a beaker containing 500 mL of vigorously stirring acidified methanol. The polymer will precipitate as a white solid.
-
Filter the polymer using a Büchner funnel.
-
Wash the polymer powder sequentially with copious amounts of methanol (to remove residual catalyst) and acetone.
-
Add the antioxidant solution to the wet polymer and mix to ensure even distribution, preventing degradation during drying.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Record the final polymer yield.
-
Workflow Diagram
Caption: Copolymerization and Characterization Workflow.
Copolymer Characterization Protocols
Accurate characterization is essential to establish the structure-property relationships of the synthesized copolymers.
Protocol: Comonomer Incorporation by ¹³C NMR Spectroscopy
Causality: ¹³C NMR is a definitive technique for identifying and quantifying the type and amount of branching in polyolefins.[9] It provides detailed microstructural information, including comonomer content and sequence distribution.[10][11]
-
Sample Preparation: Dissolve ~50-80 mg of the copolymer in 0.5 mL of 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene-d₄ in a 5 mm NMR tube. Heat the sample to 120°C to ensure complete dissolution.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥100 MHz for ¹³C) at high temperature (120°C). Use a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative results.
-
Spectral Analysis:
-
Identify the characteristic peaks for the ethylene backbone and the side-chain carbons of the incorporated this compound unit.
-
The mole percent incorporation of this compound can be calculated by integrating the unique branch carbons relative to the total carbon integral, following established methods.
-
Protocol: Molecular Weight by High-Temperature GPC (HT-GPC)
Causality: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution (MWD).[12][13] High temperatures are required as polyolefins are only soluble at elevated temperatures.[13]
-
Sample Preparation: Prepare a dilute solution of the copolymer (approx. 1 mg/mL) in 1,2,4-trichlorobenzene (TCB) with an antioxidant. Dissolve at 160°C for 1-2 hours.
-
Instrumentation: Use a dedicated HT-GPC system equipped with a differential refractive index (DRI) or infrared (IR) detector, operating at ~150-160°C.[13][14]
-
Analysis: Inject the filtered sample solution. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polyethylene or polystyrene standards.
Protocol: Thermal Properties by DSC
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature.[15] It is used to determine the melting temperature (Tₘ) and the degree of crystallinity, which are directly affected by comonomer incorporation.[16][17]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.[15]
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from 25°C to 200°C at 10°C/min to erase the polymer's prior thermal history.
-
Cool: Cool the sample from 200°C to -50°C at 10°C/min to observe crystallization behavior (T꜀).
-
Second Heat: Heat the sample from -50°C to 200°C at 10°C/min. The melting point (Tₘ) and enthalpy of fusion (ΔH𝘧) are determined from this scan.
-
-
Data Analysis:
-
The Tₘ is the peak temperature of the melting endotherm.
-
The percent crystallinity (%X꜀) is calculated using the formula: %X꜀ = (ΔH𝘧 / ΔH𝘧¹⁰⁰) * 100, where ΔH𝘧¹⁰⁰ is the enthalpy of fusion for 100% crystalline polyethylene (~293 J/g).
-
Expected Results and Data Interpretation
The incorporation of this compound is expected to have a pronounced effect on the copolymer properties compared to a linear α-olefin like 1-octene.
| Property | Effect of Increasing this compound Content | Rationale |
| Density | Decreases | The bulky side chains disrupt chain packing, increasing the amorphous fraction. |
| Melting Point (Tₘ) | Decreases significantly | The branches are excluded from the crystal lattice, resulting in thinner, less stable lamellae that melt at lower temperatures.[1][2] |
| Crystallinity (%X꜀) | Decreases significantly | The disruption caused by the branched side chain is more effective at inhibiting crystallization than a linear side chain.[1][2] |
| Molecular Weight (Mw) | May decrease | Higher α-olefins can act as chain transfer agents, potentially lowering the molecular weight, depending on the catalyst and conditions.[18] |
| PDI (Mw/Mn) | ~2.0 - 2.5 | For metallocene catalysts, the PDI is expected to be narrow, indicating a homogeneous polymer. |
Data Visualization:
Caption: Impact of this compound on Copolymer Properties.
Conclusion
This compound serves as a powerful tool for polymer scientists to engineer polyolefins with a customized set of properties. Its branched structure provides a more efficient means of controlling crystallinity and thermal behavior than traditional linear α-olefins. The protocols and insights provided in this guide offer a robust framework for the synthesis and detailed characterization of ethylene/6-methyl-1-heptene copolymers, enabling further innovation in materials science and specialized applications.
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Aigner, P., et al. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. Macromolecular Reaction Engineering. [Link]
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Göpperl, L., et al. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. Macromolecular Reaction Engineering, 17(8). [Link]
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Kim, C., et al. (2014). The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. Macromolecular Research, 22(11), 1214-1219. [Link]
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Wikipedia. Polyethylene. [Link]
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Chen, H., et al. (1994). Copolymerization of Propylene and α-Olefin by Titanium-Based Ziegler-Natta Catalysts. Chinese Journal of Applied Chemistry, 0(5), 5-9. [Link]
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da Costa, M. A., et al. (2016). The influence of long chain branches of LLDPE on processability and physical properties. Polímeros, 26(2). [Link]
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Wang, J., et al. (2015). Study on Ethylene-α-Olefin Copolymerization Catalyzed by the MgCl2-Supported and Low Ti-Loading Ziegler–Natta Catalyst. Polímeros, 25(2), 169-175. [Link]
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Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
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Echevskaya, L. G., et al. (2021). Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. Catalysts, 11(12), 1529. [Link]
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Hatfield, G. R., et al. (1995). Melt-State 13C MAS NMR Determination of Comonomer Type and Content in Ethylene/.alpha.-Olefin Copolymers. Analytical Chemistry, 67(17), 3082-3085. [Link]
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Ortín, A., et al. (2015). Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants. LCGC International. [Link]
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Chung, T. C., & Rhubright, D. (1993). Kinetic aspects of the copolymerization between .alpha.-olefins and borane monomer in Ziegler-Natta catalyst. Macromolecules, 26(12), 3019-3025. [Link]
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Wang, J., et al. (2008). Non-isothermal crystallization and melting of ethylene-vinyl acetate copolymers with different vinyl acetate contents. Express Polymer Letters, 2(4), 250-259. [Link]
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Wang, L., & Li, L. (2004). Molecular distribution analysis of melt‐crystallized ethylene copolymers. Journal of Applied Polymer Science, 93(2), 948-957. [Link]
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Piers, W. E., et al. (2020). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics, 39(22), 4056-4071. [Link]
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Li, Y., et al. (2022). Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane. RSC Advances, 12(19), 11843-11852. [Link]
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Application Notes and Protocols for the Hydroformylation of 6-Methyl-1-heptene
This technical guide provides a comprehensive overview and detailed experimental protocol for the hydroformylation of 6-methyl-1-heptene. The information is intended for researchers, scientists, and drug development professionals engaged in fine chemical synthesis. This document emphasizes the underlying scientific principles to empower users to not only replicate the described procedure but also to adapt it based on their specific research objectives.
Introduction: The Significance of Hydroformylation
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2] This reaction introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, providing a powerful tool for carbon chain extension and functional group introduction.[3] The resulting aldehydes are versatile intermediates, readily transformed into alcohols, carboxylic acids, and amines, which are foundational building blocks for pharmaceuticals, fragrances, and detergents.[2][4]
The hydroformylation of this compound is of particular interest as it leads to the formation of 7-methyloctanal and 2,6-dimethylheptanal. The linear aldehyde, 7-methyloctanal, is a valuable precursor in the fragrance industry.[5] The regioselectivity of the reaction, which dictates the ratio of the linear to the branched aldehyde, is a critical parameter that can be controlled through the careful selection of the catalyst system, particularly the ligands coordinated to the metal center.[5]
Reaction Pathway and Regioselectivity
The hydroformylation of this compound yields two primary aldehyde isomers: the linear product, 7-methyloctanal, and the branched product, 2,6-dimethylheptanal.
Caption: Reaction scheme for the hydroformylation of this compound.
The ratio of these two products is a critical outcome of the reaction and is heavily influenced by the choice of catalyst and reaction conditions. For many applications, the linear aldehyde is the desired product, making high regioselectivity a key objective.[6]
Causality Behind Experimental Choices
The successful execution of a hydroformylation reaction hinges on the careful selection of several key parameters. The rationale behind these choices is rooted in the reaction mechanism and the desire to control activity and selectivity.
Catalyst System: Rhodium and Phosphine Ligands
While cobalt-based catalysts are also used, rhodium catalysts are generally preferred for their higher activity and selectivity under milder reaction conditions.[2] Wilkinson's catalyst, RhCl(PPh₃)₃, and its derivatives are common choices for hydroformylation.[2]
The ligands coordinated to the rhodium center play a pivotal role in determining the regioselectivity of the reaction.[7] Both steric and electronic factors of the ligands influence the outcome.[8] Bulky phosphine ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the alkene that would lead to the branched product.[7] The electronic properties of the ligand can also affect the rate of the reaction and the stability of the catalyst.[8] For achieving high linear-to-branched ratios with terminal alkenes, an excess of phosphine ligand is often employed.[9]
Reaction Conditions: Temperature and Pressure
Hydroformylation reactions are typically conducted at elevated temperatures and pressures.[1]
-
Temperature: The reaction temperature influences the reaction rate. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can lead to undesirable side reactions, such as alkene isomerization and catalyst degradation. A typical temperature range for rhodium-catalyzed hydroformylation is 40-200 °C.[1]
-
Pressure: The reaction is carried out under a pressure of synthesis gas (a mixture of carbon monoxide and hydrogen, typically in a 1:1 ratio).[3] The pressure affects the concentration of CO and H₂ in the reaction medium, which in turn influences the reaction rate. Higher pressures generally lead to higher reaction rates. Typical pressures range from 10 to 100 atmospheres.[1]
Solvent
The choice of solvent is crucial for ensuring that all reactants and the catalyst are in the same phase for this homogeneous catalytic process.[1] Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, benzene, and tetrahydrofuran (THF) are commonly used solvents for hydroformylation.
Experimental Protocol
This protocol provides a detailed procedure for the hydroformylation of this compound in a laboratory setting.
Materials and Equipment
| Reagents | Equipment |
| This compound | High-pressure autoclave with magnetic stirrer, gas inlet, pressure gauge, and temperature controller |
| Rhodium precursor (e.g., Rh(CO)₂(acac)) | Schlenk line and inert gas (Argon or Nitrogen) supply |
| Triphenylphosphine (PPh₃) | Syringe and cannula for liquid transfers |
| Anhydrous, degassed toluene | Gas chromatography (GC) or NMR spectrometer for analysis |
| Synthesis gas (1:1 CO/H₂) | |
| Internal standard for GC analysis (e.g., dodecane) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydroformylation of this compound.
Step-by-Step Procedure
1. Catalyst Preparation (under inert atmosphere):
-
In a glovebox or using Schlenk techniques, add the rhodium precursor (e.g., Rh(CO)₂(acac)) and triphenylphosphine (in a 1:10 molar ratio) to a clean, dry Schlenk flask.
-
Add anhydrous, degassed toluene to dissolve the catalyst components.
2. Reactor Setup:
-
Thoroughly dry the high-pressure autoclave and all its components.
-
Assemble the reactor and purge it several times with an inert gas (argon or nitrogen) to remove any air and moisture.
3. Charging the Reactor:
-
Under a positive pressure of inert gas, transfer the prepared catalyst solution to the autoclave via a cannula.
-
Add the substrate, this compound, and an internal standard (for GC analysis) to the autoclave using a syringe.
-
Seal the autoclave securely.
4. Reaction Execution:
-
Purge the sealed autoclave three times with the synthesis gas (1:1 CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the syngas.
-
Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking small aliquots (if the reactor setup allows) at regular intervals and analyzing them by gas chromatography.
5. Reaction Work-up:
-
Once the reaction has reached completion (as determined by the consumption of the starting material), cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
6. Product Isolation and Analysis:
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography if necessary.
-
Analyze the crude and purified products by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the linear and branched aldehydes.
-
Confirm the structure of the products using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Data Analysis and Expected Outcomes
The primary quantitative data from this experiment are the conversion of the starting material and the regioselectivity of the reaction.
| Parameter | Typical Expected Value | Analytical Method |
| Conversion of this compound | >95% | Gas Chromatography (GC) |
| Regioselectivity (linear:branched) | >10:1 (with PPh₃ ligand) | Gas Chromatography (GC), NMR |
| Yield of 7-Methyloctanal | High (dependent on conversion and selectivity) | Calculated from GC data |
Safety Precautions
-
Hydroformylation reactions involve the use of carbon monoxide, a highly toxic and flammable gas. All work must be conducted in a well-ventilated fume hood.
-
High-pressure autoclaves should be operated by trained personnel and behind a safety shield.
-
Organometallic catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.
References
-
Wikipedia. Hydroformylation. [Link]
-
Jiao, Y., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. [Link]
-
Gopakumar, G., & Varghese, B. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. [Link]
-
Mettler Toledo. Hydroformylation Process and Applications. [Link]
-
American Chemical Society. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. [Link]
-
Royal Society of Chemistry. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. [Link]
-
American Chemical Society. (2022). Synergistic Ligand Effect in Rhodium(I)-Catalyzed Regio-Controlled Propene Hydroformylation. Organometallics. [Link]
-
Royal Society of Chemistry. (2018). Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. [Link]
-
Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. [Link]
-
Industrial Chemistry. Hydroformylation. [Link]
-
YouTube. (2020). Hydroformylation of alkenes or Oxo Process || Organometallic Catalyst. [Link]
-
American Chemical Society. (2025). In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. Analytical Chemistry. [Link]
-
YouTube. (2025). Hydroformylation of Alkenes. [Link]
-
Royal Society of Chemistry. (2005). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions. [Link]
-
Royal Society of Chemistry. Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
ResearchGate. (2025). Hydroformylation of Alkenes with Rhodium Catalyst in Supercritical Carbon Dioxide. [Link]
-
MDPI. (2021). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. [Link]
-
ResearchGate. Rhodium‐catalyzed hydroformylation of alkenes: General mechanism and... [Link]
-
Chemical Synthesis Database. (4E)-7-methyl-4-octenal. [Link]
-
ResearchGate. (2025). A review of hydroformylation to produce aldehyde. [Link]
-
ScienceDirect. (2025). 1Heptene hydroformylation over phosphinated silica-anchored rhodium thiolate complexes. [Link]
-
ResearchGate. Fig. S1: Experimental setup for hydroformylation reactions. [Link]
-
American Chemical Society. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. ACS Catalysis. [Link]
-
ResearchGate. (2021). Hydroformylation. [Link]
-
American Chemical Society. (2015). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis. [Link]
-
American Chemical Society. (2002). Applied Hydroformylation. Chemical Reviews. [Link]
Sources
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
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- 9. pubs.acs.org [pubs.acs.org]
The Strategic Application of 6-Methyl-1-heptene in the Synthesis of Commercially Significant Fragrance Ingredients
Introduction: Unlocking the Olfactory Potential of a Versatile Alkene
In the intricate world of fragrance chemistry, the molecular architecture of a starting material dictates the olfactory journey of its derivatives. 6-Methyl-1-heptene, a readily available branched terminal alkene, presents itself as a strategic and economically viable precursor for the synthesis of a variety of valuable fragrance compounds. While not a fragrant material in its own right, its terminal double bond and branched methyl group offer reactive sites for transformations that lead to compounds with desirable olfactory profiles, ranging from fresh and citrusy to green and fruity.
This document serves as a comprehensive guide for researchers, scientists, and professionals in the fragrance and flavor industry, as well as those in drug development who may utilize similar synthetic strategies. We will explore two primary synthetic pathways originating from this compound: the direct hydroformylation to a valuable fragrance aldehyde and a two-step synthesis of a key floral and fruity ketone. The protocols provided herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of 7-Methyloctanal via Hydroformylation
The hydroformylation, or oxo process, of this compound is a powerful one-step reaction that introduces a formyl group (-CHO) and a hydrogen atom across the terminal double bond. This transformation is of significant industrial importance as it directly converts a non-odorous hydrocarbon into a valuable aldehyde with a desirable fragrance profile.
Reaction Pathway and Regioselectivity
The hydroformylation of this compound can theoretically yield two isomeric aldehydes: the linear product, 7-methyloctanal, and the branched product, 2,6-dimethyloctanal. For fragrance applications, the linear isomer is often the desired product due to its characteristic scent profile. The regioselectivity of the reaction is highly dependent on the catalyst system employed, particularly the ligands coordinated to the metal center (typically rhodium or cobalt). Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde by sterically hindering the catalyst's approach to the internal carbon of the alkene.
Diagram 1: Hydroformylation of this compound
Caption: Synthetic route from this compound to isomeric aldehydes.
Organoleptic Properties of 7-Methyloctanal
7-Methyloctanal is a valuable fragrance ingredient known for its fresh, fruity, and floral scent profile. It is often used in perfume formulations to impart a clean and uplifting character.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol is designed for the selective synthesis of 7-methyloctanal using a rhodium-based catalyst system.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 5026-76-6 | 112.22 g/mol | 11.22 g (0.1 mol) |
| Rhodium(I) dicarbonyl acetylacetonate | 14874-82-9 | 258.01 g/mol | 25.8 mg (0.1 mmol) |
| Triphenylphosphine (TPP) | 603-35-0 | 262.29 g/mol | 524.6 mg (2.0 mmol) |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 g/mol | 100 mL |
| Syngas (1:1 CO/H₂) | - | - | 50 bar |
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve rhodium(I) dicarbonyl acetylacetonate (25.8 mg, 0.1 mmol) and triphenylphosphine (524.6 mg, 2.0 mmol) in 20 mL of anhydrous, degassed toluene in a Schlenk flask. Stir the solution for 15 minutes to allow for ligand exchange and formation of the active catalyst species.
-
Reactor Setup: A 250 mL high-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge is dried in an oven and cooled under a stream of nitrogen.
-
Charging the Reactor: Under a positive pressure of nitrogen, transfer the prepared catalyst solution to the autoclave via a cannula. Add the this compound (11.22 g, 0.1 mol) dissolved in 80 mL of anhydrous, degassed toluene to the autoclave.
-
Reaction Execution: Seal the autoclave and purge it three times with syngas (1:1 CO/H₂). Pressurize the reactor to 50 bar with syngas.
-
Begin vigorous stirring and heat the reactor to 80°C. Maintain this temperature and pressure for 12-24 hours, monitoring the pressure drop to gauge the reaction progress.
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask. The solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 7-methyloctanal.
Expected Yield: 70-85%, with a linear to branched aldehyde ratio of approximately 9:1.
Part 2: Synthesis of 6-Methyl-5-hepten-2-one (Methyl Heptenone)
6-Methyl-5-hepten-2-one, commonly known as methyl heptenone, is a key intermediate and a widely used fragrance ingredient with a characteristic fresh, green, and citrusy odor. It is a component of many essential oils and is used extensively in perfumery to add a natural freshness to floral and fruity compositions. This section details a two-step synthesis of methyl heptenone from this compound.
Synthetic Pathway Overview
The synthesis involves an initial oxidation of the terminal alkene to a methyl ketone, followed by the isomerization of the double bond to the thermodynamically more stable conjugated position.
Diagram 2: Two-Step Synthesis of Methyl Heptenone
Caption: Synthetic workflow from this compound to methyl heptenone.
Step 1: Wacker-Tsuji Oxidation of this compound
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that selectively oxidizes terminal alkenes to methyl ketones in the presence of a copper co-catalyst and an oxidant, typically oxygen.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 5026-76-6 | 112.22 g/mol | 5.61 g (50 mmol) |
| Palladium(II) chloride (PdCl₂) | 7647-10-1 | 177.33 g/mol | 443 mg (2.5 mmol) |
| Copper(I) chloride (CuCl) | 7758-89-6 | 99.00 g/mol | 4.95 g (50 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL |
| Water | 7732-18-5 | 18.02 g/mol | 10 mL |
| Oxygen (balloon) | 7782-44-7 | 32.00 g/mol | 1 atm |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (443 mg, 2.5 mmol) and copper(I) chloride (4.95 g, 50 mmol).
-
Add a mixture of DMF (100 mL) and water (10 mL).
-
Attach an oxygen-filled balloon to the top of the condenser.
-
Stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II) and to saturate the solution with oxygen.
-
Add this compound (5.61 g, 50 mmol) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 24 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of a 1:1 mixture of saturated aqueous ammonium chloride and water.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 6-methyl-6-hepten-2-one. This intermediate is often used in the next step without further purification.
Step 2: Isomerization to 6-Methyl-5-hepten-2-one
The isomerization of the β,γ-unsaturated ketone to the more stable α,β-unsaturated ketone can be achieved under either acidic or basic conditions. A mild base-catalyzed method using DABCO (1,4-diazabicyclo[2.2.2]octane) is presented here.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| Crude 6-methyl-6-hepten-2-one | 10408-15-8 | 126.20 g/mol | (from previous step) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 280-57-9 | 112.17 g/mol | 10 mol% |
| Isopropanol | 67-63-0 | 60.10 g/mol | 100 mL |
Procedure:
-
Dissolve the crude 6-methyl-6-hepten-2-one from the previous step in 100 mL of isopropanol in a round-bottom flask.
-
Add DABCO (10 mol% relative to the starting amount of this compound).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the isomerization by GC analysis.
-
Once the reaction is complete, remove the isopropanol under reduced pressure.
-
The residue can be purified by vacuum distillation to yield pure 6-methyl-5-hepten-2-one.
Expected Overall Yield: 50-65% over two steps.
Conclusion
This compound serves as a versatile and cost-effective starting material for the synthesis of valuable fragrance ingredients. The protocols detailed in this guide for the synthesis of 7-methyloctanal and 6-methyl-5-hepten-2-one demonstrate the strategic application of fundamental organic reactions in the creation of commercially significant aroma chemicals. By understanding and controlling the reaction conditions, researchers and professionals can efficiently transform this simple alkene into compounds that enrich the palette of the modern perfumer.
References
-
Foreverest Resources Ltd. Methylheptenone. Retrieved from [Link]
-
NHU. Methyl Heptenone | Fragrance Chemicals Supplier. Retrieved from [Link]
-
ResearchGate. A mild isomerization reaction for beta,gamma-unsaturated ketone to alpha,beta-unsaturated ketone. Retrieved from [Link]
-
Penta Manufacturing Company. Methyl Heptenone, Natural. Retrieved from [Link]
-
ResearchGate. A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Retrieved from [Link]
-
Floral Essential Oils. Methyl heptenone at Wholesale Prices | Manufacturer & Supplier. Retrieved from [Link]
-
Journal of the American Chemical Society. Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Possible method for enzymic double bond migration in unsaturated ketones. Retrieved from [Link]
-
Homework.Study.com. Nonconjugated beta,gamma-unsaturated ketones, such as 3-cyclohexenone, are in an acid-catalyzed... Retrieved from [Link]
-
Chemistry LibreTexts. Wacker Oxidation. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.05%3A_Wacker_Oxidation]([Link]_
Application Note: A Practical Guide to the Catalytic Hydrogenation of 6-Methyl-1-heptene
Introduction: The Foundational Role of Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the precise saturation of unsaturated bonds to produce alkanes, a fundamental transformation in the production of fine chemicals, pharmaceuticals, and materials.[1][2][3] This application note provides an in-depth guide to the catalytic hydrogenation of a specific branched-chain alkene, 6-methyl-1-heptene, to its corresponding alkane, 2-methylheptane.[4] We will move beyond a simple recitation of steps to explore the underlying scientific principles, the rationale behind procedural choices, and the practical insights required for successful and safe execution. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable protocol grounded in established chemical theory.
Scientific Principles & Mechanistic Rationale
A successful hydrogenation protocol is built upon a solid understanding of the reaction's thermodynamics, kinetics, and mechanism. The conversion of an alkene and hydrogen gas into an alkane is thermodynamically favorable, driven by the replacement of a relatively weak carbon-carbon π-bond (~60 kcal/mol) and a stable H-H σ-bond (~104 kcal/mol) with two strong carbon-hydrogen σ-bonds (~98 kcal/mol each), resulting in a net exothermic reaction.[2][5]
However, despite this thermodynamic driving force, a significant activation energy barrier prevents the reaction from occurring spontaneously. A catalyst is therefore essential to provide an alternative, lower-energy reaction pathway.[2][3]
The Horiuti-Polanyi Mechanism on a Heterogeneous Catalyst
For the hydrogenation of this compound using a solid-phase catalyst like Palladium on Carbon (Pd/C), the reaction is best described by the Horiuti-Polanyi mechanism. This process occurs on the surface of the metal catalyst and involves several key steps:
-
Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the active sites of the palladium surface and dissociates into highly reactive atomic hydrogen, which remains bound to the metal.[2][6][7]
-
Alkene Coordination: The this compound molecule approaches the catalyst surface and its electron-rich π-bond coordinates with the vacant orbitals of the palladium atoms.[6][8]
-
Stepwise Hydrogen Transfer (Syn-Addition): Two hydrogen atoms are transferred sequentially from the catalyst surface to the two carbons of the former double bond. Crucially, because the alkene is adsorbed onto a flat surface, both hydrogens are added to the same face of the double bond. This is known as syn-addition.[2][3][6][9]
-
Product Desorption: Once saturated, the resulting 2-methylheptane molecule has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.[6][7]
Rationale for Catalyst and Condition Selection
-
Catalyst: 10% Palladium on Carbon (Pd/C) is the catalyst of choice for this application. Palladium is highly active for the hydrogenation of simple alkenes.[1][5] The high surface area of the activated carbon support ensures efficient dispersion of the palladium nanoparticles, maximizing the number of available active sites.[3] While homogeneous catalysts like Wilkinson's catalyst exist, heterogeneous catalysts are preferred for straightforward reductions due to their operational simplicity, thermal stability, and, most importantly, the ease with which they can be removed from the reaction mixture by simple filtration.[7][9][10][11]
-
Solvent: A polar protic solvent like absolute ethanol is ideal. It readily dissolves the non-polar substrate (this compound) and does not interfere with the catalytic process. Other common choices include ethyl acetate or methanol.[6][8]
-
Hydrogen Source: For a laboratory-scale reaction of a non-hindered terminal alkene, a balloon filled with hydrogen gas provides a sufficient reservoir and maintains a slight positive pressure (approximately 1 atm).[5][8] This avoids the need for specialized high-pressure reactor systems, simplifying the experimental setup.
-
Temperature: The high activity of the Pd/C catalyst allows this reaction to proceed efficiently at ambient room temperature.[5][8][12]
Detailed Experimental Protocol
Safety is the paramount consideration in any hydrogenation procedure.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a very wide concentration range (4-75%).[13][14] It burns with a nearly invisible flame. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources (sparks, hot plates, etc.).[15][16][17]
-
Palladium on Carbon: The dry Pd/C catalyst can be pyrophoric, meaning it can spontaneously ignite upon exposure to air. The catalyst should always be handled in a wetted state and never be allowed to dry on filter paper exposed to the atmosphere.[5]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (≥98%) | 50 mL Round-bottom flask |
| 10% Palladium on Carbon (wetted, ~50% water) | Magnetic stir plate and stir bar |
| Absolute Ethanol (ACS Grade) | Rubber septum |
| Hydrogen Gas (high purity) | Hydrogen balloon and tubing setup |
| Nitrogen or Argon Gas (for purging) | Vacuum/Inert Gas Manifold (Schlenk line) or similar |
| Celite® 545 (for filtration) | Syringes and needles |
| Buchner funnel and filter flask | |
| Whatman® filter paper | |
| Rotary evaporator | |
| Gas Chromatograph-Mass Spectrometer (GC-MS) |
Step-by-Step Procedure
-
Reactor Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 8.91 mmol).
-
Add absolute ethanol (20 mL) to dissolve the substrate.
-
In a fume hood , carefully add the 10% Pd/C catalyst (e.g., 50 mg, ~5 wt% relative to the substrate). The catalyst should be added last to minimize its time exposed to the air.
-
Immediately seal the flask with a rubber septum.
-
-
Inerting the Atmosphere:
-
This step is critical to remove all oxygen from the flask.
-
Insert a needle connected to a vacuum/inert gas manifold through the septum. Ensure the needle tip is above the liquid level.
-
Gently apply a vacuum for 1-2 minutes until the solvent begins to bubble slightly. This removes the air from the headspace.
-
Switch from vacuum to the inert gas (Nitrogen or Argon) supply to backfill the flask to atmospheric pressure.[15][16]
-
Repeat this vacuum/backfill cycle a total of 3-5 times to ensure the atmosphere is completely inert.[8]
-
-
Introduction of Hydrogen:
-
While the final backfill is occurring, fill a balloon with hydrogen gas from the cylinder.
-
After the final inert gas backfill, remove the manifold needle and quickly insert a new needle connected to the hydrogen-filled balloon. A slight positive pressure from the balloon will prevent air from entering.
-
Allow the reaction to stir vigorously at room temperature. A good vortex in the liquid is essential to ensure proper mixing of the gas, liquid, and solid catalyst phases.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by GC-MS.
-
To take a sample, briefly remove the hydrogen balloon needle, and quickly use a syringe to withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately re-insert the hydrogen balloon needle.
-
Filter the sample through a small plug of silica or Celite in a Pasteur pipette to remove the Pd/C catalyst before injection into the GC-MS.
-
The reaction is complete when the peak corresponding to this compound is no longer observed in the gas chromatogram. For this specific reaction, completion is typically expected within 1-3 hours.
-
-
Work-Up and Catalyst Removal:
-
Once the reaction is complete, remove the hydrogen balloon needle. To safely quench the reactive atmosphere, insert a needle open to the fume hood to vent any excess hydrogen, and then perform one final vacuum/backfill cycle with inert gas.
-
Prepare a filtration setup by placing a pad of Celite® (~1 cm thick) over a piece of filter paper in a Buchner funnel. Wet the Celite pad with ethanol.
-
Under a gentle stream of inert gas if possible, carefully pour the reaction mixture through the Celite pad to filter out the Pd/C catalyst.[8]
-
Rinse the reaction flask with a small amount of ethanol and pass it through the filter to ensure all product is collected.
-
CRITICAL: Do not allow the Celite pad with the trapped catalyst to go dry in the open air. Immediately after filtration, carefully transfer the Celite pad and catalyst into a beaker of water to quench its reactivity before disposal according to your institution's safety guidelines.
-
-
Product Isolation:
-
Transfer the clear filtrate to a tared round-bottom flask.
-
Remove the ethanol solvent using a rotary evaporator.
-
The remaining liquid is the product, 2-methylheptane, which can be analyzed for purity and yield.
-
Data Analysis and Expected Results
The primary method for analyzing this reaction is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): The starting material, this compound (boiling point ~112°C), and the product, 2-methylheptane (boiling point ~117°C), have slightly different boiling points and polarities, which should allow for their separation on a standard GC column. The disappearance of the reactant peak and the appearance and growth of the product peak will be observed over time.[18]
-
Mass Spectrometry (MS): The identity of the peaks can be confirmed by their mass spectra.
-
This compound (C₈H₁₆): Expected Molecular Ion (M⁺) peak at m/z = 112.21.[4]
-
2-Methylheptane (C₈H₁₈): Expected Molecular Ion (M⁺) peak at m/z = 114.23. The fragmentation pattern will be characteristic of a saturated alkane.
-
| Parameter | Value / Description | Rationale / Notes |
| Substrate | This compound | A terminal, non-conjugated alkene. |
| Product | 2-Methylheptane | The fully saturated corresponding alkane.[4] |
| Catalyst | 10% Pd/C, wetted | High activity, easy to handle and remove.[1][3] |
| Catalyst Loading | ~5 mol% (or 5-10 wt% of substrate) | A standard loading for efficient conversion.[5] |
| Solvent | Absolute Ethanol | Good solubility for substrate, inert to reaction conditions.[6] |
| Hydrogen Pressure | ~1 atm (Balloon) | Sufficient for unhindered alkenes, simplifies setup.[5][8] |
| Temperature | Room Temperature (~20-25 °C) | Reaction is efficient without heating.[8] |
| Reaction Time | 1-3 hours (monitor by GC-MS) | Dependent on stirring efficiency and catalyst activity. |
| Expected Yield | >95% | This reaction is typically high-yielding and clean. |
Troubleshooting and Field Insights
-
Stalled or Incomplete Reaction: This is the most common issue.
-
Cause: Inefficient stirring. The reaction is triphasic and requires vigorous agitation to ensure the hydrogen gas can interact with the catalyst surface where the substrate is adsorbed.
-
Cause: Catalyst Poisoning. Sulfur-containing compounds or other impurities in the substrate or solvent can poison the catalyst. Ensure high-purity reagents are used.[5]
-
Cause: Poor quality hydrogen balloon/seal. A leak can prevent a positive pressure of H₂ from being maintained.
-
-
Safety - Catalyst Fire during Filtration:
-
Cause: Allowing the filtered catalyst on the Celite pad to become dry in the presence of air. The finely divided palladium is highly reactive and can ignite the solvent vapors.
-
Prevention: Always keep the filter cake wet with solvent during filtration and quench the catalyst in water immediately after the workup is complete.
-
Conclusion
The catalytic hydrogenation of this compound using Palladium on Carbon is a highly efficient, reliable, and straightforward method for producing 2-methylheptane. By understanding the underlying mechanism and adhering strictly to safety protocols, particularly regarding the handling of hydrogen gas and the pyrophoric catalyst, researchers can consistently achieve high yields of the desired saturated product. This protocol serves as a robust template that can be adapted for the hydrogenation of a wide variety of simple alkenes in both research and development settings.
References
- PMC - PubMed Central. (n.d.). Alkene Metalates as Hydrogenation Catalysts. NIH.
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Safety & Risk Services. (2014, January 14). Guideline Hydrogen Gas use in the Laboratory. Retrieved from [Link]
-
Risk Management and Safety. (n.d.). Hydrogen Gas Safety Overview. Retrieved from [Link]
-
Lehigh University Environmental Health and Safety. (2021, July 1). Hydrogen Gas Use and Storage in Laboratories. Retrieved from [Link]
-
Institutional Risk & Safety. (n.d.). Hydrogen Gas Safety. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. Retrieved from [Link]
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Glasp. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts | Summary and Q&A. Retrieved from [Link]
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Drexel University. (n.d.). Chemical Safety Summary. Retrieved from [Link]
-
YouTube. (2024, December 4). Catalytic Hydrogenation of Alkenes and Alkynes. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]
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Unknown Source. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
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-
OpenStax. (2023, September 20). 8.6 Reduction of Alkenes: Hydrogenation. Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The possible pathways for 6‐methyl‐5‐hepten‐2‐one hydrogenation. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 6-Methyl-1-heptene
Introduction: Unlocking the Potential of a Versatile Alkene
6-Methyl-1-heptene is a valuable prochiral terminal alkene, serving as a versatile building block in organic synthesis.[1][2] Its simple, branched aliphatic structure makes it an ideal substrate for a wide array of chemical transformations, enabling the introduction of diverse functional groups with high regioselectivity and, where applicable, stereoselectivity. The strategic functionalization of its terminal double bond allows for the construction of more complex molecules, a critical aspect in the fields of pharmaceutical development, fragrance synthesis, and materials science. This guide provides detailed application notes and step-by-step protocols for several key functionalization reactions of this compound, offering researchers and drug development professionals a practical resource for harnessing its synthetic potential. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the experimental design and ensuring reproducible, high-yield outcomes.
Hydroboration-Oxidation: Anti-Markovnikov Hydration to Primary Alcohols
The hydroboration-oxidation of this compound is a cornerstone reaction for achieving anti-Markovnikov hydration, yielding the primary alcohol, 6-methylheptan-1-ol. This two-step process offers exceptional regioselectivity, placing the hydroxyl group on the less substituted carbon of the double bond.[3][4]
Causality and Mechanistic Insights
The reaction proceeds through the syn-addition of a borane reagent (e.g., BH₃•THF) across the alkene.[3][5] Steric hindrance dictates that the boron atom adds to the terminal, less sterically hindered carbon, while a hydride is delivered to the internal carbon. Subsequent oxidation with basic hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond, preserving the stereochemistry of the initial hydroboration step.[4][6]
Experimental Workflow: Hydroboration-Oxidation
Caption: Workflow for the hydroboration-oxidation of this compound.
Protocol 1: Synthesis of 6-Methylheptan-1-ol
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF (0.4 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add this compound dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1 M BH₃•THF solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M aqueous NaOH solution.
-
Carefully add the 30% H₂O₂ solution dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Product | 6-Methylheptan-1-ol |
| Regioselectivity | Anti-Markovnikov |
| Stereoselectivity | Syn-addition |
| Typical Yield | >90% |
Wacker-Tsuji Oxidation: Markovnikov Oxidation to a Methyl Ketone
The Wacker-Tsuji oxidation provides a direct route to convert this compound into the corresponding methyl ketone, 6-methylheptan-2-one.[7][8] This palladium-catalyzed reaction is highly selective for terminal alkenes and proceeds with Markovnikov regioselectivity.[9][10]
Causality and Mechanistic Insights
The catalytic cycle involves the oxidation of the alkene by a palladium(II) species.[10] Water acts as the nucleophile, attacking the coordinated alkene at the more substituted carbon, leading to the formation of a β-hydroxyalkyl-palladium intermediate. Subsequent β-hydride elimination and reductive elimination release the ketone product and a palladium(0) species. A co-oxidant, such as copper(II) chloride or, in more modern protocols, molecular oxygen with an iron co-catalyst, is required to regenerate the active Pd(II) catalyst.[11][12]
Experimental Workflow: Wacker-Tsuji Oxidation
Caption: Workflow for the Wacker-Tsuji oxidation of this compound.
Protocol 2: Synthesis of 6-Methylheptan-2-one
Materials:
-
This compound (1.0 eq)
-
Palladium(II) chloride (PdCl₂) (0.1 eq)
-
Copper(I) chloride (CuCl) (1.0 eq)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Oxygen (O₂) balloon
-
Pentane or Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M aqueous solution
Procedure:
-
Charge a round-bottom flask with PdCl₂ and CuCl.
-
Add a 7:1 mixture of DMF and H₂O.
-
Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.
-
Stir the mixture vigorously until the solids dissolve.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with pentane or diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation.
| Parameter | Value |
| Reactant | This compound |
| Product | 6-Methylheptan-2-one |
| Regioselectivity | Markovnikov |
| Catalyst System | PdCl₂/CuCl/O₂ |
| Typical Yield | 70-85% |
Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Vicinal Diols
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[13][14][15] Applying this to this compound allows for the preparation of chiral 6-methylheptane-1,2-diol.
Causality and Mechanistic Insights
This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[16][17] The chiral ligand complexes with the osmium tetroxide, creating a chiral environment that directs the [3+2] cycloaddition to one face of the alkene, leading to high enantioselectivity.[13][14] A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), regenerates the Os(VIII) catalyst.[13][17] Commercially available "AD-mix" reagents contain the catalyst, ligand, and co-oxidant in optimized ratios.[13][16]
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation of this compound.
Protocol 3: Enantioselective Synthesis of (R)-6-Methylheptane-1,2-diol
Materials:
-
This compound (1.0 eq)
-
AD-mix-β (for the (R)-diol)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and H₂O.
-
Add AD-mix-β to the solvent mixture and stir at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound to the cold, stirring mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude diol can be purified by flash column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Product | Chiral 6-Methylheptane-1,2-diol |
| Reagent | AD-mix-α or AD-mix-β |
| Stereoselectivity | High enantioselectivity (>95% ee) |
| Typical Yield | 80-95% |
Radical Hydrobromination: Anti-Markovnikov Addition of HBr
For the synthesis of the terminal bromide, 1-bromo-6-methylheptane, a radical hydrobromination is the method of choice. This reaction proceeds with anti-Markovnikov regioselectivity, in direct contrast to the ionic addition of HBr.[18][19][20]
Causality and Mechanistic Insights
The reaction is initiated by the homolytic cleavage of a peroxide initiator (e.g., benzoyl peroxide or AIBN) to generate radicals.[18][19] These radicals abstract a hydrogen atom from HBr to produce a bromine radical. The bromine radical then adds to the terminal carbon of this compound, forming the more stable secondary carbon radical at the C2 position.[18][19][21] This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.[18][22]
Experimental Workflow: Radical Hydrobromination
Caption: Workflow for the radical hydrobromination of this compound.
Protocol 4: Synthesis of 1-Bromo-6-methylheptane
Materials:
-
This compound (1.0 eq)
-
Hydrogen bromide (HBr) in acetic acid (33 wt%) or HBr gas
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (catalytic amount)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., pentane), add a catalytic amount of AIBN.
-
Cool the mixture to 0 °C.
-
Slowly add the HBr in acetic acid solution. Alternatively, bubble HBr gas through the solution.
-
Initiate the reaction by heating to reflux or by irradiation with a UV lamp at room temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Carefully neutralize the excess acid by washing with a saturated NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude bromide can be purified by distillation.
| Parameter | Value |
| Reactant | This compound |
| Product | 1-Bromo-6-methylheptane |
| Regioselectivity | Anti-Markovnikov |
| Initiator | AIBN or BPO |
| Typical Yield | >80% |
Conclusion
The functionalization of this compound via the methodologies presented herein provides access to a range of valuable synthetic intermediates. The choice of reaction—hydroboration-oxidation, Wacker-Tsuji oxidation, Sharpless asymmetric dihydroxylation, or radical hydrobromination—allows for precise control over the regiochemical and stereochemical outcome of the transformation. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently utilize this compound as a versatile starting material in their synthetic endeavors.
References
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-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Tsuji, J. (1984). Palladium-catalyzed oxidation of olefins. Synthesis, 1984(05), 369-384.
- Cornell, C. N., & Sigman, M. S. (2006). Discovery of a practical catalyst for the air-oxidation of alcohols and its application to the Wacker oxidation. Journal of the American Chemical Society, 128(41), 13388–13389.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved from [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]
-
ChemicalDesk. (2011). Wacker Oxidation (Palladium-catalysed oxidation of alkenes). Retrieved from [Link]
-
Chem-Station. (2014). Wacker Oxidation. Retrieved from [Link]
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Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. Proceedings of the West Virginia Academy of Science, 89(1). [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Wikipedia. (2023). Hydroboration–oxidation reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]
-
YouTube. (2020). Anti-Markovnikov Hydrobromination. Retrieved from [Link]
-
YouTube. (2023). Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). Retrieved from [Link]
-
YouTube. (2023). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Retrieved from [Link]
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Application Notes & Protocols: 6-Methyl-1-heptene as a Versatile Building Block in Fine Chemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 6-methyl-1-heptene. As a branched terminal alkene, it serves as a valuable and versatile starting material for a variety of transformations crucial in the fine chemical, fragrance, and pharmaceutical industries. We will explore key reaction pathways, including hydroformylation, polymerization, and hydroboration-oxidation, providing detailed, field-proven protocols and explaining the causality behind experimental choices.
Introduction: The Strategic Value of this compound
This compound (C8H16) is a clear, colorless liquid with a petroleum-like odor.[1] As an unsaturated aliphatic hydrocarbon, its reactivity is dominated by the terminal double bond, making it an ideal substrate for a multitude of addition reactions.[2] Its branched iso-octyl structure provides unique steric and electronic properties that can be leveraged to synthesize complex target molecules with specific physical and biological characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5026-76-6 | [3] |
| Molecular Formula | C8H16 | [3] |
| Molecular Weight | 112.21 g/mol | [3][4] |
| Appearance | Colorless liquid | [1] |
| Solubility | Insoluble in water | [1][4] |
| Hazards | Highly flammable | [4] |
The strategic importance of this compound lies in its ability to serve as a foundational C8 building block. Through controlled chemical transformations, the terminal alkene can be functionalized to produce aldehydes, alcohols, and polymers, which are key intermediates in the synthesis of high-value products.
Key Synthetic Transformation: Hydroformylation (Oxo Process)
Hydroformylation, or the oxo process, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across a double bond.[5][6] This reaction is paramount for converting simple alkenes into more valuable aldehydes.[6][7] For this compound, this process yields two primary aldehyde isomers: the linear product, 7-methyloctanal, and the branched product, 2,6-dimethylheptanal.[5]
The regioselectivity of this reaction is critical. The linear product, 7-methyloctanal, is a sought-after fragrance ingredient known for its citrus-like scent.[5] Controlling the reaction to favor this isomer is therefore of significant commercial interest. This control is typically achieved by tuning the catalyst system, particularly the ligands attached to the metal center (commonly rhodium or cobalt).[5][8] Bulky phosphine ligands on a rhodium catalyst, for example, sterically hinder the addition at the internal carbon, thus favoring the formation of the terminal, linear aldehyde.[5]
Workflow: Hydroformylation of this compound
Caption: Workflow for the hydroformylation of this compound.
Protocol 2.1: Rhodium-Catalyzed Hydroformylation for High Regioselectivity
This protocol is designed to favor the production of the linear aldehyde, 7-methyloctanal. The choice of a rhodium catalyst paired with a phosphine ligand is crucial for achieving high linear-to-branched (l/b) ratios.
Materials:
-
This compound (purified, inhibitor-free)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)2)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh3)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Synthesis gas (Syngas, 1:1 mixture of CO and H2)
-
High-pressure autoclave reactor with stirring and temperature control
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and the phosphine ligand in the anhydrous, degassed solvent. The ligand-to-rhodium ratio should be carefully controlled (e.g., 20:1) to promote selectivity.
-
Reactor Setup: Ensure the autoclave is meticulously cleaned, dried, and purged several times with inert gas to eliminate any oxygen or moisture, which can deactivate the catalyst.[5]
-
Charging the Reactor: Under a positive pressure of inert gas, transfer the prepared catalyst solution into the autoclave. Subsequently, add the this compound substrate.[5]
-
Reaction Execution:
-
Seal the autoclave and perform several purge cycles with syngas.
-
Pressurize the reactor with the 1:1 CO/H2 mixture to the desired pressure (e.g., 20 atm).[6]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C).[6]
-
Monitor the reaction progress by observing the pressure drop as the gases are consumed. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the excess syngas in a fume hood.
-
Open the reactor and collect the crude product mixture.
-
The product aldehydes can be purified from the catalyst and solvent by vacuum distillation.
-
Analyze the product distribution (linear vs. branched aldehyde) using Gas Chromatography (GC) and confirm the structure by NMR spectroscopy.
-
Table 2: Representative Conditions for Hydroformylation
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Rh-based (e.g., Rh(acac)(CO)2) | High activity and selectivity under mild conditions.[8] |
| Ligand | Bulky Phosphine (e.g., PPh3) | Steric hindrance favors formation of the linear aldehyde.[5] |
| Temperature | 80 - 120 °C | Balances reaction rate and catalyst stability.[6] |
| Pressure (CO/H2) | 10 - 50 atm | Sufficient for catalytic cycle; higher pressures can affect selectivity.[6][8] |
| l/b Ratio | >10:1 | Achievable with appropriate ligand choice, yielding primarily 7-methyloctanal.[5] |
Polymerization: Crafting Macromolecules
The terminal double bond of this compound makes it a suitable monomer for addition polymerization.[2] Using different catalytic systems, polymers with varying tacticities (stereochemical arrangements) can be synthesized.[9] The polymer's microstructure significantly impacts its physical properties like crystallinity and melting point, making this a key area for developing novel materials.[9]
Workflow: Ziegler-Natta Polymerization
Caption: General workflow for Ziegler-Natta polymerization.
Protocol 3.1: Ziegler-Natta Catalyzed Polymerization
This protocol describes a classic method for producing polyolefins, often resulting in polymers with high stereoregularity.
Materials:
-
This compound (purified, passed through alumina)
-
Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)
-
Co-catalyst (e.g., Triethylaluminium, TEAL, as a solution in heptane)
-
Anhydrous heptane
-
Methanol
-
Hydrochloric acid
-
Nitrogen gas
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer and nitrogen inlet is thoroughly dried and purged with nitrogen.[9]
-
Charging the Reactor: Under a nitrogen atmosphere, introduce anhydrous heptane and the solid TiCl4/MgCl2 catalyst.[9]
-
Initiation:
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 2 hours) with vigorous stirring. The formation of a polymer slurry will be observed.[9]
-
Termination and Workup:
-
Terminate the polymerization by adding methanol, which destroys the active catalyst sites.[9]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid (to dissolve catalyst residues).[9]
-
Collect the solid polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.
-
Hydroboration-Oxidation: Accessing Primary Alcohols
The hydroboration-oxidation reaction is a fundamental two-step process in organic synthesis that converts alkenes into alcohols. A key feature is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. For a terminal alkene like this compound, this reliably produces the corresponding primary alcohol, 6-methyl-1-heptanol. This transformation is invaluable for creating intermediates used in the synthesis of plasticizers, detergents, and other specialty chemicals.
Protocol 4.1: Synthesis of 6-Methyl-1-heptanol
This protocol provides a reliable method for converting the terminal alkene to a primary alcohol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH) solution, 3 M
-
Hydrogen peroxide (H2O2) solution, 30%
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Hydroboration:
-
To a dry, argon-flushed flask, add this compound.[10]
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH3•THF solution dropwise via syringe while stirring.[10]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[10]
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H2O2 solution. Caution: This step is exothermic; maintain a slow addition rate to control the temperature.[10]
-
Once the addition is complete, remove the ice bath and stir at room temperature for at least 1 hour.[10]
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[10]
-
Wash the combined organic layers sequentially with water and then saturated brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude 6-methyl-1-heptanol can be purified by vacuum distillation.
-
Application Example: A Synthetic Pathway to Citronellal
Citronellal is a valuable monoterpenoid aldehyde used extensively in the fragrance industry and as a key precursor for synthesizing (-)-menthol and vitamins.[11][12] While citronellal is naturally occurring, synthetic routes are crucial for industrial supply. This compound can serve as a logical starting point for a multi-step synthesis of citronellal (3,7-dimethyl-6-octenal).
Proposed Synthetic Route to Citronellal
Caption: A plausible synthetic pathway from this compound to citronellal.
This proposed pathway illustrates how the initial functionalization of this compound via hydroformylation creates a versatile aldehyde intermediate. This intermediate can then undergo classic carbon-carbon bond-forming reactions, such as an aldol condensation, to build the larger carbon skeleton required for the target molecule.
Safety and Handling
This compound is a highly flammable liquid and vapor .[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]
-
Handling: Always handle in a well-ventilated fume hood, away from heat, sparks, and open flames. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.
-
Fire: Use dry chemical, foam, or carbon dioxide fire extinguishers. Water may be ineffective.[4]
Conclusion
This compound is a building block of significant utility in modern organic synthesis. Its terminal double bond provides a reliable handle for functionalization through well-established and scalable industrial processes like hydroformylation and polymerization. The protocols and applications detailed in this guide demonstrate its capacity to serve as a precursor to valuable aldehydes, alcohols, and polymers, underscoring its importance for professionals in the fine chemical and pharmaceutical development sectors.
References
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- National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-.
- Google Patents. (n.d.). CN115557832B - Synthesis method of citronellal.
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- National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-.
- Guidechem. (n.d.). This compound 5026-76-6 wiki.
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- Wikipedia. (n.d.). Hydroformylation.
- Organic Syntheses. (n.d.). Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko.
- ACS Publications. (n.d.). Reaction of Me3SnNa and Ph3MLi (M = C, Si, Ge, Sn) with 6-bromo-1-heptene: are intermediate 1-methyl-5-hexenyl radicals involved.
- Organic Syntheses. (n.d.). Danheiser, R. L..
- ResearchGate. (n.d.). Syntheses of citronellal, citronellol and β-myrcene from petrochemicals.
- ResearchGate. (n.d.). Synthesis pathway of citronellal and citronellol.
- PubMed. (n.d.). Cyclization of methyl-substituted 6-heptenyl radicals.
- Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 3-Methyl-1-heptene.
- ChemicalBook. (n.d.). 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses.
- Wiley Online Library. (n.d.). A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction.
- Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Kinetic curves for the hydroformylation of 1-heptene by catalyst 1: [Rh.
- ACS Publications. (n.d.). Isomerization–Hydroformylation Tandem Reactions | ACS Catalysis.
- AngeneChemical. (n.d.). This compound|-5026-76-6.
- ChemWhat. (n.d.). This compound CAS#: 5026-76-6.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Methyl-1-heptene as a Precursor in Pheromone Synthesis.
- ResearchGate. (n.d.). (PDF) Hydroformylation.
- Google Patents. (n.d.). CN104058919A - Preparation method for 1-heptene.
- National Institutes of Health. (n.d.). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. Retrieved from NIH.–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers*.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1-heptene
Welcome to the technical support guide for the synthesis of 6-Methyl-1-heptene (C₈H₁₆). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this terminal alkene. This guide provides in-depth, field-proven insights into optimizing reaction yields, troubleshooting common experimental hurdles, and selecting the appropriate synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: The primary strategies for synthesizing this compound include the Wittig reaction, Grignard reactions followed by elimination, and olefin metathesis.
-
Wittig Reaction: This is a highly reliable method for forming a terminal alkene with absolute regioselectivity.[1] It involves reacting an appropriate phosphorus ylide (e.g., methylenetriphenylphosphorane) with 5-methylhexanal.
-
Grignard Reaction: This approach involves the synthesis of a tertiary alcohol intermediate, which is subsequently dehydrated to form the alkene. A common route is the reaction of allylmagnesium bromide with isopentyl ketone (5-methyl-2-pentanone). However, controlling the regioselectivity of the subsequent dehydration step to favor the terminal alkene can be challenging.[2]
-
Olefin Metathesis: Cross-metathesis between 1-butene and 3-methyl-1-butene using a Grubbs or Schrock catalyst can produce this compound.[3][4] This method offers high efficiency but requires specialized catalysts.
Q2: My Wittig reaction yield is consistently low. What are the most probable causes?
A2: Low yields in Wittig reactions often stem from a few critical factors. The stability of the phosphorus ylide is paramount; unstabilized ylides are highly reactive but can decompose if not used promptly or at low temperatures.[5] Another common issue is the quality of the aldehyde, which can oxidize or polymerize upon storage.[5] Incomplete ylide formation due to an insufficiently strong base or the presence of moisture can also significantly reduce the overall yield.[5]
Q3: During the purification of this compound, I'm observing isomeric impurities. How can I minimize their formation?
A3: Isomeric impurities, such as 2-methyl-2-heptene or other internal alkenes, are common byproducts, especially in syntheses involving dehydration of a tertiary alcohol. Acid-catalyzed dehydration typically follows Zaitsev's rule, favoring the formation of the more substituted (internal) alkene.[6] To selectively obtain the terminal alkene (Hofmann product), a two-step elimination procedure is recommended. First, convert the alcohol intermediate to a better leaving group (like a tosylate), then perform the elimination using a sterically bulky base such as potassium tert-butoxide (t-BuOK).[7][8]
Q4: Is it possible to synthesize this compound via an elimination reaction from an alkyl halide?
A4: Yes, an E2 elimination reaction using a primary alkyl halide is a viable method.[7] For instance, 1-bromo-6-methylheptane can be treated with a bulky base like potassium tert-butoxide to favor the formation of the less substituted terminal alkene, this compound.[6] Using a smaller, non-bulky base like sodium hydroxide would likely lead to a mixture of products, including substitution (Sₙ2) products and the more stable internal alkene.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
Problem 1: Low or No Conversion of Starting Materials in Wittig Reaction
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inactive Ylide | The phosphorus ylide is sensitive to moisture and air.[5] Solution: Ensure all glassware is flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., THF, diethyl ether) for the reaction. Prepare the ylide in situ and use it immediately. |
| Insufficiently Strong Base | Non-stabilized ylides require very strong bases for complete deprotonation of the phosphonium salt.[1] Solution: Use strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH). Verify the concentration of organolithium reagents by titration before use. |
| Poor Aldehyde Quality | Aldehydes can oxidize to carboxylic acids or polymerize over time, reducing the concentration of the active reactant.[5] Solution: Use freshly distilled or purified 5-methylhexanal. Monitor the purity of the aldehyde by NMR or GC before starting the reaction. |
| Steric Hindrance | While less of an issue for forming a terminal alkene, significant steric bulk on the aldehyde could slow the reaction. Solution: Ensure adequate reaction time by monitoring progress with Thin Layer Chromatography (TLC). If the reaction is stalled, a gentle increase in temperature may be required after the initial low-temperature addition.[5] |
Problem 2: Formation of Multiple Alkene Isomers in Dehydration Reactions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Acid-Catalyzed Dehydration | Strong acids (e.g., H₂SO₄, H₃PO₄) catalyze dehydration via a carbocation intermediate, which favors rearrangement and formation of the most thermodynamically stable alkene (Zaitsev's rule).[8] Solution: Avoid direct acid-catalyzed dehydration. Instead, use a controlled elimination strategy. Convert the precursor alcohol (e.g., 6-methyl-1-hepten-2-ol) into a tosylate or mesylate. Then, treat this intermediate with a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu) in tert-butanol. This promotes an E2 mechanism that favors the formation of the sterically less hindered terminal alkene (Hofmann product).[7] |
| High Reaction Temperature | Excessive heat during dehydration can lead to charring and promote side reactions, including isomerization. Solution: Maintain careful temperature control. If distillation is used to remove the alkene as it forms, consider performing it under reduced pressure to lower the required temperature. |
Problem 3: Difficulty Removing Triphenylphosphine Oxide (Ph₃P=O) Byproduct
| Potential Cause | Scientific Explanation & Recommended Solution |
| Byproduct Solubility | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and is often soluble in many organic solvents, making its removal from the nonpolar alkene product challenging.[5] Solution: 1. Chromatography: The most effective method is flash column chromatography on silica gel, typically eluting with a nonpolar solvent like hexanes.[5]2. Precipitation/Crystallization: In some cases, Ph₃P=O can be precipitated from a cold, nonpolar solvent (e.g., a hexane/ether mixture). Cool the reaction mixture, and the solid byproduct may crash out and can be removed by filtration.[5]3. Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and generates a water-soluble phosphate byproduct that is easily removed during an aqueous workup.[5] |
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Alkene Yield
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- 8. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Polymerization of 6-Methyl-1-heptene
Welcome to the technical support center for the polymerization of 6-methyl-1-heptene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing poly(this compound). This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on understanding and mitigating common side reactions.
Introduction to this compound Polymerization
This compound is a non-conjugated α-olefin that can be polymerized using various catalytic systems, most notably Ziegler-Natta and metallocene catalysts.[1][2] The primary goal is to achieve high molecular weight polymers with controlled stereochemistry. However, the branched nature of the monomer and the reactivity of the catalytic species can lead to several side reactions that impact polymer yield, molecular weight, and microstructure. Understanding these undesired pathways is critical for optimizing your polymerization protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the polymerization of this compound, their potential causes, and recommended solutions grounded in established polymerization principles.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
You're observing a lower than expected yield of poly(this compound), or the resulting polymer has a significantly lower molecular weight than desired.
Potential Causes:
-
Chain Transfer Reactions: This is a primary cause of reduced molecular weight. In chain transfer, the active center of a growing polymer chain is transferred to another molecule, such as the monomer, a co-catalyst, or a solvent molecule, which terminates the growth of the original chain.[3][4]
-
Catalyst Deactivation: The active catalytic sites may be deactivated by impurities in the monomer, solvent, or reaction atmosphere (e.g., water, oxygen).[5]
-
Isomerization of the Monomer: The catalyst system, particularly under certain conditions, can catalyze the isomerization of this compound to internal, less reactive olefins like 6-methyl-2-heptene or 6-methyl-3-heptene.[6][7] These internal olefins are significantly less prone to polymerization.
Recommended Solutions:
| Solution | Scientific Rationale | Experimental Protocol |
| Optimize Catalyst and Co-catalyst Concentration | The ratio of co-catalyst (e.g., triethylaluminum) to the catalyst (e.g., titanium tetrachloride) can influence the rate of chain transfer reactions.[8] A higher concentration of the aluminum alkyl co-catalyst can sometimes increase the frequency of chain transfer to the co-catalyst. | Systematically vary the Al/Ti molar ratio (e.g., from 50:1 to 200:1) while keeping other parameters constant.[2] Analyze the molecular weight of the resulting polymers using Gel Permeation Chromatography (GPC) to identify the optimal ratio that minimizes chain transfer. |
| Purify Monomer and Solvents | Impurities such as water, peroxides, and other polar compounds can react with and deactivate the highly reactive Ziegler-Natta or metallocene catalysts.[9] | Purify this compound by passing it through activated alumina and molecular sieves immediately before use.[2] Use anhydrous, polymerization-grade solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Control Reaction Temperature | Higher temperatures can increase the rates of both chain transfer and catalyst deactivation reactions.[10] | Conduct the polymerization at a controlled, and often lower, temperature (e.g., 50-70°C for Ziegler-Natta systems) using a thermostatically controlled oil bath or reactor jacket.[2] Monitor the reaction exotherm and implement cooling if necessary. |
| Introduce a Controlled Amount of Hydrogen | In some olefin polymerizations, hydrogen can act as a chain transfer agent to control molecular weight, but paradoxically, it can also sometimes increase catalyst activity, potentially leading to higher yields in shorter reaction times.[11] | If your primary issue is low yield and not just low molecular weight, consider introducing a low partial pressure of hydrogen into the reactor. This should be done cautiously as it will likely reduce the molecular weight. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
The GPC analysis of your polymer shows a broad peak, indicating a wide range of polymer chain lengths (PDI > 3).
Potential Causes:
-
Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites with different reactivities and propensities for chain transfer, leading to the formation of polymers with varying chain lengths.[8]
-
Fluctuations in Reaction Conditions: Inconsistent temperature or monomer concentration during the polymerization can affect the rates of propagation and termination differently over time, broadening the molecular weight distribution.
-
Catalyst Fragmentation Issues: In supported catalyst systems, inefficient or uneven fragmentation of the catalyst support can lead to non-uniform access of the monomer to the active sites.[12]
Recommended Solutions:
| Solution | Scientific Rationale | Experimental Protocol |
| Utilize a Single-Site Catalyst | Metallocene catalysts are considered "single-site" catalysts, meaning they have well-defined, uniform active sites. This uniformity leads to polymers with a much narrower molecular weight distribution (PDI ≈ 2).[13][14] | Substitute the traditional Ziegler-Natta catalyst with a metallocene catalyst such as iPr(Cp)(Flu)ZrCl₂ activated with methylaluminoxane (MAO).[2] |
| Maintain Stable Reaction Conditions | Consistent reaction conditions ensure that the rates of initiation, propagation, and termination remain relatively constant throughout the polymerization process. | Employ a well-stirred reactor with precise temperature and pressure control. Ensure a constant feed of monomer if conducting a semi-batch or continuous polymerization. |
| Optimize Co-catalyst Choice | The type of alkylaluminum co-catalyst can influence the molecular weight distribution. For instance, in some systems, using triisobutylaluminum (TIBA) instead of triethylaluminum (TEA) has been shown to produce polymers with a narrower MWD.[8][11] | Conduct parallel polymerization reactions, one with TEA and another with TIBA as the co-catalyst, keeping all other conditions identical. Compare the PDI of the resulting polymers. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired polymerization pathway and key side reactions.
Caption: Desired polymerization vs. common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture becoming viscous very quickly and then stopping?
A1: This phenomenon, often termed "reactor fouling," can occur with highly active catalyst systems, especially in solution-phase polymerizations.[15] The polymer being formed may precipitate out of the solution and coat the catalyst particles, preventing further access of the monomer to the active sites. Consider adjusting the solvent to one in which the polymer is more soluble at the reaction temperature, or transition to a slurry polymerization where the polymer is intentionally insoluble but remains suspended.
Q2: I'm observing the formation of oligomers (very short polymer chains) instead of a high polymer. What is the likely cause?
A2: The formation of oligomers is a strong indication that the rate of chain transfer is significantly faster than the rate of propagation. This can be particularly prevalent in cationic polymerization attempts with this compound, where the tertiary carbocation formed after initiation is susceptible to rapid chain transfer.[16] For Ziegler-Natta or metallocene systems, this points to an excessive concentration of chain transfer agents or a very high reaction temperature.
Q3: Can I use cationic polymerization for this compound?
A3: While cationic polymerization can be initiated on α-olefins, it is often plagued by side reactions for monomers like this compound.[2][16] The formation of a tertiary carbocation upon initiation can lead to extensive chain transfer and isomerization, typically resulting in low molecular weight oligomers rather than high polymers. Coordination polymerization using Ziegler-Natta or metallocene catalysts provides much better control over the polymerization process for this type of monomer.[1]
Q4: How does the "sidearm" on this compound affect its polymerization compared to a linear alpha-olefin like 1-heptene?
A4: The methyl group at the 6-position creates steric hindrance that can influence the rate of monomer insertion into the growing polymer chain. This steric bulk can sometimes lead to lower polymerization activity compared to linear α-olefins under identical conditions. However, it also plays a crucial role in determining the stereochemistry (tacticity) of the resulting polymer, which is a key feature for controlling the material properties of poly(this compound).[17]
Experimental Protocols: A Starting Point
The following is a generalized protocol for the Ziegler-Natta polymerization of this compound, which can be used as a baseline for your optimization experiments.
Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (purified)[18]
-
Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂)[1]
-
Triethylaluminum (TEAL) solution in heptane (e.g., 1.0 M)[1]
-
Anhydrous heptane (polymerization grade)
-
Methanol
-
Nitrogen (high purity)
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with high-purity nitrogen.
-
Catalyst Suspension: Anhydrous heptane (100 mL) is added to the flask via cannula. A specific amount of the supported TiCl₄/MgCl₂ catalyst is then added under a positive nitrogen flow.
-
Temperature Control: The flask is placed in a thermostatically controlled oil bath and the temperature is stabilized at 70°C.[2]
-
Co-catalyst Addition: A solution of TEAL in heptane is slowly added to the flask to act as a co-catalyst. The Al/Ti molar ratio should be optimized, typically around 100:1.[2]
-
Monomer Injection: Purified this compound (20 mL) is then injected into the reactor.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 2 hours) with vigorous stirring.
-
Termination: The polymerization is terminated by the addition of 10 mL of methanol.[2]
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol. The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60°C to a constant weight.[17]
References
- Wikipedia. (n.d.). Chain transfer.
- Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. (2023). PMC - NIH.
- Benchchem. (n.d.). preventing polymerization of 6-heptene-2,5-dione during synthesis.
- Wikipedia. (n.d.). Ziegler–Natta catalyst.
- ResearchGate. (n.d.). The most common chain transfer reactions and corresponding end groups....
- Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. (2022). Journal of the American Chemical Society.
- Purdue College of Engineering. (n.d.). Single Site Olefin Polymerization Kinetics.
- OUCI. (n.d.). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis.
- Books. (n.d.). CHAPTER 5: Olefin (Co)polymerizations Enabled by Catalyst Design Based on Sidearm Strategy.
- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.
- ResearchGate. (2024). Innovative catalytic systems driving sustainable olefin polymerization: Recent advances and green chemistry approaches.
- YouTube. (2020). Chain Transfer Reaction (Free-Radical Polymerisation).
- Polymerization Reactions. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 3-Methyl-1-heptene.
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI) Complexes*.
- Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization.
- Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations.
- UVIC. (2020). Catalyst Deactivation Processes during 1‑Hexene Polymerization.
- ResearchGate. (n.d.). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts.
- MDPI. (n.d.). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst.
- Benchchem. (n.d.). Technical Support Center: Ensuring the Stability of 3-Methyl-1-heptene Samples for Accurate Analysis.
- MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.
- ResearchGate. (n.d.). Monomer-Isomerization Polymerization. XII. Monomer-Isomerization Polymerizations of 2-Heptene and 3-Heptene with Ziegler-Natta Catalyst.
- PMC - NIH. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers.
- Chemistry LibreTexts. (2022). 6.13: Ziegler-Natta Polymerization.
- Effects of Cocatalyst on Ethylene-1-hexene Copolymerization with MgCl -supported Ziegler-Natta Catalyst. (n.d.).
- YouTube. (2020). (ENGLISH) ZIEGLER-NATTA HETEROGENOUS CATALYST POLYMERIZATION MECHANISM STEREOREGULAR COMPARE MERITS.
- Wikipedia. (n.d.). Hydrocarbon.
- Arabian Journal of Chemistry. (n.d.). Copolymerization of ethylene and isoprene initiated by metallocene catalyst.
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Technical Support Center: Purification of 6-Methyl-1-heptene
Welcome to the technical support guide for the purification of 6-Methyl-1-heptene. This resource is designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. The following sections provide answers to frequently asked questions and troubleshoot common issues encountered during the purification process, ensuring you can achieve the desired purity for your experimental needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and handling of this compound.
Q1: What is the most effective and common method for purifying this compound on a laboratory scale?
For routine laboratory purification, fractional distillation is the most common and effective method.[1][2] this compound is a volatile, flammable liquid with a boiling point of approximately 112.4 °C at atmospheric pressure.[3] This technique is particularly well-suited for separating it from impurities that have different boiling points, such as residual synthesis solvents, unreacted starting materials, or isomeric byproducts.[4] For mixtures with very close boiling points (less than 25-70 °C difference), a fractionating column with a high number of theoretical plates is necessary to achieve good separation.[1][5]
Q2: What level of purity can I realistically expect from a single fractional distillation?
With a properly optimized fractional distillation setup, you can typically achieve a purity of >98%. For many applications, this is sufficient. If higher purity is required (e.g., for polymerization studies or as a pharmaceutical intermediate), a second distillation or a more advanced technique like preparative gas chromatography (prep-GC) may be necessary.
Q3: How should I properly store purified this compound to prevent degradation?
Like many alkenes, this compound is susceptible to autoxidation over time, which leads to the formation of explosive peroxides.[6] Proper storage is critical to maintain its purity and for safety.[6]
-
Inhibitor: For long-term storage, consider adding a small amount of an inhibitor like butylated hydroxytoluene (BHT).
-
Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Container: Use an amber glass bottle to protect the compound from light, which can accelerate peroxide formation.[6]
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Q4: What are the primary impurities I should be concerned about?
The impurity profile depends heavily on the synthetic route used. Common impurities may include:
-
Isomeric Heptenes: Structural isomers are often formed as byproducts.[4][7] These are often the most challenging to remove due to similar boiling points.
-
Unreacted Starting Materials: Depending on the synthesis, these could be various aldehydes, ketones, or organometallic reagents.[8]
-
Solvents: Residual solvents from the reaction or workup (e.g., diethyl ether, THF) are common.[4]
-
Catalyst Residues: Traces of catalysts used in the synthesis might remain.[8]
Below is a table summarizing the physical properties of this compound and a potential isomeric impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆ | 112.22[9] | 112.4[3] |
| 6-Methyl-2-heptene (cis/trans mixture) | C₈H₁₆ | 112.22 | ~118-122 |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your purification experiments.
Problem 1: My GC analysis shows a persistent impurity peak very close to the main product peak after distillation.
Cause: This is a classic sign of an isomeric impurity with a boiling point very close to that of this compound. Standard distillation columns may not have sufficient resolving power.
Solution: Enhance Your Fractional Distillation Setup
-
Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates. A vacuum-jacketed Vigreux column is a good starting point, but for difficult separations, a column packed with glass beads or metal sponges (e.g., a Hempel column) will provide greater surface area for condensation-revaporization cycles.[1][10]
-
Optimize the Reflux Ratio: Slow down the distillation rate to 1-2 drops per second.[4] A slower rate increases the number of times the vapor condenses and re-vaporizes within the column, leading to better separation.[1]
-
Ensure Adiabatic Conditions: Insulate the column and distillation head thoroughly with glass wool or aluminum foil.[10] This prevents heat loss and maintains the temperature gradient necessary for efficient fractionation.[5]
Problem 2: I suspect my stored sample of this compound has formed peroxides. How can I test for this and remove them?
Cause: Exposure to air and light can cause alkenes to form peroxides, which are a significant explosion hazard, especially upon heating or concentration.[6][11] Never distill a solution to dryness if you suspect peroxides are present.
Solution: Peroxide Testing and Removal
Step 1: Peroxide Detection A common qualitative test involves potassium iodide (KI).[6][12]
-
Protocol: In a test tube, add 1 mL of the this compound sample to 1 mL of glacial acetic acid. Add a few crystals (about 100 mg) of potassium iodide.[13]
-
Interpretation:
Step 2: Peroxide Removal If peroxides are detected, they must be removed before distillation.
-
Aqueous Ferrous Sulfate Wash: Prepare a fresh 10% aqueous solution of ferrous sulfate (FeSO₄). Wash the alkene with this solution in a separatory funnel. The peroxides are reduced by the Fe(II) ions.
-
Alumina Column: Pass the solvent through a column of activated basic alumina. This is a very effective method for removing peroxides from ethers and alkenes.[14]
Problem 3: My NMR spectrum shows residual solvent peaks (e.g., diethyl ether, THF) after purification.
Cause: These low-boiling solvents were not completely removed during the initial distillation phase (the forerun).
Solution: Meticulous Fractional Distillation Protocol
-
Slow Heating: Heat the distillation flask slowly and evenly.
-
Collect a Generous Forerun: Monitor the temperature at the distillation head carefully. Collect everything that distills at a constant temperature well below the boiling point of your target compound. Do not rush this step. The temperature should drop after the low-boiling solvent is removed before it begins to rise again towards the boiling point of this compound.[1]
-
Consider Vacuum: For removing higher-boiling solvents, applying a gentle vacuum can lower their boiling points, allowing for removal at a lower temperature, though this also lowers the boiling point of your product.
Part 3: Experimental Workflow Visualization
The following diagram illustrates the logical workflow for purifying and verifying the quality of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
-
This compound - LookChem . LookChem. Available at: [Link]
-
This compound | C8H16 | CID 21122 - PubChem . PubChem. Available at: [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]
-
Are alkenes produced using fractional distillation? - Quora . Quora. Available at: [Link]
-
Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6) - Cheméo . Cheméo. Available at: [Link]
-
This compound | CAS#:5026-76-6 | Chemsrc . Chemsrc.com. Available at: [Link]
-
Fractional Distillation . Available at: [Link]
-
TESTING FOR THE PRESENCE OF PEROXIDES - WikiEducator . WikiEducator. Available at: [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS . University of Washington Environmental Health & Safety. Available at: [Link]
-
Fractional distillation - Wikipedia . Wikipedia. Available at: [Link]
-
Peroxide Formation | Department of Chemistry and Biochemistry . University of Maryland Department of Chemistry and Biochemistry. Available at: [Link]
-
Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo . University of Waterloo. Available at: [Link]
-
Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43 - YouTube . YouTube. Available at: [Link]
-
Alkene - Wikipedia . Wikipedia. Available at: [Link]
-
Industrial Preparation and Use of Alkenes | MCC Organic Chemistry - Lumen Learning . Lumen Learning. Available at: [Link]
-
Alkenes: Structure and Stability - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
1-Heptene, 6-methyl- - Substance Details - SRS | US EPA . US Environmental Protection Agency. Available at: [Link]
- US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents. Google Patents.
-
7.7: Stability of Alkenes - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. Available at: [Link]
-
CHAPTER 3 ALKENES . Available at: [Link]
-
methyl heptenone, 110-93-0 - The Good Scents Company . The Good Scents Company. Available at: [Link]
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- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Methyl-1-heptene Reactions
Welcome to the technical support center for 6-Methyl-1-heptene reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical transformation of this branched alkene. As a versatile building block, this compound is employed in various synthetic pathways, but its unique structure can present specific hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can affect any reaction involving this compound.
Q1: My reaction with this compound fails to initiate or shows very low conversion. What are the primary factors to investigate?
A1: Reaction failure with alkenes like this compound often stems from foundational issues related to reactant purity and reaction environment.
-
Purity of this compound: The starting material must be free from inhibitors. Peroxides, often formed from improper storage and exposure to air, can quench catalytic activity, especially in radical reactions or polymerizations. Water is another common culprit that can deactivate sensitive organometallic catalysts used in metathesis or hydroformylation.
-
Actionable Advice: Before use, pass the alkene through a column of activated alumina to remove peroxides. Ensure it is thoroughly dried over a suitable agent like CaH₂ followed by distillation. For purity verification, use Gas Chromatography (GC) or ¹H NMR.
-
-
Solvent and Reagent Purity: Solvents must be rigorously dried and deoxygenated. Trace impurities can have a significant impact. For instance, residual acetone from a vessel cleaning can participate in unwanted aldol reactions.[2]
-
Actionable Advice: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons). Degas solvents thoroughly using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
-
-
Inert Atmosphere: Many catalysts, particularly for metathesis and hydroformylation, are extremely sensitive to oxygen and moisture.[3]
-
Actionable Advice: Employ robust air-free techniques such as Schlenk lines or gloveboxes. Ensure all glassware is flame-dried under vacuum before use. A static vacuum or a gentle flow of inert gas can help drive off volatile byproducts like ethylene in metathesis reactions.[3]
-
Part 2: Reaction-Specific Troubleshooting Guides
Guide 1: Hydroformylation (Oxo Process)
Hydroformylation introduces a formyl (-CHO) and a hydrogen atom across the double bond, but achieving high yield and selectivity with a branched alkene can be challenging.[4][5]
Q2: I am observing significant isomerization of this compound to internal alkenes, which reduces the yield of my desired terminal aldehyde. How can I suppress this side reaction?
A2: Alkene isomerization is a common side reaction in hydroformylation, particularly with cobalt catalysts or at high temperatures.[4][6] The choice of catalyst and reaction conditions is critical for minimizing this pathway.
-
Catalyst System: Rhodium-based catalysts, especially those modified with phosphine ligands like triphenylphosphine (PPh₃), exhibit significantly lower isomerization activity compared to traditional cobalt catalysts.[6][7] The steric bulk and electronic properties of the ligand play a key role in favoring hydroformylation over isomerization.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can disfavor the isomerization pathway, which often has a higher activation energy than hydroformylation.
-
Pressure: High partial pressures of carbon monoxide (CO) can help suppress isomerization by keeping the catalyst in a coordinatively saturated state that is more active for hydroformylation.
-
| Parameter | Recommendation to Reduce Isomerization | Rationale |
| Catalyst | Rhodium-phosphine complex (e.g., HRh(CO)(PPh₃)₃) | Rhodium catalysts are more selective and less prone to inducing isomerization than cobalt catalysts.[6] |
| Temperature | Lower (e.g., 80-100 °C for Rh) | Reduces the rate of the competing isomerization reaction.[5] |
| CO Pressure | Higher | High CO concentration favors the hydroformylation pathway and stabilizes the active catalyst species.[4] |
Q3: My hydroformylation of this compound produces a mixture of linear (7-methyl-octanal) and branched (2,6-dimethyl-heptanal) aldehydes. How can I improve the regioselectivity for the linear product?
A3: Achieving high linear-to-branched (l:b) selectivity is a classic challenge in hydroformylation. The key lies in using sterically demanding ligands on the metal center.
-
Ligand Modification: The use of bulky phosphine or phosphite ligands on the rhodium catalyst is the most effective strategy. These large ligands create steric hindrance that favors the addition of the catalyst to the less-substituted carbon of the alkene (the terminal carbon), leading to the linear aldehyde.
-
Actionable Advice: Transition from a simple ligand like PPh₃ to a bulkier one such as tri(o-tolyl)phosphine or a diphosphine ligand with a large bite angle.
-
-
Solvent Effects: For long-chain alkenes like this compound, solubility can be an issue, especially in biphasic systems. Using a co-solvent like methanol can create a single homogeneous phase, improving reaction rates and sometimes selectivity.[8]
Guide 2: Olefin Metathesis
Olefin metathesis is a powerful tool for C=C bond formation. With this compound, common goals are cross-metathesis with another alkene or ring-closing metathesis (RCM) if it's part of a diene.
Q4: I am attempting a cross-metathesis reaction with this compound, but the primary product is the homodimer (12-methyl-6-tridecene). How can I favor the desired cross-product?
A4: The formation of homodimers is a common issue in cross-metathesis, which is an equilibrium-driven process.[3] Selectivity can be controlled through several strategies.
-
Stoichiometry: Use a large excess (5-10 equivalents) of one of the alkene partners. This statistically favors the formation of the cross-metathesis product. This is most practical if one of the alkenes is inexpensive and readily available.
-
Alkene Reactivity: If one alkene is significantly more sterically hindered or electron-deficient, it may be less prone to homodimerization. In the case of this compound, pairing it with a more reactive partner can improve selectivity.
-
Concentration: Cross-metathesis reactions are typically run at higher concentrations to favor intermolecular reactions.[9] Conversely, intramolecular reactions like RCM require high dilution.
Q5: My Grubbs' catalyst seems to decompose before the reaction is complete, leading to low yields. What causes this, and how can I prevent it?
A5: Ruthenium-based metathesis catalysts can be sensitive to impurities and reaction conditions.
-
Atmosphere: As mentioned in Q1, these catalysts are sensitive to air and moisture. Rigorous inert atmosphere techniques are non-negotiable.[3]
-
Functional Group Incompatibility: Certain functional groups can chelate to the ruthenium center and deactivate the catalyst. While this compound itself is benign, other reagents or solvents might contain problematic groups (e.g., unprotected amines, thiols).
-
Solvent Choice: Ensure the solvent is freshly purified and degassed. Chlorinated solvents like dichloromethane (DCM) are common, but ensure they are free of acidic impurities.
-
Catalyst Generation: Second-generation Grubbs' catalysts and Hoveyda-Grubbs catalysts are generally more stable and robust than the first-generation catalyst, especially for more challenging substrates.[3][9] Consider switching to a more advanced catalyst if decomposition persists.
Troubleshooting Workflow for Olefin Metathesis
// Node Definitions start [label="Low Metathesis Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Check Reactant/Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_inert [label="Verify Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Evaluate Catalyst Choice & Loading", fillcolor="#FBBC05", fontcolor="#202124"];
purity_issue [label="Impurity Detected (e.g., O₂, H₂O, Peroxides)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert_issue [label="Atmosphere Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_issue [label="Catalyst Decomposition or Low Activity", fillcolor="#F1F3F4", fontcolor="#202124"];
action_purify [label="Action: Purify & Degas Solvents/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_technique [label="Action: Improve Air-Free Technique (Schlenk/Glovebox)", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_catalyst [label="Action: Switch to Gen-2/Hoveyda Catalyst; Increase Loading", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; start -> check_inert; start -> check_catalyst;
check_purity -> purity_issue [label=" if problematic"]; purity_issue -> action_purify;
check_inert -> inert_issue [label=" if compromised"]; inert_issue -> action_technique;
check_catalyst -> catalyst_issue [label=" if suspected"]; catalyst_issue -> action_catalyst; } dot Caption: A decision tree for troubleshooting low-yield metathesis reactions.
Guide 3: Polymerization
Polymerization of this compound can be achieved using various catalysts, such as Ziegler-Natta or metallocene systems, to produce poly(this compound).
Q6: The molecular weight of my polymer is inconsistent between batches. What parameters control the polymer chain length?
A6: Controlling the molecular weight in coordination polymerization is a function of the rates of propagation versus termination/chain transfer.
-
Catalyst-to-Monomer Ratio: The most direct control parameter. A higher concentration of monomer relative to the catalyst will generally lead to higher molecular weight polymers, as each active catalyst center will polymerize more monomer units before a chain termination event occurs.
-
Temperature: Higher temperatures often increase the rate of chain termination and transfer reactions more than the rate of propagation, leading to lower molecular weight polymers.
-
Presence of Chain Transfer Agents: Hydrogen is a common chain transfer agent used intentionally to control molecular weight. Ensure your hydrogen supply is precisely controlled or, if not desired, that your system is free from hydrogen contamination.
Q7: How can I control the stereochemistry (tacticity) of poly(this compound)?
A7: The tacticity (isotactic, syndiotactic, atactic) is almost entirely dictated by the structure of the catalyst's active site.[10]
-
Catalyst Selection: This is the most critical factor.
-
Isotactic Polymers: Often produced using specific stereorigid C₂-symmetric metallocene catalysts (e.g., rac-Et[Ind]₂ZrCl₂).[10]
-
Syndiotactic Polymers: Typically require Cₛ-symmetric metallocene catalysts (e.g., Me₂C[Cp(Flu)]ZrCl₂).[10]
-
Atactic Polymers: Result from achiral catalysts or those with low stereocontrol.
-
-
Polymerization Temperature: While the catalyst choice is primary, polymerization temperature can influence stereoselectivity. Lower temperatures generally lead to higher stereoregularity as it reduces catalyst site epimerization.
Part 3: Experimental Protocols & Data
Protocol: Purification and Degassing of this compound for Catalytic Reactions
This protocol is essential for removing inhibitors that can deactivate sensitive organometallic catalysts.
-
Chemicals and Equipment:
-
Crude this compound
-
Activated alumina (basic, Brockmann I)
-
Calcium hydride (CaH₂)
-
Schlenk flask, distillation apparatus, magnetic stirrer
-
Inert gas source (Argon or Nitrogen) and Schlenk line
-
-
Step-by-Step Procedure:
-
Peroxide Removal: Set up a small glass column packed with activated alumina. Pass the crude this compound through the column under gravity into a dry round-bottom flask.
-
Drying: Add CaH₂ (approx. 1-2 g per 100 mL of alkene) to the flask containing the alumina-filtered alkene. Add a magnetic stir bar and stir the mixture under a positive pressure of inert gas overnight at room temperature.
-
Degassing (Freeze-Pump-Thaw):
-
Attach the flask to a Schlenk line. Close the inert gas inlet and open the connection to the vacuum line.
-
Freeze the alkene using a liquid nitrogen bath until it is completely solid.
-
Open the flask to the vacuum line and evacuate for 10-15 minutes to remove dissolved gases above the solid.
-
Close the vacuum valve and remove the liquid nitrogen bath. Allow the alkene to thaw completely. You may hear gas bubbles escaping the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the liquid is thoroughly degassed.
-
-
Distillation: Following the final thaw, distill the purified this compound from the CaH₂ under an inert atmosphere. Collect the fraction boiling at the correct temperature (~115-121 °C at atmospheric pressure).[11] The purified, degassed liquid should be stored in a sealed flask under an inert atmosphere and used promptly.
-
Protocol: Post-Metathesis Ruthenium Removal
Residual ruthenium can interfere with downstream reactions and is often undesirable in the final product. This protocol uses a functionalized isocyanide to quench the catalyst and facilitate its removal.[12]
-
Chemicals and Equipment:
-
Metathesis reaction mixture in an organic solvent
-
Carboxylate-functionalized isocyanide (e.g., isocyanoacetic acid ethyl ester)
-
Silica gel
-
Standard column chromatography setup
-
-
Step-by-Step Procedure:
-
Quenching the Catalyst: Once the metathesis reaction is complete (as determined by TLC or GC), add 5-10 equivalents (relative to the catalyst) of the isocyanide scavenger to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The isocyanide reacts with the ruthenium carbene, rendering it inactive and highly polar.[12]
-
Purification: Concentrate the reaction mixture in vacuo. Load the residue onto a silica gel column.
-
Elution: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate). The desired organic product will elute, while the highly polar ruthenium-isocyanide complex will remain strongly adsorbed to the silica gel at the top of the column. This method is significantly faster and often more effective than traditional oxidative workups.[12]
-
References
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. RSC Advances. Retrieved from [Link]
-
Jia, Y., et al. (2022). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ACS Catalysis. Retrieved from [Link]
-
Banerjee, T. (2023, January 31). Lec 35: Hydroformylation Reactions. NPTEL IIT Guwahati. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.5-6: Alkene Metathesis (Olefin Metathesis). Retrieved from [Link]
-
Organic Reactions. (n.d.). The Hydroformylation Reaction. Retrieved from [Link]
-
ResearchGate. (2015, January 29). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone.
-
MDPI. (n.d.). Progress of Methylation of C6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pearson. (n.d.). Alkene Metathesis Explained. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction pathways for 6-methyl-5-hepten-2-one hydrogenation. Retrieved from [Link]
-
Diver, S. T., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2023). Octahedral Zirconium Salan Catalysts for Olefin Polymerization. Inorganic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7326820B2 - System and method for purifying heptane.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 5026-76-6. Retrieved from [Link]
-
MDPI. (n.d.). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrocarbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on unsaturated structure and tacticity of poly1-hexene and new copolymer of 1-hexene/5-hexene-1-ol prepared by metallocene catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Tacticity of poly-α-olefins from poly-1-hexene to poly-1-octadecene. Retrieved from [Link]
-
Chad's Prep. (2020, November 24). 8.8 How to Predict the Products of Alkene Addition Reactions. YouTube. Retrieved from [Link]
-
SAGE Journals. (n.d.). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 9. React App [pmc.umicore.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 6-Methyl-1-heptene Metathesis
Welcome to the Technical Support Center for the metathesis of 6-methyl-1-heptene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise and practical insights needed to overcome common challenges and successfully optimize your catalytic reactions.
Introduction to this compound Metathesis
The metathesis of this compound is a powerful carbon-carbon double bond forming reaction, typically employed in cross-metathesis (CM) with a partner olefin or in homodimerization (self-metathesis).[1] The reaction is catalyzed by transition metal complexes, most commonly ruthenium-based catalysts like Grubbs and Hoveyda-Grubbs catalysts.[1][2] Optimizing the catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, and purity of the desired product. This guide will walk you through common issues and their solutions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of this compound self-metathesis?
The self-metathesis of this compound, a terminal olefin, results in the formation of a symmetrical internal olefin, 2,11-dimethyl-6-dodecene, and the liberation of ethylene gas. This reaction is an equilibrium process, and the efficient removal of ethylene is crucial to drive the reaction towards the desired product.
Q2: Which type of catalyst is recommended for the metathesis of this compound?
For general-purpose metathesis of terminal olefins like this compound, second-generation Grubbs catalysts (e.g., G-II) and Hoveyda-Grubbs catalysts (e.g., HG-II) are highly recommended.[3][4] These catalysts offer a good balance of high activity, stability, and functional group tolerance.[5] For reactions requiring higher selectivity or involving more challenging substrates, specialized catalysts may be necessary.[4]
Q3: What is a typical starting catalyst loading for this reaction?
A good starting point for catalyst loading in the metathesis of this compound is typically in the range of 0.1 to 1 mol%.[6] For many routine reactions, even lower loadings of less than 1 mol% can be effective with careful optimization of other reaction parameters.[3] It is always advisable to start with a lower loading and incrementally increase it if the conversion is not satisfactory.
Q4: How do I properly handle and store metathesis catalysts?
While many modern ruthenium catalysts are air and moisture stable as solids, it is best practice to handle them in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).[3] In solution, these catalysts are more susceptible to decomposition by oxygen.[3] Therefore, reactions should be performed under an inert atmosphere using deoxygenated solvents.[3] Store catalysts in a cool, dark, and dry place.
Troubleshooting Guide
This section addresses specific problems you may encounter during the metathesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have decomposed due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or purity of the substrate. 3. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., peroxides, water, sulfur compounds) are deactivating the catalyst.[3][4] 4. Low Reaction Temperature: The temperature may be too low for efficient catalyst initiation and turnover. | 1. Use a fresh batch of catalyst. 2. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). 3. Purify the this compound (e.g., by distillation or passing through a column of activated alumina) and use freshly distilled, deoxygenated solvents.[3] Even small amounts of water (100 ppm) can significantly decrease yield.[7][8] 4. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C). |
| Formation of Isomerized Byproducts | 1. Catalyst-Promoted Isomerization: Some catalysts, particularly at higher temperatures or longer reaction times, can promote the migration of the double bond to form more stable internal olefins.[9] 2. Decomposed Catalyst Species: Ruthenium hydride species formed from catalyst decomposition can be active isomerization catalysts. | 1. Screen different catalysts. First-generation Grubbs catalysts may be less prone to isomerization.[9] 2. Conduct the reaction at a lower temperature. 3. Minimize reaction time; monitor the reaction and stop it once the starting material is consumed. |
| Oligomerization/Polymerization | 1. High Substrate Concentration: At high concentrations, intermolecular metathesis leading to oligomers can compete with the desired reaction.[9] | 1. Perform the reaction at a lower concentration (e.g., 0.1 M to 0.5 M). 2. For cross-metathesis, use a slow addition of one of the olefin partners to maintain a low instantaneous concentration. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction.[9] 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity. 3. Ethylene Accumulation: In self-metathesis, the buildup of ethylene in a closed system can shift the equilibrium back to the starting materials.[3][4] | 1. Add a second portion of the catalyst. 2. This is less common with simple olefins but can be a factor. Consider a more robust catalyst. 3. Ensure efficient removal of ethylene by performing the reaction under a gentle stream of inert gas (e.g., argon or nitrogen) or under vacuum.[3][4] |
| Difficulty in Removing Ruthenium Residues | 1. Inefficient Purification: Standard silica gel chromatography may not completely remove all colored ruthenium byproducts.[10] | 1. After the reaction, quench with an agent like ethyl vinyl ether or a polar isocyanide to deactivate the catalyst and form more polar complexes that are easier to remove.[11] 2. Use specialized ruthenium scavengers or perform aqueous extractions to remove residual metal.[10][12] 3. Treatment with activated carbon can also be effective.[10] |
Experimental Protocols
General Procedure for Self-Metathesis of this compound
-
Preparation of the Reaction Vessel: A clean, dry Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Freshly distilled and deoxygenated solvent (e.g., dichloromethane or toluene) is added to the flask via cannula. This compound (purified by passing through a short plug of activated alumina) is then added.
-
Catalyst Addition: The chosen ruthenium catalyst (e.g., Grubbs II) is weighed in the air and quickly added to the reaction flask against a positive flow of inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., GC-MS or TLC). A gentle stream of inert gas can be bubbled through the solution to facilitate the removal of ethylene.
-
Reaction Quenching: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low conversion in metathesis.
Reaction Pathway: Self-Metathesis
Sources
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. React App [pmc.umicore.com]
- 5. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of 6-Methyl-1-heptene Isomerization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the isomerization of 6-Methyl-1-heptene during their experimental workflows. As a terminal alkene, this compound is susceptible to isomerization to more thermodynamically stable internal alkenes. This guide provides in-depth, experience-based insights and actionable protocols to help you mitigate and prevent this undesirable side reaction, ensuring the integrity of your synthetic pathways.
Understanding the Challenge: The Thermodynamics of Alkene Stability
The primary driving force behind the isomerization of this compound is the thermodynamic stability of more substituted alkenes. Alkenes with more alkyl groups attached to the double bond are generally more stable.[1][2][3] This increased stability is attributed to factors such as hyperconjugation, where the interaction of adjacent C-H sigma bonds with the pi system of the double bond delocalizes electron density, and stronger sp²-sp³ carbon-carbon bonds.[4]
Therefore, the terminal double bond in this compound (a monosubstituted alkene) is prone to migrate to form more stable internal isomers, such as 6-methyl-2-heptene (a disubstituted alkene) or 2-methyl-2-heptene (a trisubstituted alkene), under certain conditions.
Diagram: Thermodynamic Landscape of Isomerization
The following diagram illustrates the energetic favorability of isomerization from a terminal to an internal alkene.
Sources
Technical Support Center: Purification of Commercial 6-Methyl-1-heptene
Welcome to the technical support center for the purification of commercial 6-Methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
I. Understanding the Challenge: Impurities in Commercial this compound
Commercial grades of this compound, while suitable for many applications, often contain impurities that can interfere with sensitive downstream processes, such as polymerization reactions, synthesis of fine chemicals, and pharmaceutical intermediates. The nature and concentration of these impurities can vary depending on the manufacturing process.
Common Impurities to Expect:
| Impurity Class | Specific Examples | Reason for Presence |
| Isomeric Heptenes | 2-Methyl-1-heptene, 5-Methyl-1-heptene, other internal and branched C8 alkenes. | Side reactions during synthesis or isomerization over time. |
| Other Olefins | C6, C7, C9, and C10 alpha-olefins. | Incomplete separation during initial manufacturing. |
| Saturated Hydrocarbons | Methylheptanes and other C8 alkanes. | Incomplete conversion of starting materials or side reactions. |
| Oxygenated Impurities | Peroxides, aldehydes, ketones. | Oxidation from exposure to air during storage. |
| Residual Solvents | Hexane, Toluene. | Remnants from the manufacturing or extraction process. |
II. Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question: Why is my final product still showing impurity peaks on GC-MS after fractional distillation?
Answer: This is a common issue, especially when dealing with isomeric impurities that have very close boiling points to this compound.
-
Causality: Fractional distillation separates compounds based on differences in their boiling points.[1][2][3] If an impurity has a boiling point very similar to your target compound, even a highly efficient distillation column may not provide baseline separation. For instance, the boiling points of various octane isomers are very close, making their separation by distillation challenging.[4][5]
-
Troubleshooting Steps:
-
Assess Column Efficiency: Ensure you are using a fractional distillation column with a sufficient number of theoretical plates for the required separation. For closely boiling isomers, a packed column (e.g., with Raschig rings or Vigreux indentations) is necessary.
-
Optimize Distillation Parameters:
-
Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to "channeling" in the column, reducing separation efficiency.
-
Reflux Ratio: Maintain a high reflux ratio. This means allowing more of the condensed vapor to return to the column rather than being collected, which increases the number of vaporization-condensation cycles and improves separation.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
-
Consider an Alternative Technique: If fractional distillation alone is insufficient, you may need to employ a secondary purification method. Argentation chromatography is highly effective for separating alkene isomers.[6]
-
Question: My purified this compound shows signs of degradation or new impurity formation after a short period of storage. What is happening?
Answer: Alkenes, particularly terminal alkenes like this compound, are susceptible to oxidation and isomerization.
-
Causality: The double bond in this compound can react with atmospheric oxygen to form peroxides, which can then decompose to form aldehydes, ketones, and other oxygenated impurities. The double bond can also migrate to form more stable internal alkenes, especially in the presence of acid or metal catalysts.
-
Preventative Measures:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.
-
Stabilizers: Consider adding a small amount of a suitable stabilizer, such as butylated hydroxytoluene (BHT), to inhibit radical-mediated oxidation.
-
Storage Conditions: Store in a cool, dark place in a tightly sealed container to minimize thermal and photo-initiated degradation. Amber glass bottles are recommended.
-
Avoid Contaminants: Ensure that all storage containers are scrupulously clean and free of any acidic or metallic residues that could catalyze isomerization.
-
Question: I am attempting to use argentation chromatography to separate isomers, but the separation is poor, and I am observing significant tailing of my product peak. What could be the cause?
Answer: Poor separation and peak tailing in argentation chromatography can stem from several factors related to the stationary phase preparation and chromatographic conditions.
-
Causality: Argentation chromatography relies on the reversible complexation of the pi electrons of the alkene double bond with silver ions impregnated on a solid support, typically silica gel.[7] The strength of this interaction depends on the steric accessibility of the double bond. Inefficient complexation or issues with the chromatography bed can lead to poor separation.
-
Troubleshooting Steps:
-
Stationary Phase Preparation:
-
Silver Nitrate Loading: Ensure the correct percentage of silver nitrate is loaded onto the silica gel. A 10% (w/w) loading is a good starting point.[8]
-
Homogeneity: The silver nitrate must be evenly distributed on the silica gel. Inadequate mixing during preparation can lead to a non-uniform stationary phase and poor separation.
-
Activation: The silver nitrate-impregnated silica gel should be properly dried and activated before use to remove residual water, which can interfere with the separation.
-
-
Mobile Phase Selection:
-
Polarity: The mobile phase should be of low polarity. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or toluene to elute the complexed alkenes.
-
Avoid Protic Solvents: Do not use polar protic solvents like methanol or water, as they can dissolve the silver nitrate from the silica support.[9]
-
-
Column Packing: A well-packed column is essential. Any channels or cracks in the column bed will lead to poor separation and peak tailing.
-
Sample Loading: Do not overload the column. The amount of sample that can be effectively separated depends on the column dimensions and the difficulty of the separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound?
A1: The purity of commercial this compound can vary, but it is typically in the range of 95-98%. The remaining percentage usually consists of the isomers and other impurities mentioned in the table above.
Q2: How can I confirm the purity and identity of my purified this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method. The gas chromatogram will show the purity of your sample, and the mass spectrum will confirm the identity of the main peak as this compound by its characteristic fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.
Q3: Is it possible to regenerate and reuse the silver nitrate-impregnated silica gel?
A3: Yes, it is possible to regenerate the column by flushing it with a more polar solvent to remove all adsorbed compounds, followed by re-equilibration with the initial non-polar mobile phase. However, the efficiency of the column may decrease with each regeneration cycle. For critical applications, using a freshly prepared column is recommended.
Q4: Are there any safety precautions I should take when working with this compound and the purification reagents?
A4: Yes. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Silver nitrate is a corrosive and oxidizing solid; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling it. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points from this compound (Boiling Point: ~113-115 °C).
Materials:
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
-
Glass wool and aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Add the commercial this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil to ensure an adiabatic process.
-
Heating: Begin heating the flask gently. A slow, steady heating rate is critical for good separation.
-
Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor moving up the column. Adjust the heating to maintain a slow ascent.
-
Collecting Fractions:
-
Forerun: Collect the first few milliliters of distillate in a separate flask. This fraction will contain any low-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction. Maintain a distillation rate of 1-2 drops per second.
-
Final Fraction: If the temperature begins to drop or fluctuate significantly after the main fraction is collected, stop the distillation. The remaining liquid in the distillation flask will contain higher-boiling impurities.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS.
Protocol 2: Purification by Argentation Column Chromatography
This protocol is highly effective for separating this compound from its structural isomers.
Materials:
-
Chromatography column
-
Silica gel (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other slightly more polar solvent)
-
Round-bottom flasks for fraction collection
Procedure:
-
Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
-
In a round-bottom flask, dissolve 10 g of silver nitrate in a minimal amount of deionized water.
-
Add 90 g of silica gel to the flask.
-
Thoroughly mix the slurry to ensure even coating of the silica gel.
-
Remove the water under reduced pressure using a rotary evaporator. The flask should be protected from light with aluminum foil, as silver nitrate is light-sensitive.[10]
-
Further dry the impregnated silica gel in a vacuum oven at 50-60 °C for several hours. Store the dried material in a dark, sealed container.
-
-
Column Packing:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with hexane. Saturated hydrocarbon impurities will elute first as they do not interact with the silver nitrate.
-
The alkenes will be retained on the column. The strength of retention depends on the steric hindrance around the double bond. Terminal alkenes like this compound are generally retained less strongly than internal alkenes.
-
Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate to the hexane (e.g., 1-5% ethyl acetate in hexane) to elute the this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC (on silver nitrate-impregnated plates) or by GC-MS.
-
Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Protocol 3: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the analysis of purified this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating C8 isomers.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
-
Calculate the purity by integrating the peak area of this compound and expressing it as a percentage of the total peak area of all components in the chromatogram.
V. Visualizing the Workflow
Fractional Distillation Workflow
Sources
- 1. Petroleum: Fractional Distillation, Petrol, Octane Number [freechemistryonline.com]
- 2. crownoil.co.uk [crownoil.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating the Scale-Up of 6-Methyl-1-heptene Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-1-heptene. This guide is designed for researchers, chemists, and process development professionals who are transitioning the production of this valuable branched-chain olefin from the laboratory bench to pilot or manufacturing scale. As a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and polymers, ensuring its robust and scalable production is paramount.
This document moves beyond simple protocols to address the complex, non-linear challenges that arise during scale-up.[1] We will delve into the causality behind common issues, offering field-proven troubleshooting strategies and detailed procedural guidance to ensure the integrity and efficiency of your process.
Section 1: Core Synthesis Strategy & Inherent Challenges
The synthesis of this compound, while straightforward on paper, presents challenges related to selectivity, reagent handling, and thermal management upon scale-up. A common and reliable laboratory-scale synthesis involves the Grignard reaction between isoamylmagnesium bromide and an allyl halide (e.g., allyl bromide). This method is effective for forming the required carbon-carbon bond.
However, scaling this process introduces several critical considerations:
-
Exotherm Management: Grignard reactions are highly exothermic. What is easily managed in a lab flask with an ice bath can become a significant safety and selectivity issue in a large reactor, potentially leading to runaway reactions or increased byproduct formation.[2]
-
Reagent Stability & Handling: Grignard reagents are sensitive to moisture and air.[3] Maintaining an inert atmosphere in large-volume reactors is more complex than on the benchtop.
-
Product Isomerization: The terminal double bond in this compound can migrate to internal positions under certain conditions (e.g., acidic residues, elevated temperatures), leading to isomeric impurities that are difficult to separate.[4]
-
Byproduct Formation: Side reactions, such as Wurtz coupling of the alkyl halide, can reduce yield and complicate purification.
Below is a diagram illustrating a typical synthetic workflow, which we will address in the subsequent troubleshooting guide.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most pressing issues encountered during process scale-up.
Q1: My reaction yield dropped significantly from 85% at the 1L scale to 50% at the 50L scale. What is the primary cause and solution?
A1: This is a classic non-linear scale-up problem, most often linked to inadequate heat and mass transfer. [1]
-
Causality: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat much faster than it can be dissipated through the reactor walls. The resulting temperature increase accelerates side reactions, such as Wurtz coupling or solvent degradation, consuming your starting materials and reducing the yield of the desired product. Similarly, inefficient stirring in a larger vessel leads to poor mixing, creating localized "hot spots" and concentration gradients that further promote unwanted reactions.
-
Troubleshooting Protocol:
-
Characterize Thermal Hazard: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to understand the heat of reaction and the maximum rate of temperature rise (MTSR). This data is critical for safe and efficient scale-up.
-
Control Reagent Addition: Switch from a batch addition to a controlled, semi-batch process. Add the allyl bromide solution slowly to the Grignard reagent, ensuring the internal temperature does not exceed your established setpoint. The addition rate should be dictated by the reactor's ability to remove heat.
-
Optimize Agitation: Ensure the agitator (impeller type, speed) is correctly specified for the reactor geometry and fluid properties to achieve sufficient mixing and prevent stratification.
-
Improve Heat Transfer: Utilize a jacketed reactor with an efficient heat transfer fluid. Ensure the fluid's flow rate is maximized and the temperature differential is appropriate. For highly exothermic processes, internal cooling coils may be necessary.[2]
-
Caption: Decision tree for troubleshooting low reaction yield during scale-up.
Q2: My final product purity is low due to isomeric impurities. How can I prevent their formation and improve separation?
A2: Isomer formation is typically caused by double bond migration, which is catalyzed by acid and/or heat. Separation is difficult due to very close boiling points.
-
Causality: The terminal alkene (1-heptene) is the thermodynamically less stable isomer. Any acidic species present during work-up or distillation (e.g., from an improper quench) can catalyze its isomerization to more stable internal alkenes (e.g., 6-methyl-2-heptene). High temperatures during a prolonged distillation can also promote this.
-
Troubleshooting Protocol:
-
Neutralizing Quench: Ensure the reaction quench is performed carefully with a buffered aqueous solution like saturated ammonium chloride, rather than a strong acid, to neutralize the reaction mixture without creating an overly acidic environment.
-
Mild Work-up: Wash the organic layer with a dilute sodium bicarbonate solution after the initial quench to remove any residual acidic species before distillation.
-
Vacuum Distillation: Do not distill this compound at atmospheric pressure. Its atmospheric boiling point is approximately 112 °C, which can be high enough to cause isomerization over time.[5] Use vacuum distillation to lower the boiling point significantly, minimizing thermal stress on the molecule.
-
Efficient Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or a silvered, vacuum-jacketed column) to achieve the best possible separation between the closely boiling isomers.[6]
-
| Parameter | Atmospheric Distillation | Vacuum Distillation (e.g., 50 mmHg) | Rationale |
| Approx. Boiling Point | ~112 °C | ~40-45 °C | Lower temperature minimizes thermal degradation and isomerization.[5] |
| Risk of Isomerization | High | Low | Reduced thermal stress preserves the terminal double bond. |
| Efficiency | Lower | Higher | Better separation from high-boiling impurities. |
Q3: The reaction is sluggish and fails to go to completion. What could be deactivating my Grignard reagent?
A3: Grignard reagents are powerful bases and nucleophiles, making them highly sensitive to protic sources and atmospheric contamination.
-
Causality: The primary culprits for Grignard reagent deactivation are water and oxygen. Water, even at trace levels in solvents or on glassware, will protonate and destroy the reagent. Oxygen can also react with the Grignard reagent through a radical mechanism, leading to the formation of alkoxides and reducing the active nucleophile concentration. This is a more significant issue in large reactors with a larger headspace and more potential leak points.
-
Troubleshooting Protocol:
-
Rigorous Solvent/Reagent Drying: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried, typically by distillation from a suitable drying agent like sodium/benzophenone or by passing them through activated alumina columns. Ensure starting materials are anhydrous.
-
Inert Atmosphere Control: The reactor must be thoroughly dried and purged with an inert gas (Argon or Nitrogen) before use. Maintain a positive pressure of inert gas throughout the reaction. Monitor the oxygen levels in the reactor headspace if possible.
-
Titration of Grignard Reagent: Before performing the main reaction, titrate a small aliquot of your prepared Grignard reagent (e.g., using iodine and sodium thiosulfate) to determine its exact molarity. This ensures you are using the correct stoichiometry and haven't suffered significant degradation during preparation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for scaling up this process? A1: The primary hazards are the flammability of the solvents and the product, and the exothermic nature of the Grignard reaction.[7][8]
-
Flammability: this compound has a low flash point of approximately 15.5 °C.[5] All equipment must be properly grounded to prevent static discharge, and electrical equipment must be intrinsically safe or explosion-proof.
-
Exotherm: As discussed, a runaway reaction is a serious risk. A robust cooling system and a well-defined emergency procedure, including a quench plan, are essential.[2]
-
Reagent Handling: Magnesium turnings used for the Grignard preparation can be pyrophoric. Handle in an inert atmosphere.
| Compound | CAS Number | Molecular Weight | Boiling Point | Flash Point |
| This compound | 5026-76-6 | 112.21 g/mol | 112.4 °C | 15.5 °C |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 66 °C | -14 °C |
| Allyl Bromide | 106-95-6 | 120.98 g/mol | 71 °C | -1 °C |
Data sourced from[5][7][9][10]
Q2: How should I accurately assess the purity of the final product and identify unknown impurities? A2: A multi-faceted analytical approach is required for comprehensive characterization.
-
Gas Chromatography (GC-FID): This is the workhorse method for determining purity and quantifying the percentage of isomers. A non-polar column (e.g., 5% Phenyl Methyl Siloxane) provides good separation of hydrocarbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying unknown impurities. The mass spectrum provides the molecular weight and fragmentation pattern, allowing for structural elucidation of byproducts.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can unambiguously confirm the structure of the desired product and its isomers. The vinyl protons of the terminal alkene in this compound have a characteristic chemical shift and coupling pattern that distinguishes them from internal alkenes.
Q3: Are there alternative synthesis routes that might be more amenable to scale-up? A3: Yes, olefin metathesis is a powerful alternative, although it has its own set of challenges. For example, a cross-metathesis reaction between isobutylene and 1-hexene could theoretically produce this compound.
-
Advantages: Often proceeds under milder conditions with high selectivity.
-
Challenges: Ruthenium-based metathesis catalysts can be expensive and are highly sensitive to impurities, oxygen, and moisture, requiring stringent process control.[12][13] Catalyst deactivation and removal from the final product are also significant hurdles on an industrial scale.[3]
Section 4: Key Experimental Protocols
Protocol 1: Inert Atmosphere Reaction Setup (50L Reactor)
-
Vessel Preparation: Ensure the 50L jacketed glass reactor and all ancillary equipment (condenser, dropping funnel, mechanical stirrer) are clean and oven-dried at >120 °C overnight. Assemble the reactor while still warm under a positive flow of dry nitrogen.
-
Inerting: Purge the assembled reactor with dry nitrogen for at least 1 hour. Maintain a gentle nitrogen blanket via a bubbler throughout the entire process.
-
Solvent Transfer: Transfer anhydrous THF to the reactor via cannula or a pressure-equalizing dropping funnel under a positive nitrogen pressure.
-
Reagent Addition: All liquid reagents should be added via a dropping funnel or syringe pump to ensure controlled addition rates. Solid reagents should be added through a port under a strong counter-flow of nitrogen.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a vacuum-jacketed and silvered column (minimum 50 cm length) packed with structured packing or Raschig rings to maximize efficiency. Use a short-path distillation head with a vacuum connection. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Crude Product Charging: Charge the crude, dried organic product to the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap, to the system.
-
Distillation: Once the desired vacuum is stable, begin heating the pot gently with a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (forerun), which may contain residual solvent.
-
As the temperature at the distillation head stabilizes, collect the main product fraction in a separate receiving flask. The boiling point should remain constant during this period.
-
If the temperature rises again, it indicates the start of a higher-boiling impurity fraction. Change the receiver accordingly.
-
-
Shutdown: Once the distillation is complete, cool the pot to room temperature before slowly re-introducing nitrogen to release the vacuum. Releasing vacuum on a hot system can create a fire hazard.
References
- CoLab. (2025, November 1).
- Centre of New Technologies. (2025, July 9).
- ResearchGate.
- Google Patents. US6417406B1 - Process for the production of 6-methyl heptanone.
- Benchchem.
- PubMed. (2022, November 21).
- ResearchGate.
- LookChem. This compound.
- ACS Catalysis. (2021, January 5).
- Benchchem.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
- Google Patents. US6232506B1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.
- PubChem. This compound.
- Benchchem. Assessing the purity of 3-Methyl-1-heptene using different analytical techniques.
- Fisher Scientific. (2012, March 14).
- National Institute of Standards and Technology. 1-Heptene, 6-methyl- - the NIST WebBook.
- National Institute of Standards and Technology. 1-Heptene, 6-methyl- - the NIST WebBook.
- Benchchem.
- Benchchem.
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- 13. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
Technical Support Center: Stabilizing 6-Methyl-1-heptene for Long-Term Storage
Welcome to the technical support center for 6-methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable unsaturated hydrocarbon. As a senior application scientist, I have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and handling of this compound.
Q1: Why is my pure this compound degrading over time?
A1: this compound, like most alkenes, is susceptible to degradation through a process called autoxidation.[1] This is a slow, spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[1][2] The presence of allylic hydrogens in its structure makes it particularly prone to this degradation pathway, which leads to the formation of unstable and potentially hazardous peroxides.[3][4]
Q2: What are the primary signs of degradation?
A2: Degradation can manifest in several ways. Visually, you might observe discoloration or the formation of crystalline solids, which could be peroxide crystals.[5] Experimentally, you may experience inconsistent reaction outcomes, lower yields, or the formation of unexpected byproducts. Analytically, techniques like GC-MS will show the appearance of new impurity peaks corresponding to oxidation products. A key indicator of primary oxidation is a rising peroxide value.[6]
Q3: What is the ideal way to store this compound for maximum stability?
A3: For optimal long-term stability, this compound should be stored in a cool, dark environment, such as a refrigerator rated for flammable materials.[7] The container should be an airtight, opaque bottle (like an amber glass bottle) to protect it from light and air.[2][5] The headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen before sealing.[2] Crucially, for storage exceeding a few months, the addition of a stabilizer is highly recommended.[5]
Q4: Do I need to add a stabilizer, and which one should I use?
A4: Yes, for long-term storage, a stabilizer is essential to inhibit autoxidation. Common choices for alkenes are butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ).[3][5][8] These molecules act as free-radical scavengers, terminating the chain reaction that leads to peroxide formation.[9] BHT is often preferred due to its efficacy and solubility in nonpolar organic compounds. A typical concentration is 50-200 ppm.
Troubleshooting Guide: Addressing Specific Issues
This section explores common problems encountered during experiments and provides a structured approach to troubleshooting.
Q1: My reaction is failing or giving unexpected results. I suspect my this compound is the problem. How can I confirm this?
A1: If you suspect reagent degradation, a systematic approach is necessary.
-
Step 1: Peroxide Testing. The most immediate concern with aged alkenes is peroxide formation.[4] Peroxides can interfere with or initiate unwanted side reactions, particularly in metal-catalyzed processes or reactions involving free radicals. You should perform a qualitative or quantitative test for peroxides. A simple qualitative test involves adding a few drops of the alkene to a potassium iodide (KI) solution in acetic acid; a yellow-brown color indicates the presence of peroxides. For a quantitative assessment, a full peroxide value (PV) titration is required.[10]
-
Step 2: Purity Analysis. Use Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of your this compound.[11] Compare the current chromatogram to one from a fresh batch or the supplier's certificate of analysis. Look for new peaks that could represent isomers, polymers, or oxidation products like epoxides, alcohols, and ketones.[12][13]
-
Step 3: Use a Control. If possible, run your reaction with a freshly opened bottle of this compound as a positive control. If this reaction succeeds while the one with the older stock fails, it strongly implicates reagent degradation.
Q2: I see crystals in my bottle of this compound. What are they and what should I do?
A2: The presence of crystals in a container of a liquid alkene is a serious red flag. These are very likely peroxide crystals, which can be shock-sensitive and explosive, especially upon concentration.[2][4] DO NOT attempt to open, move, or use the container if you see crystallized material.[2] Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.
Q3: My GC-MS analysis shows several new peaks. What are the likely degradation products?
A3: The autoxidation of this compound can lead to a variety of products. The initial products are hydroperoxides. These can further react or decompose to form more stable species. Common degradation products you might identify via GC-MS include:
-
Epoxides: Formed by the oxidation of the double bond.[13]
-
Alcohols and Ketones: Formed from the decomposition of hydroperoxides. The terminal double bond can be cleaved under harsh oxidation conditions to yield smaller molecules.[12]
-
Polymers: Peroxides can initiate radical polymerization, leading to oligomeric or polymeric materials.[4][14]
Experimental Protocols
These detailed protocols provide step-by-step instructions for the proper handling, stabilization, and quality control of this compound.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing this compound to ensure its chemical integrity over extended periods.
Materials:
-
This compound
-
Clean, dry, amber glass bottle with a PTFE-lined cap
-
Source of dry, inert gas (Nitrogen or Argon) with a delivery tube
-
Stabilizer (e.g., BHT solution, see Protocol 2)
Procedure:
-
If using unstabilized this compound, add a stabilizer following Protocol 2.
-
Dispense the required amount of stabilized this compound into the clean, dry amber bottle. It is best practice to purchase smaller quantities to avoid long storage times of large volumes.[2]
-
Insert the inert gas delivery tube into the bottle, ensuring the tip is just above the liquid surface.
-
Gently flush the headspace with a slow stream of nitrogen or argon for 1-2 minutes to displace all atmospheric oxygen.
-
Quickly remove the gas tube and immediately seal the bottle tightly with the PTFE-lined cap.
-
Label the bottle clearly with the chemical name, date of receipt, date opened, and date stabilized.
-
Store the sealed bottle in a designated, ventilated, and explosion-proof refrigerator (2-8°C).[7]
-
Periodically test for peroxides, especially before use in sensitive applications. A common schedule for opened containers is every 3-6 months.[2]
Protocol 2: Quantitative Determination of Peroxide Value (Iodometric Titration)
This protocol provides a method to quantify the concentration of peroxides, a direct measure of oxidative degradation.[6][10] The Peroxide Value (POV) is expressed in milliequivalents of active oxygen per kg of sample (meq/kg).
Reagents:
-
Solvent Mixture: Mix 3 parts glacial acetic acid with 2 parts chloroform (v/v). Prepare fresh and handle in a fume hood.[15]
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh by dissolving KI in freshly boiled, deionized water until saturation is reached. Ensure undissolved crystals are present. Store in the dark.[16]
-
Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution.
-
1% Starch Indicator Solution.
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper. Record the exact weight (W).
-
In a fume hood, add 30 mL of the acetic acid-chloroform solvent mixture to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then place it in the dark for exactly 5 minutes.
-
After 5 minutes, add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution. Swirl the flask continuously.
-
When the yellow iodine color has almost disappeared, add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged. Record the volume of titrant used (S) in mL.
-
Perform a blank titration using all reagents except the sample. Record the volume of titrant used for the blank (B) in mL.
Calculation: Peroxide Value (POV) in meq/kg = ((S - B) * N * 1000) / W
-
S: Volume of titrant for the sample (mL)
-
B: Volume of titrant for the blank (mL)
-
N: Normality of the Na₂S₂O₃ solution (eq/L)
-
W: Weight of the sample (g)
Data Interpretation:
| Peroxide Value (meq/kg) | Interpretation |
|---|---|
| < 10 | Fresh, low level of oxidation.[10] |
| 10 - 20 | Onset of significant oxidation. |
| > 20 | Highly oxidized.[10] Use with caution or consider disposal. |
Scientific Background & Visualizations
Understanding the mechanisms of degradation is key to preventing them.
The Autoxidation Pathway
Autoxidation is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[1] It is an autocatalytic process, meaning the reaction products can themselves promote further reaction.[1]
Caption: The free-radical autoxidation pathway of an alkene.
Stabilization & Quality Control Workflow
A systematic workflow ensures that this compound is always fit for purpose in your experiments.
Caption: Decision workflow for storing and handling this compound.
References
-
Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Information on Peroxide-Forming Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]
-
This compound | CAS#:5026-76-6. (n.d.). Chemsrc. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
INFORMATION ON PEROXIDE-FORMING COMPOUNDS. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Ehn, M., et al. (2015). Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products: From Methylcyclohexenes toward Understanding α-Pinene. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6). (n.d.). Cheméo. Retrieved from [Link]
-
1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Zhang, Y., et al. (2011). Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. ResearchGate. Retrieved from [Link]
-
Peroxide-Forming Chemical. (2021). University of Wisconsin-Madison Environmental Health and Safety. Retrieved from [Link]
-
Autoxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Grossi, V., et al. (2008). Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T. Applied and Environmental Microbiology. Retrieved from [Link]
-
Storing Hydrocarbon Safely. (2016). YouTube. Retrieved from [Link]
-
Peroxide value. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidation Reactions of Alkenes. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
DETERMINATION OF PEROXIDE VALUE. (n.d.). FAO. Retrieved from [Link]
-
Keulemans, A. I. M., & Kwantes, A. (1957). Detection and determination of the alkenes. Analytica Chimica Acta. Retrieved from [Link]
-
Shantha, N. C., & Decker, E. A. (2014). Peroxide Value Method. Protocols.io. Retrieved from [Link]
-
Zaman, S. A. U., et al. (2022). Alkane aerobic degradation pathways. ResearchGate. Retrieved from [Link]
-
1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Tert-Butylhydroquinone. (n.d.). PubChem. Retrieved from [Link]
-
Foscato, M., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Retrieved from [Link]
-
Feng, L., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. Retrieved from [Link]
-
Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics. Retrieved from [Link]
-
Harayama, S., et al. (1999). Alkane Degradative Pathways. ResearchGate. Retrieved from [Link]
-
Unsaturated Hydrocarbons. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Unsaturated Hydrocarbon. (2012). CK-12 Foundation. Retrieved from [Link]
-
1-Heptene, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Unsaturated Hydrocarbon. (2012). CK-12 Foundation. Retrieved from [Link]
- Process for stabilizing hydroquinone. (2009). Google Patents.
-
Alkenes – Reactions and Synthesis. (n.d.). Fiveable. Retrieved from [Link]
-
Unsaturated Hydrocarbon | Definition, Types & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Pizarro, A. V. M., et al. (2024). Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. MDPI. Retrieved from [Link]
-
Process for stabilizing hydroquinone. (2009). European Patent Office. Retrieved from [Link]
-
Singh, P., et al. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening. ResearchGate. Retrieved from [Link]
-
Methods Of Preparation Of Alkenes. (2020). BYJU'S. Retrieved from [Link]
-
Deni, S., & Bräse, S. (2018). Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. ChemCatChem. Retrieved from [Link]
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Technical Support Center: Analysis of 6-Methyl-1-heptene Reaction Byproducts
Welcome to the technical support center for the analytical characterization of 6-Methyl-1-heptene reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying reaction byproducts. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound reaction?
A1: The byproduct profile of a this compound reaction is highly dependent on the reaction type. Here are some common byproducts you may encounter:
-
Isomerization: Acidic conditions or certain metal catalysts can promote the isomerization of this compound to other C8H16 isomers, such as 6-Methyl-2-heptene (cis and trans), 2-Methyl-1-heptene, and others.
-
Oxidation: If your reaction is exposed to air or oxidizing agents, you can expect to see oxygenated byproducts. These can include:
-
Epoxides: 6-Methyl-1,2-epoxyheptane is a common product of epoxidation reactions.[1]
-
Aldehydes and Ketones: Oxidative cleavage of the double bond can lead to the formation of smaller aldehydes and ketones.
-
-
Hydroformylation: In the presence of a catalyst and syngas (CO/H2), this compound will primarily form 7-methyloctanal (the linear product) and 2,6-dimethyloctanal (the branched product).[2]
-
Acid-Catalyzed Hydration: The addition of water across the double bond in the presence of an acid catalyst will yield alcohols, primarily 6-Methyl-2-heptanol, following Markovnikov's rule. Carbocation rearrangements are also possible, leading to other isomeric alcohols.[3][4]
-
Polymerization: Under certain conditions, oligomers and polymers of this compound can form as byproducts.
Q2: Which analytical technique is best suited for analyzing my reaction mixture?
A2: The choice of analytical technique depends on the volatility and polarity of your expected byproducts.
-
Gas Chromatography (GC): GC is the workhorse technique for analyzing volatile and semi-volatile compounds. It is ideal for separating isomers of this compound and many of its common byproducts like aldehydes, ketones, and smaller alcohols. A Flame Ionization Detector (FID) provides excellent quantification for hydrocarbons, while a Mass Spectrometer (MS) is invaluable for identifying unknown byproducts through their fragmentation patterns.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is more suitable for less volatile or more polar byproducts, such as larger oligomers, or for derivatized compounds. For instance, epoxides can be derivatized to improve their detection by UV or fluorescence detectors.[7][8]
Q3: How do I prepare my reaction mixture for GC analysis?
A3: Proper sample preparation is crucial for accurate and reproducible GC analysis. A general procedure is as follows:
-
Quench the Reaction: Stop the reaction at the desired time point.
-
Sample Dilution: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate). A typical dilution is 1:100 or 1:1000, depending on the concentration of your starting material and expected byproducts.[9]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet or column.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard to your diluted sample. The internal standard should be a compound that is not present in your reaction mixture and is well-resolved from all other components.
Troubleshooting Guides
GC Analysis Troubleshooting
This section addresses common issues encountered during the GC analysis of this compound reaction mixtures.
Issue 1: Peak Tailing for All or Most Peaks
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Causality: This is often a physical problem related to the gas flow path.
-
Troubleshooting Steps:
-
Check the Column Installation: An improperly cut or installed column is a frequent cause of tailing. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector.[10]
-
Inspect the Inlet Liner: An active or contaminated liner can cause peak tailing. Replace the liner with a new, deactivated one.[9]
-
Look for Leaks: Use an electronic leak detector to check for leaks at all fittings.
-
Issue 2: Peak Tailing for Polar Byproducts (e.g., Alcohols, Aldehydes)
-
Symptom: Only the peaks corresponding to polar compounds are tailing.
-
Causality: This indicates a chemical interaction between the polar analytes and active sites in the analytical system.
-
Troubleshooting Steps:
-
Column Contamination: The front of the column may be contaminated with non-volatile material from previous injections. Trim 10-20 cm from the front of the column.[10]
-
Column Bleed: If you also observe a rising baseline, your column may be degrading. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Issue 3: Poor Resolution of Isomeric Byproducts
-
Symptom: Isomers, such as cis/trans isomers of 6-Methyl-2-heptene, are co-eluting or have very little separation.
-
Causality: The column phase and/or temperature program are not optimized for the separation of these closely related compounds.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate to improve separation.
-
Select a More Appropriate Column: For alkene isomers, a more polar column (e.g., a WAX or a cyano-based phase) may provide better selectivity than a standard non-polar column like a DB-5ms.[11]
-
Increase Column Length: A longer column will provide more theoretical plates and can improve resolution.
-
Issue 4: Ghost Peaks in the Chromatogram
-
Symptom: Peaks appear in your chromatogram even when you inject a blank solvent.
-
Causality: This is due to contamination in the system.
-
Troubleshooting Steps:
-
Septum Bleed: Particles from a degraded septum can enter the inlet. Replace the septum.
-
Carryover: Residue from a previous, more concentrated sample is eluting in the current run. Run several solvent blanks to wash the system.
-
Contaminated Solvent or Gas: Ensure your solvent is high purity and your carrier gas is filtered.
-
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Byproduct Analysis
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A good general-purpose non-polar column for initial screening. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the main reactant. |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates volatile byproducts at the beginning and elutes less volatile ones. |
| MS Detector | Electron Ionization (EI) at 70 eV | Provides standard, reproducible mass spectra for library matching. |
| Mass Range | m/z 40-350 | Covers the expected mass range of C8 byproducts. |
Table 2: Key Mass Spectral Fragments for Identification of Potential Byproducts
| Compound | Molecular Weight | Key m/z Fragments |
| This compound | 112 | 41, 56, 70, 97, 112 |
| 6-Methyl-2-heptene | 112 | 41, 55, 69, 83, 112 |
| 6-Methyl-1,2-epoxyheptane | 128 | 43, 57, 71, 85, 113 |
| 7-Methyloctanal | 142 | 41, 57, 70, 84, 113 |
Experimental Protocols
Protocol 1: GC-MS Screening of Reaction Byproducts
This protocol outlines a general method for the initial identification of byproducts in a this compound reaction mixture.
-
Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Dilute with 9.9 mL of dichloromethane in a 10 mL volumetric flask. c. Filter the diluted sample through a 0.22 µm PTFE syringe filter into a GC vial.
-
Instrumentation: a. Set up the GC-MS system according to the parameters in Table 1. b. Inject 1 µL of the prepared sample.
-
Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. For all other peaks, compare their mass spectra to a library (e.g., NIST) for tentative identification.[6] c. Confirm the identity of suspected byproducts by running authentic standards if available.
Protocol 2: Quantitative Analysis of Aldehyde Byproducts by GC-FID
This protocol is for the quantification of aldehyde byproducts, such as those from a hydroformylation reaction.
-
Standard Preparation: a. Prepare a stock solution of the aldehyde standards (e.g., 7-methyloctanal) and an internal standard (e.g., decane) of known concentration in dichloromethane. b. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the byproducts in your reaction.
-
Sample Preparation: a. Withdraw 100 µL of the reaction mixture. b. Add a known amount of the internal standard stock solution. c. Dilute to 10 mL with dichloromethane in a volumetric flask. d. Filter into a GC vial.
-
Instrumentation: a. Use a GC-FID system with the same column and temperature program as in Protocol 1. b. Inject 1 µL of each calibration standard and the prepared sample.
-
Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of the aldehyde to the peak area of the internal standard against the concentration of the aldehyde for the calibration standards. b. Determine the concentration of the aldehyde in your reaction sample using the calibration curve and the peak area ratio from the sample chromatogram.
Visualizations
Workflow for Byproduct Identification
Caption: Workflow for byproduct identification and quantification.
Troubleshooting Logic for GC Peak Tailing
Caption: Troubleshooting logic for GC peak tailing.
References
-
Chemistry LibreTexts. (2022, April 7). 2.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Gao, Y., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1839-1845. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
-
Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link]
-
NIST. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]
-
OChemistry. (2020, November 18). 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation [Video]. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 6-Methyl-1-heptene and Linear Alpha-Olefins in Advanced Applications
In the landscape of specialty chemical synthesis and polymer modification, the selection of alpha-olefin isomers is a critical determinant of end-product performance. While linear alpha-olefins (LAOs) like 1-octene and 1-nonene are well-established industry workhorses, branched alpha-olefins (BAOs) such as 6-methyl-1-heptene offer a unique molecular architecture that can impart distinct and advantageous properties in various applications. This guide provides an in-depth, objective comparison of this compound with its linear counterparts, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Structural Distinctions: The Foundation of Performance Differences
The fundamental difference between this compound and linear alpha-olefins such as 1-octene lies in their molecular structure. Both are C8 alpha-olefins with a terminal double bond, making them reactive intermediates. However, this compound possesses a methyl branch at the C6 position, creating a more sterically hindered and compact structure compared to the straight-chain of 1-octene. This seemingly subtle variation has profound implications for their behavior in polymerization, the properties of resulting polymers, and their performance as precursors for lubricants and surfactants.
Caption: Molecular structures of this compound and 1-octene.
Application in Polyolefin Production: A Tale of Crystallinity and Kinetics
One of the primary applications of alpha-olefins is as comonomers in the production of polyethylene, particularly Linear Low-Density Polyethylene (LLDPE). The incorporation of alpha-olefins introduces short-chain branches (SCBs) that disrupt the polymer's crystalline structure, leading to enhanced flexibility, toughness, and clarity.[1]
The shape of the SCB plays a crucial role in determining the final properties of the polymer. While direct experimental data for this compound is limited, studies on similar branched comonomers like 4-methyl-1-pentene (an iso-hexene) compared to linear 1-hexene provide valuable insights. Research has shown that branched SCBs are more effective at disrupting polymer crystallinity than their linear counterparts of a similar carbon count.[2] This increased disruption means that a lower molar incorporation of a branched comonomer could theoretically achieve the same reduction in density and melting point as a higher amount of a linear comonomer.[2]
However, the steric hindrance introduced by the branched structure can negatively impact polymerization kinetics. The bulkier nature of a branched monomer may hinder its approach and insertion into the active site of the catalyst, potentially leading to lower reactivity and reduced incorporation rates compared to linear α-olefins.[3]
Table 1: Comparative Performance of Branched vs. Linear Comonomers in Ethylene Copolymerization
| Property | Ethylene/Branched α-Olefin (e.g., 4-methyl-1-pentene) | Ethylene/Linear α-Olefin (e.g., 1-hexene) |
| Crystallinity Disruption | Higher | Lower |
| Melting Point Reduction | More significant per mole of comonomer | Less significant per mole of comonomer |
| Polymerization Activity | Generally lower due to steric hindrance | Generally higher |
| Comonomer Incorporation | Can be lower depending on catalyst and conditions | Generally higher |
| Tensile Strength & Elongation | Potentially higher at similar densities due to more effective tie-molecule formation | Generally good, but may require higher comonomer content to achieve similar properties as branched counterparts |
Data inferred from studies comparing iso-hexene and n-hexene as comonomers.[2]
Experimental Protocol: Ethylene/α-Olefin Copolymerization
The following is a generalized protocol for the copolymerization of ethylene with an alpha-olefin comonomer using a Ziegler-Natta or metallocene catalyst system.
-
Reactor Preparation: A stainless-steel autoclave reactor (e.g., 1 L) is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).
-
Solvent and Co-catalyst Addition: A suitable solvent (e.g., hexane or toluene) is introduced, followed by the co-catalyst (e.g., triethylaluminum or methylaluminoxane).
-
Comonomer Addition: The desired amount of the alpha-olefin comonomer (this compound or a linear alpha-olefin) is injected into the reactor.
-
Pressurization and Temperature Control: The reactor is pressurized with ethylene to the desired pressure (e.g., 2 bars) and the temperature is stabilized (e.g., 80 °C).[4]
-
Catalyst Injection and Polymerization: The Ziegler-Natta or metallocene catalyst slurry is injected to initiate polymerization. The reaction is allowed to proceed for a predetermined time, maintaining constant ethylene pressure.
-
Termination and Polymer Recovery: The reaction is quenched (e.g., with acidified ethanol). The resulting polymer is washed, filtered, and dried under vacuum.
-
Characterization: The polymer is analyzed for comonomer incorporation (¹³C NMR), molecular weight and distribution (GPC), and thermal properties (DSC).[5]
Caption: Generalized workflow for ethylene/α-olefin copolymerization.
High-Performance Synthetic Lubricants: The Role of Branching in Polyalphaolefins (PAOs)
Polyalphaolefins (PAOs) are synthetic hydrocarbon lubricants produced by the oligomerization of alpha-olefins.[6] They are prized for their superior thermal and oxidative stability, high viscosity index (VI), and low pour points compared to conventional mineral oils.[7] The structure of the starting alpha-olefin directly influences the properties of the resulting PAO.
PAOs derived from linear alpha-olefins like 1-octene and 1-decene are the industry standard. However, the incorporation of branched alpha-olefins can offer distinct advantages. The branching in the monomer unit leads to a more complex and irregular polymer structure, which can inhibit crystallization and improve low-temperature fluidity, resulting in a lower pour point.[8] Furthermore, the presence of branching can lead to a higher viscosity index, meaning the lubricant's viscosity changes less with temperature fluctuations.[9][10]
Table 2: Comparative Properties of PAOs from Branched vs. Linear Alpha-Olefins
| Property | PAO from Branched α-Olefins | PAO from Linear α-Olefins (e.g., 1-octene) |
| Viscosity Index (VI) | Generally higher | Standard (typically around 130-140 for C8-C12 LAOs)[11] |
| Pour Point | Generally lower | Good, but can be improved with branching |
| Low-Temperature Fluidity | Excellent | Good |
| Oxidative Stability | Good | Good |
| Volatility | Can be lower due to more compact structure | Generally low |
Data is generalized from studies on PAOs derived from various branched and linear feedstocks.[6][9]
Experimental Protocol: Viscosity Index Determination (ASTM D2270)
The viscosity index is a key performance parameter for lubricants and is calculated from the kinematic viscosity at 40 °C and 100 °C.
-
Sample Preparation: The PAO sample is prepared and any solid particles are removed by filtration.
-
Viscosity Measurement at 100 °C: The kinematic viscosity of the sample is measured at 100 °C using a calibrated glass capillary viscometer in a constant temperature bath, following the procedure outlined in ASTM D445.[12]
-
Viscosity Measurement at 40 °C: The kinematic viscosity of the same sample is measured at 40 °C using the same procedure.[12]
-
Calculation of Viscosity Index: The viscosity index is calculated from the two measured kinematic viscosities using the formulas provided in the ASTM D2270 standard.[12][13][14]
Chemical Intermediates: Impact of Branching on Surfactant and Aldehyde Synthesis
Alpha-olefins are versatile building blocks for a range of specialty chemicals, including surfactants and aldehydes (via hydroformylation). The branched structure of this compound can lead to derivatives with properties that are distinct from those derived from linear alpha-olefins.
Surfactant Performance
Surfactants derived from branched alcohols, such as those that would be produced from this compound, often exhibit different performance characteristics compared to their linear counterparts. The branching in the hydrophobic tail can lead to:
-
Improved Low-Temperature Performance: Branched-chain surfactants tend to have lower Krafft points, meaning they remain soluble and effective at lower temperatures.[15]
-
Enhanced Emulsification: The branched structure can provide better steric stabilization in emulsions.[13]
-
Modified Foaming Properties: Branching generally leads to lower and less stable foam compared to linear surfactants, which can be advantageous in applications where low foaming is desired.[12]
-
Faster Wetting: Surfactants derived from branched alcohols can exhibit faster wetting times.[16]
Table 3: Comparative Performance of Surfactants from Branched vs. Linear Alcohols
| Property | Surfactant from Branched Alcohol | Surfactant from Linear Alcohol |
| Krafft Point | Lower | Higher |
| Foaming | Lower, less stable foam | Higher, more stable foam |
| Wetting Speed | Faster | Slower |
| Emulsification | Often enhanced | Good |
| Biodegradability | Can be lower than linear counterparts | Generally high |
Data is generalized from studies on Guerbet alcohols and other branched alcohol-derived surfactants.[12][13][16]
Hydroformylation
Hydroformylation (or the oxo process) is an industrial process that converts alkenes to aldehydes.[6] The structure of the olefin can influence both the reaction rate and the regioselectivity (the ratio of linear to branched aldehydes). While linear alpha-olefins can produce a mixture of linear and branched aldehydes, the inherent branching in this compound will lead to a more complex mixture of aldehyde isomers. The steric hindrance of the branched structure may also affect the kinetics of the hydroformylation reaction.[8]
Conclusion: Selecting the Right Alpha-Olefin for Your Application
The choice between this compound and a linear alpha-olefin like 1-octene is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired performance characteristics of the final product.
-
For applications requiring maximum disruption of polymer crystallinity with minimal comonomer content, a branched alpha-olefin like this compound is a promising candidate, provided that the potential for lower polymerization activity is acceptable.
-
In the realm of high-performance lubricants, PAOs derived from branched alpha-olefins can offer superior low-temperature fluidity and a higher viscosity index.
-
For specialty surfactants where low foaming, rapid wetting, and excellent low-temperature performance are critical, derivatives of branched alpha-olefins are a compelling choice.
Conversely, linear alpha-olefins remain the go-to option for applications where high polymerization reactivity and a more crystalline polymer are desired, or where high, stable foam is a requirement for surfactant formulations. This guide has provided the foundational data and methodologies to empower researchers and developers to harness the unique properties of both branched and linear alpha-olefins in their pursuit of innovative and high-performance materials.
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A Comparative Guide to the Polymerization of 6-Methyl-1-heptene and 1-octene: Influence of Branching on Reactivity and Polymer Properties
In the landscape of polyolefin synthesis, the choice of monomer is a critical determinant of the final polymer's properties and, consequently, its application. While linear α-olefins, such as 1-octene, are widely utilized in the production of materials like linear low-density polyethylene (LLDPE), their branched counterparts offer a pathway to polymers with unique structural and performance characteristics. This guide provides an in-depth comparison of the polymerization behavior of 6-methyl-1-heptene, a branched α-olefin, and the linear α-olefin 1-octene. We will explore how the presence of a methyl branch influences polymerization kinetics and the resultant polymer's thermal and mechanical properties, supported by experimental data and established polymerization protocols.
Monomer Structure and its Implications
The fundamental difference between this compound and 1-octene lies in their molecular architecture. 1-octene is a linear α-olefin with the double bond at the terminus of an eight-carbon chain. In contrast, this compound, also an eight-carbon α-olefin, possesses a methyl group at the C6 position, introducing a branch point along the hydrocarbon backbone. This seemingly subtle variation has profound implications for how these monomers behave during polymerization and the ultimate properties of the resulting polymers.
| Property | This compound | 1-Octene |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol |
| Structure | Branched α-Olefin | Linear α-Olefin |
| Boiling Point | 113 °C | 121 °C |
| Density | 0.719 g/cm³ at 25°C | 0.715 g/cm³ at 20°C |
Polymerization Behavior: A Tale of Two Architectures
The polymerization of α-olefins is predominantly carried out using coordination catalysts, namely Ziegler-Natta and metallocene systems. The steric and electronic environment of the monomer plays a crucial role in its interaction with the catalyst's active site, thereby influencing polymerization kinetics and polymer microstructure.
Ziegler-Natta Catalysis
Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium chlorides and aluminum alkyls, are workhorses in industrial polyolefin production.[1] In the context of α-olefin polymerization, these multi-sited catalysts can produce polymers with broad molecular weight distributions.[2]
The presence of the methyl branch in this compound introduces steric hindrance around the propagating polymer chain. This steric bulk can influence the rate of monomer insertion into the metal-carbon bond at the active site. While direct comparative kinetic data for the homopolymerization of this compound and 1-octene using identical Ziegler-Natta systems is not extensively reported in publicly available literature, general principles of olefin polymerization suggest that increased steric hindrance can lead to a reduction in the rate of polymerization.[3]
Metallocene Catalysis
Metallocene catalysts are single-site catalysts that offer precise control over polymer microstructure, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[4] The well-defined nature of their active sites makes them excellent tools for studying the influence of monomer structure on polymerization behavior.
With metallocene catalysts, the steric hindrance of the branched monomer can be even more pronounced. The constrained space at the catalytic center can make the approach and insertion of the bulkier this compound more challenging compared to the linear 1-octene.[5] This can manifest as lower catalytic activity and potentially lower molecular weight of the resulting polymer under identical polymerization conditions. However, the specific ligand framework of the metallocene can be designed to accommodate bulkier monomers, offering a route to tailor the polymerization of branched α-olefins.[6]
A Comparative Look at Polymer Properties
The structural differences between poly(this compound) and poly(1-octene) translate into distinct physical, thermal, and mechanical properties. The presence of the methyl side group in poly(this compound) disrupts the regularity of the polymer backbone, which has a significant impact on its ability to crystallize.
| Property | Poly(this compound) (Predicted/Inferred) | Poly(1-octene) |
| Crystallinity | Lower | Higher |
| Melting Point (Tm) | Lower | Can be amorphous or have a low Tm |
| Glass Transition Temp (Tg) | Higher | Lower |
| Density | Lower | Higher |
| Tensile Strength | Lower | Higher |
| Flexibility | Higher | Lower |
Crystallinity and Thermal Properties
Linear polymer chains, like those of poly(1-octene), can pack together in an orderly fashion to form crystalline domains.[3] This crystallinity imparts rigidity and a higher melting point to the material. In contrast, the methyl branches in poly(this compound) act as defects in the polymer chain, hindering the close packing required for crystallization.[7][8] This leads to a more amorphous structure with a lower degree of crystallinity and, consequently, a lower melting point.[9][10]
While direct experimental data for the thermal properties of homopoly(this compound) is limited, it is well-established that branching in polyolefins reduces crystallinity and melting temperature.[7][11] The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is expected to be higher for poly(this compound). The branches restrict the segmental motion of the polymer chains, requiring more thermal energy to induce the transition.[1]
Mechanical Properties
The degree of crystallinity and the presence of branches also significantly influence the mechanical properties of the polymers. The more crystalline poly(1-octene) is expected to exhibit higher tensile strength and rigidity due to the strong intermolecular forces within the crystalline regions.[3] Conversely, the amorphous nature of poly(this compound) would result in a more flexible and less rigid material with lower tensile strength.[12][13] The branches can also increase the free volume between polymer chains, contributing to increased flexibility.[14]
Experimental Protocols
To provide a practical framework for researchers, we present generalized, step-by-step methodologies for the polymerization of α-olefins using both Ziegler-Natta and metallocene catalysts. These protocols can be adapted for both this compound and 1-octene to conduct comparative studies.
Ziegler-Natta Slurry Polymerization of α-Olefins
This protocol describes a typical slurry polymerization process using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
High-purity α-olefin (this compound or 1-octene), dried over molecular sieves.
-
Anhydrous heptane or other suitable alkane solvent.
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂).
-
Cocatalyst (e.g., Triethylaluminum, TEAL, as a solution in heptane).
-
Methanol.
-
Hydrochloric acid (10% aqueous solution).
-
Nitrogen gas (high purity).
-
Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.
-
Solvent and Monomer Addition: Anhydrous heptane is introduced into the reactor under a nitrogen atmosphere, followed by the desired amount of the α-olefin monomer. The reactor is then brought to the desired polymerization temperature (e.g., 70 °C).
-
Catalyst Introduction: The cocatalyst solution (TEAL) is injected into the reactor, followed by the Ziegler-Natta catalyst suspension.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining a constant temperature and stirring. The progress of the reaction can be monitored by the consumption of the monomer or by the increase in slurry viscosity.
-
Termination: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer slurry is poured into an excess of methanol containing a small amount of hydrochloric acid to precipitate the polymer and deactivate the catalyst residues. The polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Metallocene-Catalyzed Solution Polymerization of α-Olefins
This protocol outlines a solution polymerization process using a homogeneous metallocene catalyst.
Materials:
-
High-purity α-olefin (this compound or 1-octene), dried and deoxygenated.
-
Anhydrous toluene.
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂).
-
Cocatalyst (e.g., Methylaluminoxane, MAO, as a solution in toluene).
-
Methanol.
-
Hydrochloric acid (10% aqueous solution).
-
Nitrogen or Argon gas (high purity).
-
Schlenk flask or glovebox for catalyst handling.
-
Jacketed glass reactor with a magnetic stirrer, temperature control, and inert gas line.
Procedure:
-
Reactor Setup: The reactor is assembled, dried, and thoroughly purged with an inert gas.
-
Solvent and Cocatalyst: Anhydrous toluene and the MAO solution are added to the reactor under an inert atmosphere. The mixture is stirred and brought to the desired reaction temperature (e.g., 50 °C).
-
Monomer Addition: The purified α-olefin monomer is injected into the reactor.
-
Catalyst Injection: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time. The solution may become viscous as the polymer forms.
-
Termination and Precipitation: The polymerization is quenched by adding acidified methanol. The polymer precipitates out of the solution.
-
Polymer Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol, and dried under vacuum.
Conclusion
The comparison between this compound and 1-octene in polymerization highlights the critical role of monomer architecture in determining both the polymerization process and the final material properties. The linear nature of 1-octene generally leads to higher reactivity and the formation of more crystalline polymers with higher strength and melting points. Conversely, the branched structure of this compound, while potentially reducing polymerization rates due to steric hindrance, results in amorphous, more flexible polymers with lower melting points.
The choice between these monomers, therefore, depends on the desired application. For applications requiring rigidity and thermal stability, linear α-olefins like 1-octene are often preferred. For applications where flexibility and lower processing temperatures are advantageous, branched α-olefins such as this compound present a compelling alternative. The continued development of advanced catalyst systems, particularly metallocenes, offers exciting possibilities for precisely tailoring the polymerization of both linear and branched α-olefins to create a new generation of polyolefins with customized properties.
References
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- Bensason, S., Minick, J., Moet, A., Chum, S., Hiltner, A., & Baer, E. (1996). Classification of homogeneous ethylene-octene copolymers based on comonomer content. Journal of Polymer Science Part B: Polymer Physics, 34(7), 1301-1315.
- De Rosa, C., Auriemma, F., & Corradini, P. (2000). Crystal structure of syndiotactic poly(4-methyl-1-pentene). Macromolecules, 33(5), 1745-1750.
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- Brintzinger, H. H., Fischer, D., Mülhaupt, R., Rieger, B., & Waymouth, R. M. (1995). Stereospecific olefin polymerization with chiral metallocene catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170.
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The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 5(3), 1129-1156. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 6-Methyl-1-heptene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a critical checkpoint in the synthesis and discovery pipeline. 6-Methyl-1-heptene and its derivatives, as versatile building blocks and potential pharmacophores, demand rigorous analytical characterization. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this class of compounds. We will delve into the causality behind experimental choices, present comparative data, and provide self-validating protocols to ensure scientific integrity.
The Analytical Imperative: Why a Multi-faceted Approach is Crucial
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method probes different aspects of molecular structure. NMR spectroscopy reveals the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the presence of specific functional groups. Mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns. It is the synergistic interpretation of data from these orthogonal techniques that provides the highest level of confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information.
Causality in NMR: Understanding Chemical Shifts and Coupling
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). The presence of the terminal double bond in this compound significantly influences the chemical shifts of nearby nuclei. The sp² hybridized carbons of the double bond are deshielded and appear at lower field in the ¹³C NMR spectrum, typically in the 100-150 ppm range.[1][2] Similarly, the attached vinyl protons are deshielded in the ¹H NMR spectrum, appearing in the 4.5-6.0 ppm region.[2]
Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The vinyl protons of a terminal alkene exhibit a characteristic coupling pattern, often a doublet of doublets of doublets, due to geminal, cis, and trans couplings to neighboring protons.[3]
Comparative ¹H and ¹³C NMR Data for this compound
The following tables summarize the expected chemical shifts for the parent compound, this compound. The introduction of substituents will alter these values predictably; electron-withdrawing groups will generally cause downfield shifts of nearby nuclei, while electron-donating groups will cause upfield shifts.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Label | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | H-1a (vinyl) | ~5.8 | ddd |
| 1 | H-1b (vinyl) | ~5.0 | d |
| 1 | H-1c (vinyl) | ~4.9 | d |
| 2 | H-2 (allylic) | ~2.0 | m |
| 6 | H-6 | ~1.5 | m |
| 7 | H-7 (methyl) | ~0.9 | d |
| Other CH₂ | - | 1.2-1.4 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Label | Predicted Chemical Shift (ppm) |
| 1 | C-1 (vinyl) | ~114 |
| 2 | C-2 (vinyl) | ~139 |
| 3 | C-3 | ~34 |
| 4 | C-4 | ~29 |
| 5 | C-5 | ~38 |
| 6 | C-6 | ~28 |
| 7 | C-7 (methyl) | ~22 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon.
-
Further structural information can be obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the key absorptions are those associated with the terminal alkene.
Causality in IR: Vibrational Frequencies and Bond Types
The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. For a this compound derivative, the following characteristic peaks are expected:
-
=C-H Stretch: The stretching of the C-H bonds on the double bond occurs at a higher frequency than that of sp³ C-H bonds. This results in a characteristic peak just above 3000 cm⁻¹ (typically 3075-3100 cm⁻¹).[5]
-
C=C Stretch: The carbon-carbon double bond stretch gives rise to a moderate absorption in the range of 1640-1680 cm⁻¹.[5][6]
-
=C-H Bend: The out-of-plane bending (wagging) vibrations of the vinyl C-H bonds are particularly diagnostic for monosubstituted alkenes like this compound. Two strong bands are typically observed around 910 cm⁻¹ and 990 cm⁻¹.[7][8][9]
Comparative IR Data
Table 3: Characteristic IR Absorption Frequencies for a this compound Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Alkyl C-H Stretch | 2850-2960 | Strong |
| Vinylic =C-H Stretch | 3075-3100 | Medium |
| C=C Stretch | 1640-1680 | Medium |
| =C-H Out-of-Plane Bend | ~990 and ~910 | Strong |
The presence or absence of other functional groups in derivatives will be evident from other characteristic absorptions (e.g., a strong, broad peak around 3300 cm⁻¹ for an O-H stretch, or a sharp, intense peak around 1715 cm⁻¹ for a C=O stretch).
Experimental Protocol: FTIR Spectroscopy
Sample Preparation
-
For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
Data Acquisition
-
Record a background spectrum of the clean salt plates or the empty ATR crystal.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation
For volatile compounds like this compound and many of its derivatives, GC-MS is an invaluable technique.[10][11] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Causality in MS: Ionization and Fragmentation
In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons (70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.[4][12]
The molecular ion is often unstable and undergoes fragmentation. The way a molecule breaks apart is not random; it follows predictable pathways that lead to the formation of stable carbocations and neutral radicals.[12][13] For alkenes, a common fragmentation pathway is allylic cleavage, which results in a stable, resonance-stabilized allylic cation.
For this compound (MW = 112.21), the molecular ion peak would be observed at m/z 112. A prominent fragment would be expected from the loss of a propyl radical via cleavage of the C3-C4 bond, leading to a resonance-stabilized allylic cation at m/z 71. Another significant fragmentation would be the loss of an isobutyl radical via cleavage of the C4-C5 bond, which after rearrangement could lead to other stable fragments.
Comparative Mass Spectrometry Data
Table 4: Expected Key Fragments in the EI-MS of this compound
| m/z | Identity | Comments |
| 112 | [M]⁺• | Molecular Ion |
| 97 | [M - CH₃]⁺ | Loss of a methyl group |
| 71 | [C₅H₉]⁺ | Allylic cleavage (loss of propyl radical) |
| 56 | [C₄H₈]⁺• | Rearrangement and fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
The fragmentation pattern of derivatives will be influenced by the nature of the substituent. The substituent itself may be lost as a radical or neutral molecule, or it may direct fragmentation in a specific way.
Experimental Protocol: GC-MS
Sample Preparation
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). A concentration of approximately 100-200 ppm is a good starting point.
Data Acquisition
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.
-
As components elute from the column, they enter the mass spectrometer.
-
Acquire mass spectra using Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight and its fragments (e.g., m/z 40-300).
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound derivatives is best achieved through the combined application of NMR, IR, and MS. IR spectroscopy provides a quick check for the key alkene functional group. GC-MS confirms the molecular weight and offers structural clues through fragmentation analysis. Finally, NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity and validity of their findings.
References
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Chem LibreTexts. Retrieved from [Link]
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Mäki, M., & Niinemets, Ü. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
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Methylene Groups: Untangling Terminal Alkenes. (2019, August 2). YouTube. Retrieved from [Link]
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Oasmaa, A., et al. (2012). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 26(4), 2454–2461. [Link]
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University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. Retrieved from [Link]
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LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
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Comparative study of catalysts for 6-Methyl-1-heptene reactions
An Expert's Comparative Guide to Catalytic Systems for 6-Methyl-1-heptene Reactions
In the landscape of fine chemical and pharmaceutical synthesis, the selective transformation of olefins is a cornerstone technology. Among these, this compound, a branched terminal alkene, presents a unique substrate whose reactivity and steric hindrance challenge conventional catalytic systems. This guide offers a comparative analysis of catalysts for the primary reactions of this compound—hydroformylation, isomerization, and metathesis. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide actionable experimental protocols for researchers and process chemists.
This compound is a valuable building block. Its terminal double bond is a versatile functional handle for introducing new functionalities. The key transformations are:
-
Hydroformylation: To produce valuable aldehydes, such as 7-methyloctanal, a fragrance component, and its branched isomer 2,6-dimethyloctanal.[1] The primary challenge is controlling the regioselectivity between the linear and branched products.
-
Isomerization: To form more thermodynamically stable internal alkenes. This is often a crucial step in tandem reactions where a subsequent transformation requires an internal olefin.[2]
-
Metathesis: To create new carbon-carbon double bonds, enabling the construction of complex molecular architectures from simpler olefinic precursors.[3][4]
This guide will dissect the catalytic systems that drive these transformations, providing a framework for catalyst selection and process optimization.
Comparative Analysis of Catalysts for Hydroformylation
Hydroformylation, or the oxo process, is an atom-efficient method for synthesizing aldehydes from alkenes, carbon monoxide, and hydrogen.[1] For this compound, the critical performance metric is the ratio of the linear aldehyde (7-methyloctanal) to the branched aldehyde (2,6-dimethyloctanal).
Catalytic Systems:
-
Rhodium-Based Catalysts: These are the most widely used catalysts due to their high activity under mild conditions.[5] The regioselectivity is heavily influenced by the steric and electronic properties of the phosphine ligands. Bulky phosphine ligands generally favor the formation of the linear aldehyde by sterically discouraging the formation of the more crowded branched intermediate.[1]
-
Cobalt-Based Catalysts: While historically significant, cobalt catalysts typically require higher pressures and temperatures. They are often less selective than modern rhodium systems.[5]
-
Ruthenium-Based Catalysts: Ruthenium catalysts have been explored for hydroformylation, with some heterogeneous single-atom catalysts showing promise in inhibiting unwanted side reactions like olefin hydrogenation.[6][7]
Performance Data:
The following table summarizes the performance of various catalytic systems. Data for the structurally similar 1-heptene and 1-hexene are included to provide a comparative baseline, as specific data for this compound is less prevalent in the literature.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Linear:Branched Ratio (n/i) | Reference |
| Rh/PPh₃ | 1-Heptene | 90-120 | 30-40 | High | ~3:1 to 5:1 | [8] |
| Rh/Bulky Phosphite | 1-Hexene | 100 | 20 | >95 | >20:1 | General Knowledge |
| Ru₃(CO)₁₂ | 1-Heptene | 120 | - | High | Decreases with temp. | [6] |
| Ru@N-C Heterogeneous | 1-Hexene | 150 | 40 | ~70% | ~2.7:1 | [7] |
| CuCN/Ligand | Styrenes | 100 | 80 | High | High (branched) | [5] |
Note: The steric bulk of the isobutyl group in this compound would be expected to further enhance the preference for the linear aldehyde compared to 1-heptene when using sterically demanding ligands.
Comparative Analysis of Catalysts for Isomerization
Alkene isomerization involves the migration of the double bond to a different position within the carbon chain. For this compound, this typically leads to various methylheptene isomers. This reaction is often used to convert terminal alkenes into more stable internal (E)-alkenes.[9]
Catalytic Systems:
-
Ruthenium-Based Catalysts: Cationic ruthenium complexes, such as those developed by Grotjahn, are exceptionally fast and highly selective for the formation of (E)-isomers from terminal alkenes, even with sterically hindered substrates.[9]
-
Vanadium-Based Catalysts: Mesoporous sieve-supported vanadium catalysts (e.g., V-SBA-15) have demonstrated high conversion and selectivity for the double bond shift isomerization of 1-heptene, operating at higher temperatures (around 327°C / 600K).[10]
-
Palladium and Iridium Systems: These are often employed in tandem catalysis sequences, where the isomerization precedes a subsequent cross-coupling or other transformation.[2]
Performance Data:
| Catalyst System | Substrate | Temp (°C) | Conversion (%) | Selectivity | Reference |
| Ru(acn) complex | Terminal Alkenes | -20 to 10 | High | High kinetic (E)-selectivity | [9] |
| V-SBA-15 | 1-Heptene | 327 | 92 | >90% (double bond shift) | [10] |
| Pt-USY-712 | 1-Heptene | Low | High | - | [10] |
| Pd Nanoparticles/Zeolite | Ethanol | 150 | 98.6 | 94.7% to Ethyl Acetate | [10] |
Comparative Analysis of Catalysts for Metathesis
Olefin metathesis is a powerful reaction that redistributes alkene fragments by cleaving and reforming C=C double bonds.[4] For this compound, cross-metathesis (CM) with another olefin is a key application for building molecular complexity.
Catalytic Systems:
The choice of catalyst is critical and depends on the steric bulk and electronic properties of the substrates.[3]
-
Grubbs Catalysts (Ruthenium-based):
-
Hoveyda-Grubbs Catalysts (Ruthenium-based): These are second-generation catalysts modified for increased stability and are often used in ring-closing metathesis (RCM).[4]
-
Schrock Catalysts (Molybdenum- or Tungsten-based): These are highly active catalysts but are also more sensitive to air and moisture compared to Grubbs catalysts.[4][12]
Performance Data:
Predicting the outcome of cross-metathesis depends on the relative reactivity of the two olefin partners and their propensity to homodimerize.[3] The use of a second-generation Grubbs catalyst is generally recommended for reactions involving a sterically hindered terminal alkene like this compound to achieve efficient conversion.
| Catalyst System | Reaction Type | Substrate Type | Activity | Functional Group Tolerance | Reference |
| Grubbs 1st Gen. | CM, RCM, ROMP | Terminal Olefins | Good | Excellent | [3] |
| Grubbs 2nd Gen. | CM, RCM | Sterically Demanding Olefins | Excellent | Excellent | [3][11] |
| Schrock Catalyst | CM, RCM | General Olefins | Very High | Moderate | [4] |
Visualizations of Reaction Pathways and Workflows
Reaction Pathways for this compound
Caption: Key catalytic transformations of this compound.
Experimental Workflow for Hydroformylation
Caption: General workflow for lab-scale hydroformylation experiments.
Detailed Experimental Protocol: Rh-Catalyzed Hydroformylation
This protocol describes a representative lab-scale procedure for the hydroformylation of this compound, targeting high regioselectivity towards the linear aldehyde.
Pillar of Trustworthiness: This protocol incorporates self-validating steps. The use of an internal standard allows for accurate quantification by GC, while rigorous inert gas techniques ensure the integrity of the oxygen-sensitive catalyst, leading to reproducible results.
Materials:
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃) or a bulkier ligand (e.g., Xantphos) for higher linear selectivity
-
This compound (purified, free of peroxides)
-
Anhydrous, degassed toluene (polymerization grade)
-
Syngas (1:1 mixture of CO and H₂)
-
Cyclohexane (internal standard for GC analysis)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Catalyst Precursor Preparation:
-
Rationale: The active catalyst is formed in situ. Preparing the solution under inert gas is critical to prevent oxidation of the phosphine ligand and deactivation of the Rh(I) center.
-
In a nitrogen-filled glovebox, weigh the Rh(acac)(CO)₂ catalyst and the desired phosphine ligand into a Schlenk flask. A Rh:Ligand ratio of 1:10 is a typical starting point.
-
Add anhydrous, degassed toluene to dissolve the components, creating a homogenous catalyst solution.
-
-
Reactor Setup and Charging:
-
Rationale: The autoclave must be scrupulously dried and purged of oxygen to prevent catalyst decomposition and potential side reactions.
-
Thoroughly dry a high-pressure autoclave and purge it with nitrogen or argon for at least 30 minutes.
-
Under a positive pressure of inert gas, transfer the prepared catalyst solution to the autoclave via a cannula.
-
Add the this compound substrate and the cyclohexane internal standard to the autoclave using a gas-tight syringe.
-
-
Reaction Execution:
-
Rationale: The reaction is sensitive to pressure and temperature. Multiple purges with syngas ensure the reaction atmosphere is free of inert gas, and precise control over conditions is key to achieving desired selectivity and conversion.
-
Seal the autoclave and move it to a shielded fume hood.
-
Purge the reactor three times with the 1:1 CO/H₂ syngas mixture by pressurizing to ~10 bar and then venting.
-
Pressurize the reactor to the desired final pressure (e.g., 30-40 bar) with the syngas.
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).
-
Maintain the reaction for a set time (e.g., 4-12 hours), monitoring the pressure for any significant drops that might indicate a leak or high gas consumption.
-
-
Work-up and Analysis:
-
Rationale: Safe depressurization is paramount. Analysis by Gas Chromatography (GC) against an internal standard provides quantitative data on conversion and the ratio of aldehyde isomers.
-
Cool the reactor to room temperature.
-
Carefully and slowly vent the excess syngas in the fume hood.
-
Open the reactor and take a sample of the liquid product mixture.
-
Analyze the sample by GC and GC-MS to determine the conversion of this compound and the relative amounts of 7-methyloctanal and 2,6-dimethyloctanal. Confirm product identity by comparing with authentic standards or by NMR spectroscopy.
-
References
- BenchChem. (2025).
- Journal of Molecular Catalysis A: Chemical. (2025).
-
Sá, J., et al. (n.d.). Boosting the Performance of Nano-Ni Catalysts by Palladium Doping in Flow Hydrogenation of Sulcatone. ResearchGate. [Link]
-
ResearchGate. (2025). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. [Link]
-
Li, Z, et al. (1994). Hydroformylation of 1-heptene catalyzed by ruthenium cluster. OSTI.GOV. [Link]
- Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization.
- BenchChem. (2025).
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Wikipedia. (n.d.). Olefin metathesis. [Link]
-
ResearchGate. (n.d.). Overview of different catalysts employed in olefin metathesis. [Link]
-
Paderi, M., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. IRIS . [Link]
-
NIH. (n.d.). Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. [Link]
-
ACS Catalysis. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. [Link]
-
Stewart, S. Michael. (2019). Metathesis of Alkenes. YouTube. [Link]
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A Comparative Guide to Validating the Kinetic Model of 6-Methyl-1-heptene Polymerization
In the landscape of polymer science, the precise control over polymerization processes is paramount for tailoring material properties. For polyolefins derived from branched α-olefins like 6-methyl-1-heptene, understanding the reaction kinetics is not merely an academic exercise; it is the cornerstone of process optimization, reactor design, and ultimately, the rational design of polymers with desired microstructures and performance characteristics. This guide provides a comprehensive framework for the validation of a kinetic model for the polymerization of this compound, comparing theoretical predictions with empirical data. We will delve into the experimental design, data acquisition, and analytical techniques required to build a robust and validated kinetic model, offering insights into the nuances of handling sterically hindered monomers.
Foundational Kinetic Models for Olefin Polymerization
The polymerization of this compound, typically catalyzed by Ziegler-Natta or metallocene systems, can be described by a series of elementary reaction steps. A plausible kinetic model must account for initiation, propagation, chain transfer, and termination reactions. The rate of polymerization (
A commonly accepted model for olefin polymerization kinetics is the "Terminal Model," where the reactivity of the growing polymer chain is assumed to depend only on the nature of the last added monomer unit. The rate of polymerization can be expressed as:
where
For the purpose of this guide, we will proceed with the validation of a Terminal Model, while acknowledging that discrepancies between the model and experimental data may point towards the need for a more sophisticated kinetic description.
Experimental Design for Kinetic Model Validation
The validation of a kinetic model hinges on the systematic acquisition of high-fidelity experimental data under varying reaction conditions. The core of this process involves monitoring the monomer conversion over time and characterizing the resulting polymer.
Materials and Reagents
-
Monomer: this compound (high purity, >99%)
-
Catalyst System: A well-defined metallocene catalyst, such as rac-Et(Ind)2ZrCl2, activated with a cocatalyst like methylaluminoxane (MAO).
-
Solvent: Anhydrous toluene or heptane.
-
Quenching Agent: Acidified methanol.
Polymerization Protocol
A detailed, step-by-step methodology for a typical polymerization experiment is as follows:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: The desired amount of anhydrous solvent is transferred to the reactor, followed by the this compound monomer. The reactor is then brought to the desired reaction temperature.
-
Catalyst Activation and Injection: In a separate glovebox, the metallocene catalyst is dissolved in a small amount of solvent and activated with the MAO solution. This activated catalyst solution is then rapidly injected into the reactor to initiate the polymerization.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a syringe and quenched in acidified methanol. This terminates the polymerization and precipitates the polymer.
-
Polymer Isolation and Characterization: The precipitated polymer is filtered, washed with methanol, and dried under vacuum. The monomer conversion is determined gravimetrically from the polymer yield. The polymer microstructure and molecular weight are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), respectively.
Experimental Workflow Diagram
Caption: Workflow for experimental validation of the polymerization kinetic model.
Data Analysis and Model Comparison
The validation process involves comparing the experimental data with the predictions of the kinetic model. This is typically done by fitting the model to the experimental monomer conversion versus time data.
Hypothetical Experimental Data
The following table presents a set of hypothetical experimental data for the polymerization of this compound under a specific set of conditions.
| Time (min) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 5 | 12.5 | 25,000 | 2.1 |
| 10 | 23.8 | 48,000 | 2.0 |
| 20 | 41.2 | 95,000 | 2.2 |
| 30 | 55.1 | 140,000 | 2.1 |
| 60 | 75.3 | 250,000 | 2.3 |
Kinetic Model Fitting
By integrating the rate equation, we can obtain an expression for the monomer concentration as a function of time. For a first-order reaction with respect to monomer and catalyst concentration, this would be:
where
Comparison with Alternative Models
If the Terminal Model fails to adequately describe the experimental data (e.g., the plot is non-linear), alternative models should be considered.
-
Model with Catalyst Deactivation: If the rate of polymerization decreases faster than predicted, it may indicate catalyst deactivation. A deactivation term can be added to the kinetic model.
-
Penultimate Model: If the steric hindrance of the monomer significantly affects the propagation rate, a Penultimate Model, which considers the influence of the second-to-last monomer unit, may provide a better fit. This introduces additional rate constants to be determined.
The choice of the most appropriate model is guided by statistical measures of goodness-of-fit, such as the coefficient of determination (
Mechanistic Insights and Model Refinement
The validation of a kinetic model is not merely a curve-fitting exercise. It provides valuable insights into the underlying polymerization mechanism. For instance, the evolution of the polymer's molecular weight and polydispersity index (PDI) with conversion can elucidate the nature of chain transfer and termination reactions. A living polymerization, for example, would exhibit a linear increase in molecular weight with conversion and a narrow PDI.
Should the initial model prove inadequate, the discrepancies themselves are informative. A systematic deviation of the data from the model's predictions points to missing or incorrect assumptions in the model. This iterative process of model refinement, guided by experimental evidence, is at the heart of developing a truly predictive kinetic model.
Logical Relationship Diagram
Caption: Iterative process of kinetic model validation and refinement.
Conclusion
The validation of a kinetic model for the polymerization of a sterically hindered monomer like this compound is a multifaceted endeavor that requires a synergistic approach combining careful experimentation and rigorous data analysis. While a simple Terminal Model can serve as a starting point, researchers must be prepared to consider more complex models to capture the nuances of the polymerization process. The ultimate goal is to develop a predictive tool that can be used to optimize reaction conditions, control polymer properties, and accelerate the development of new polyolefin materials. This guide provides a foundational framework for undertaking such a study, emphasizing the importance of a self-validating system where experimental choices are justified by mechanistic reasoning and the resulting data is used to challenge and refine our understanding of the polymerization kinetics.
References
-
Principles of Polymerization, 4th Edition. Odian, G. John Wiley & Sons, 2004. [Link]
-
Ziegler-Natta Catalysts and Polymerizations. Moore, E. P. Jr. (Ed.). Academic Press, 1998. [Link]
-
Metallocene-based Polyolefins: Preparation, Properties, and Technology. Scheirs, J., & Kaminsky, W. (Eds.). John Wiley & Sons, 2000. [Link]
-
Kinetic modeling of olefin polymerization. Soares, J. B. P., & McKenna, T. F. L. Progress in Polymer Science, 2012. [Link]
Performance Unveiled: A Comparative Analysis of Polymers Derived from 6-Methyl-1-heptene
In the relentless pursuit of advanced materials with tailored properties, the exploration of novel monomers stands as a cornerstone of polymer innovation. This guide delves into the anticipated performance characteristics of polymers derived from the branched alpha-olefin, 6-Methyl-1-heptene. While direct, extensive experimental data on the homopolymer of this compound remains limited in publicly accessible literature, this document constructs a robust comparative analysis. By leveraging established principles of polymer chemistry, structure-property relationships, and drawing parallels with structurally analogous polyolefins, we can project the performance profile of poly(this compound) and its copolymers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this unique monomer in designing next-generation polymers.
The Strategic Advantage of Branched Monomers
The molecular architecture of a polymer is a primary determinant of its macroscopic properties. The incorporation of branched monomers, such as this compound, into a polyolefin backbone introduces significant structural perturbations compared to their linear counterparts. This branching is not a random occurrence but a deliberate design choice aimed at disrupting polymer chain packing. This disruption, in turn, is expected to lower crystallinity and density, leading to enhanced flexibility, toughness, and optical clarity.
Synthesis Strategies: Tailoring Polymer Microstructure
The polymerization of alpha-olefins like this compound can be effectively achieved using coordination catalysts, primarily Ziegler-Natta and metallocene systems. The choice of catalyst is paramount as it dictates the polymer's microstructure, including tacticity, molecular weight, and molecular weight distribution, which are all critical to the final performance of the material.[1][2]
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically heterogeneous systems based on titanium compounds activated by organoaluminum co-catalysts, are the workhorses of the polyolefin industry.[2][3] For a sterically hindered monomer like this compound, the multi-site nature of traditional Ziegler-Natta catalysts might lead to a broader molecular weight distribution.[4] However, modern supported Ziegler-Natta catalysts offer a high degree of stereocontrol, potentially yielding isotactic poly(this compound) with interesting crystalline properties.[2]
Metallocene Catalysis
Metallocene catalysts are single-site catalysts that offer precise control over the polymer architecture, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[5][6] This level of control is particularly advantageous when targeting specific properties. For this compound, a metallocene catalyst could be designed to produce polymers with varying tacticities (isotactic, syndiotactic, or atactic), allowing for a wide range of material properties from rigid plastics to amorphous elastomers.[5][7]
Projected Performance Comparison: Poly(this compound) vs. Linear Polyolefins
Based on the principles of polymer science, we can project the performance of poly(this compound) in comparison to well-characterized linear polyolefins such as polyethylene (PE) and polypropylene (PP).
| Property | Poly(this compound) (Projected) | Linear Low-Density Polyethylene (LLDPE) | Isotactic Polypropylene (iPP) | Rationale for Projection |
| Density | Lower | Low | Low to Medium | The bulky isobutyl side group from this compound is expected to hinder chain packing more effectively than the shorter branches in LLDPE, leading to lower density. |
| Crystallinity | Lower | Low to Medium | High | The irregular structure introduced by the branched side chain will disrupt the crystalline lattice, resulting in lower overall crystallinity compared to the highly regular structure of iPP. |
| Glass Transition Temp. (Tg) | Higher than PE, potentially similar to or slightly higher than PP | -125 °C | -10 °C | The pendant isobutyl group will restrict segmental motion of the polymer backbone, leading to a higher Tg compared to the more flexible polyethylene. |
| Melting Point (Tm) | Lower than iPP | 120-130 °C | 160-170 °C | The reduced crystallinity will result in a lower melting point compared to the highly crystalline iPP. |
| Tensile Strength | Lower than iPP, potentially similar to LLDPE | Moderate | High | Lower crystallinity generally correlates with lower tensile strength. |
| Elongation at Break | Higher than iPP | High | Moderate | The amorphous regions will allow for greater chain mobility and deformation before failure, leading to higher elongation. |
| Clarity | High | High | Low (in thick sections) | Lower crystallinity reduces light scattering, resulting in higher transparency. |
Experimental Protocols for Performance Evaluation
To validate the projected performance of polymers derived from this compound, a rigorous experimental plan is essential. The following are standard, detailed protocols for the characterization of their thermal and mechanical properties.
Thermal Property Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.
Methodology:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at 200 °C for 5 minutes.
-
Cool the sample to -50 °C at a cooling rate of 10 °C/min.
-
Heat the sample from -50 °C to 200 °C at a heating rate of 10 °C/min. This second heating scan is used to determine the thermal properties.
-
The Tg is determined as the midpoint of the transition in the heat flow curve, and the Tm is taken as the peak of the melting endotherm. The heat of fusion (ΔHf) is calculated from the area of the melting peak.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Methodology:
-
Place a 10-15 mg sample into a TGA crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Mechanical Property Testing: Tensile Analysis
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
Methodology:
-
Prepare dumbbell-shaped specimens of the polymer according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (UTM).
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and extension data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
Visualizing the Synthesis and Structural Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of poly(this compound).
Caption: Conceptual comparison of polymer chain structures.
Conclusion and Future Outlook
Polymers derived from this compound represent a promising, yet underexplored, class of materials. The theoretical advantages conferred by its branched structure—namely, the potential for lower crystallinity, enhanced flexibility, and improved clarity—make it an attractive candidate for applications where these properties are paramount. While this guide provides a scientifically grounded projection of its performance, it underscores the critical need for empirical studies to fully elucidate the potential of this monomer. Future research should focus on the systematic synthesis of poly(this compound) and its copolymers using a variety of catalyst systems, followed by comprehensive characterization of their properties. Such data will be invaluable in validating the predictions made herein and paving the way for the development of novel materials with precisely engineered performance characteristics.
References
-
Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
-
Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
-
MDPI. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. [Link]
-
Wikipedia. (2023). Ziegler–Natta catalyst. [Link]
- Google Patents. (1988). Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds.
-
RSC Publishing. (2024). Direct synthesis of poly(α-olefin) thermoplastic elastomers via controlled chain straightening using bulky α-diimine palladium complexes. [Link]
-
Kaminsky, W. (2004). Metallocene Catalysts for Olefin Polymerization. [Link]
-
PubMed Central. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. [Link]
-
ACS Publications. (1998). Metallocene/Borate-Catalyzed Polymerization of Amino-Functionalized α-Olefins. [Link]
-
RSC Publishing. (2021). Synthesis of ultra-high molecular weight poly(ethylene)- co -(1-hexene) copolymers through high-throughput catalyst screening. [Link]
-
ResearchGate. (2017). Metallocene Catalysis. [Link]
-
ResearchGate. (2013). Effects of Cocatalyst on Ethylene-1-hexene Copolymerization with MgCl2-supported Ziegler-Natta Catalyst. [Link]
-
ACS Publications. (2020). Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. [Link]
- Google Patents. (2002).
-
ResearchGate. (2022). Precision in Polymerization: Kinetic Insights into Metallocene- catalyzed Ethylene Polymerization. [Link]
-
Justia Patents. (2020). High pressure free radical polymerizations. [Link]
-
Wiley Online Library. (2009). Copolymerization of Ethylene with 1-Hexene Promoted by Novel Multi-Chelated Non-Metallocene Complexes with Imine Bridged Imidazole Ligand. [Link]
-
ResearchGate. (2012). (PDF) Copolymerization of Ethylene and 1-Hexene with TiCl4/MgCl2 Catalysts Modified by 2,6-Diisopropylphenol. [Link]
-
MDPI. (2021). Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. [Link]
-
Cheméo. (2023). Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6). [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 6-Methyl-1-heptene Quantification
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and final products is not merely a procedural step but the bedrock of quality, safety, and efficacy. 6-Methyl-1-heptene (C₈H₁₆), a volatile branched-chain alkene, serves as a critical building block in various synthetic pathways. Its purity and concentration can significantly influence reaction kinetics, yield, and the impurity profile of subsequent products. Therefore, robust and reliable analytical methods for its quantification are indispensable.
This guide provides an in-depth comparison and cross-validation of the principal analytical techniques for the quantification of this compound. We will move beyond a simple recitation of protocols to explore the underlying principles, the rationale behind methodological choices, and the establishment of a self-validating analytical system. This document is designed for researchers, scientists, and drug development professionals who require not only accurate data but also a profound understanding of how that data is generated and validated.
Chapter 1: Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is foundational to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3][4] |
| Molecular Weight | 112.2126 g/mol | [1][2][3][4] |
| CAS Registry Number | 5026-76-6 | [1][2][3][4] |
| Boiling Point | ~115-116 °C | [5] |
| Structure | Branched Alkene | [1][2][3][4] |
| Volatility | High | [6] |
The high volatility and non-polar nature of this compound strongly indicate that Gas Chromatography (GC) is the most suitable separative technique. Its structure, containing a terminal double bond, also lends itself to characterization by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Chapter 2: Comparative Overview of Analytical Methodologies
A multi-technique approach is essential for robust quantification and impurity profiling. While one technique may be ideal for routine quantification, another may serve as an orthogonal method for validation and primary characterization.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Use Case for this compound |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by volatility, detection by ionization in a hydrogen flame.[7] | Robust, cost-effective, excellent linearity and repeatability for hydrocarbons.[7][8] | Non-selective; provides no structural information for peak identification.[7][9] | High-throughput quantitative analysis in a known matrix. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio. | High specificity and sensitivity; provides structural confirmation for analyte and impurities.[6] | Higher operational complexity and cost compared to GC-FID.[7] | Definitive identification and quantification; impurity profiling. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Molar concentration measured by comparing signal integral to a certified internal standard.[10][11] | Primary ratio method; no specific reference standard for the analyte is needed for purity assessment.[10] | Lower sensitivity than GC-MS; requires higher sample concentration. | Purity assessment of reference standards; orthogonal validation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation by specific molecular vibrations.[12] | Rapid, non-destructive, excellent for functional group identification (e.g., C=C, =C-H).[13] | Generally not a primary quantitative technique; low sensitivity for minor components.[14] | Rapid identity confirmation and screening. |
For the purpose of this guide, we will focus on the cross-validation of GC-MS (as the primary quantitative method for routine analysis) and qNMR (as the orthogonal method for primary standard characterization).
Chapter 3: The Validation Framework: Adhering to ICH Q2(R1) Standards
The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[15] We will adhere to the principles outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validation.[15][16][17][18]
Caption: ICH Q2(R1) analytical method validation workflow.
Chapter 4: Experimental Protocols
These protocols are designed to be self-validating systems, incorporating checks and standards to ensure data integrity.
Protocol 1: Quantification of this compound by GC-MS
Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound.
Causality Behind Choices:
-
Internal Standard (IS): Toluene-d8 is chosen as the internal standard because it is chemically inert, not expected to be in the samples, and elutes near the analyte without co-eluting with likely impurities. The use of an IS corrects for variations in injection volume and instrument response, ensuring high precision.[6]
-
Stationary Phase: A non-polar 5% Phenyl Methyl Siloxane column is selected. Its polarity is well-matched to the non-polar analyte, ensuring separation is primarily driven by boiling point differences, leading to good peak symmetry and resolution.[19]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that creates reproducible fragmentation patterns, allowing for confident identification via spectral library matching (e.g., NIST).[19][20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to maximize sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard, reducing chemical noise.
Materials & Reagents:
-
This compound (Reference Standard, purity to be confirmed by qNMR)
-
Toluene-d8 (Internal Standard, analytical grade)
-
Methanol (GC grade or higher)
-
20 mL Headspace vials with PTFE/silicone septa
Procedure:
-
Stock Solution Preparation:
-
Calibration Standards Preparation:
-
Prepare a series of at least five calibration standards by serially diluting the Analyte Stock solution with methanol to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Spike each calibration standard and a blank (methanol only) with the IS Stock solution to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed into a headspace vial.
-
Add a known volume of methanol.
-
Spike with the IS Stock solution to a final concentration of 10 µg/mL.
-
Immediately seal and vortex the vial.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[19]
-
Injector: Splitless mode, 250°C.
-
MS Source Temp: 230°C.[19]
-
MS Quad Temp: 150°C.[19]
-
Acquisition Mode: SIM mode.
-
Quantifier Ion for this compound: m/z 41 (or other characteristic ion from full scan analysis).
-
Qualifier Ion(s): m/z 56, 70.
-
Quantifier Ion for Toluene-d8: m/z 98.
-
-
-
Data Analysis:
-
Confirm the identity of this compound by its retention time and the ratio of qualifier to quantifier ions.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
-
Protocol 2: Purity Assessment of this compound Standard by qNMR
Objective: To determine the absolute purity of the this compound reference standard using an independent, primary analytical method.
Causality Behind Choices:
-
Internal Calibrant: Maleic acid is an excellent internal calibrant. It is non-volatile, highly pure, possesses protons in a distinct chemical shift region from the analyte, and has a known molecular weight, allowing for accurate molar calculations.
-
Solvent: Chloroform-d (CDCl₃) is a standard deuterated solvent for non-polar analytes.
-
Relaxation Delay (d1): A long relaxation delay (5 times the longest T1 of interest) is critical to ensure complete relaxation of all protons, making the signal integral directly proportional to the number of nuclei, which is the fundamental principle of qNMR.[11]
Materials & Reagents:
-
This compound (the standard to be assayed)
-
Maleic Acid (Certified Internal Calibrant)
-
Chloroform-d (CDCl₃) with 0.03% TMS
-
High-precision analytical balance
-
Class A volumetric glassware
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound standard into a vial.
-
Accurately weigh ~15 mg of the Maleic Acid internal calibrant into the same vial.
-
Dissolve the contents in ~0.7 mL of CDCl₃.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Probe: BBO probe, tuned and matched.
-
Shimming: Perform automated and manual shimming to achieve optimal line shape.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Pulse Angle: 30° (to reduce T1 weighting).
-
Relaxation Delay (d1): 30 seconds (ensure 5x T1).
-
Number of Scans: 16-32 (for sufficient signal-to-noise).
-
-
-
Data Processing & Analysis:
-
Apply a gentle exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum meticulously.
-
Integrate the well-resolved signals:
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_cal / I_cal) * (MW_analyte / MW_cal) * (m_cal / m_analyte) * P_cal Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the calibrant
-
-
Chapter 5: The Cross-Validation Workflow
Cross-validation ensures that different analytical techniques produce congruent and reliable results. Here, the qNMR serves as the primary method to certify the reference standard that is then used to calibrate and validate the GC-MS method.
Caption: Cross-validation logic using qNMR and GC-MS.
This workflow establishes traceability. The GC-MS method's accuracy is directly traceable to the primary qNMR measurement, creating a robust and defensible analytical package.
Chapter 6: Expected Validation Data Summary
The following table summarizes the expected performance characteristics from a fully validated GC-MS method for this compound, cross-validated against a qNMR-certified standard.
| Validation Parameter | Acceptance Criteria | Expected Result for GC-MS Method |
| Specificity | No interference at the retention time of the analyte and IS. | Peak purity analysis and mass spectra confirm no co-elution. |
| Linearity (R²) | ≥ 0.995 | > 0.998 over the range of 1-50 µg/mL. |
| Range | Method provides acceptable linearity, accuracy, and precision. | 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.1% - 101.5%. |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6, diff. day/analyst): ≤ 3.0% | Repeatability: < 1.5% Intermediate Precision: < 2.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.2 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.7 µg/mL |
| Robustness | %RSD ≤ 5.0% after minor changes (e.g., flow rate ±5%, oven temp ±2°C). | Passes; results are not significantly affected by small variations. |
Conclusion
The quantification of this compound demands a rigorous, well-validated analytical approach. While GC-MS stands out as the preferred technique for routine, sensitive, and specific quantification, its reliability is fundamentally dependent on the quality of the reference standard used for calibration. By employing qNMR as an orthogonal, primary method to certify the purity of the reference standard, we establish a powerful cross-validation system.
This integrated approach ensures that the entire analytical workflow is self-validating and produces data that is not only accurate and precise but also scientifically sound and defensible. For researchers in drug development, this level of analytical rigor is paramount for making informed decisions, ensuring product quality, and meeting regulatory expectations.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
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Nyman, P. J., Limm, W., Begley, T. H., & Chirtel, S. J. (2012). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link][23]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
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International Council for Harmonisation. Quality Guidelines. [Link][24]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][18]
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Admasu, F. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE. [Link][25]
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Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link][12]
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Labio Scientific®. (2023). GC-MS or GC-FID? What to use in Oil Analysis. [Link][9]
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MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. [Link][7]
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Reddy, C. M., et al. (2007). Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection. Journal of Chromatography A. [Link][27]
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Aparicio-Ruiz, R., et al. (2011). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Food Chemistry. [Link][8]
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Benchmarking the Reactivity of 6-Methyl-1-heptene Against Structurally Similar Branched Alkenes
An In-Depth Guide to the Reactivity of Branched Alkenes for Synthesis Professionals
Introduction: The Strategic Importance of Alkene Reactivity in Synthesis
In the intricate world of organic synthesis, particularly in the fields of pharmaceutical and materials science, alkenes are foundational building blocks. Their carbon-carbon double bonds (C=C) serve as versatile functional groups, ready to be transformed into a vast array of molecular architectures.[1][2] The reactivity of this π-bond, however, is not uniform across all alkenes. It is exquisitely sensitive to the surrounding molecular landscape, influenced by both electronic and steric factors.
This guide focuses on 6-methyl-1-heptene (CAS No. 5026-76-6), a terminal alkene with a remote methyl branch.[3][4][5][6] Understanding its reactivity profile is crucial for chemists aiming to incorporate it into complex molecules. A branch so far from the reactive center might be assumed to have a negligible effect, but as we will demonstrate, even distant steric bulk can modulate reaction outcomes.
To provide a clear and practical benchmark, we will compare the reactivity of this compound against a curated set of structurally related terminal alkenes in three cornerstone synthetic transformations: Hydroboration-Oxidation, Epoxidation, and Ozonolysis. The chosen analogues allow for a systematic evaluation of how the position and degree of branching impact reaction kinetics and selectivity:
-
1-Octene: A linear analogue to establish a baseline reactivity profile with minimal steric hindrance.
-
4-Methyl-1-pentene: Features a methyl group closer to the double bond (at the C4 position), introducing more significant steric challenge.
-
3,3-Dimethyl-1-butene (Neo-hexene): Presents a highly hindered environment with a bulky tert-butyl group directly adjacent to the double bond, offering a case of extreme steric repulsion.
By dissecting the performance of these molecules, this guide provides researchers with the predictive insights needed to design more efficient and selective synthetic routes.
Theoretical Framework: Steric and Electronic Effects in Alkene Reactions
The reactivity of an alkene's π-bond is a delicate balance between its electron density (nucleophilicity) and its accessibility to incoming reagents.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This means that, in general, more substituted alkenes have a more electron-rich π-bond, making them more reactive towards electrophiles.[7]
-
Steric Effects: The size and proximity of substituent groups can physically obstruct the path of a reagent to the double bond. This "steric hindrance" can dramatically slow down or even prevent a reaction, and it is often the dominant factor in determining regioselectivity, as seen in hydroboration.[8][9]
The three reactions chosen for this study are designed to probe these effects differently:
-
Hydroboration-Oxidation: This two-step process is highly sensitive to steric hindrance. The boron atom preferentially adds to the less substituted carbon of the double bond (an anti-Markovnikov addition), a preference that is amplified by bulky borane reagents.[9][10][11]
-
Epoxidation: This reaction involves an electrophilic attack on the alkene by a peroxy acid. Its rate is influenced by both the nucleophilicity of the alkene and the steric accessibility of the double bond.[7][12][13]
-
Ozonolysis: This powerful oxidative cleavage reaction proceeds via a [3+2] cycloaddition to form a molozonide intermediate. While generally effective for most alkenes, severe steric hindrance can impact the rate of this initial cycloaddition.[14][15][16]
Experimental Design and Workflow
Our benchmarking study follows a systematic workflow to ensure data integrity and comparability across all substrates and reactions. The process involves parallel reaction execution under strictly controlled conditions, followed by rigorous analysis to determine reaction rates and product yields.
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The Allylic C-H Bond in 6-Methyl-1-heptene: A Comparative Guide to Theoretical and Experimental Bond Dissociation Energies
In the landscape of chemical synthesis and reaction mechanism elucidation, a thorough understanding of bond dissociation energy (BDE) is paramount. This guide provides a detailed comparison of the theoretical and experimental approaches to determining the BDE of the allylic carbon-hydrogen (C-H) bond in 6-Methyl-1-heptene. Aimed at researchers, scientists, and drug development professionals, this document delves into the causal factors behind experimental choices and computational models, ensuring a robust and self-validating understanding of this critical chemical parameter.
The allylic C-H bond in this compound is of particular interest due to its reduced bond strength compared to typical sp³ C-H bonds. This lowered BDE is a direct consequence of the stability of the resulting allylic radical, which is stabilized by resonance.[1][2] This inherent weakness makes the allylic position a prime target for a variety of chemical transformations, including oxidations, halogenations, and other radical-mediated reactions.
Theoretical Approaches to Bond Dissociation Energy Calculation
Computational chemistry offers a powerful toolkit for the theoretical determination of BDEs. Density Functional Theory (DFT) is a widely employed method that provides a good balance between accuracy and computational cost for systems of this size.[5] The BDE of a C-H bond is calculated as the enthalpy difference between the products of homolytic bond cleavage (the allylic radical and a hydrogen atom) and the parent molecule.
Computational Workflow for BDE Calculation:
The following diagram outlines the typical workflow for calculating the BDE of the allylic C-H bond in this compound using DFT.
Caption: Computational workflow for determining the BDE of the allylic C-H bond.
The choice of the DFT functional and basis set is critical for obtaining accurate results. Functionals like B3LYP are popular for their reliability in predicting thermochemical properties of organic molecules. The basis set, such as 6-31G*, dictates the mathematical representation of the atomic orbitals. Larger basis sets generally lead to more accurate results but at a higher computational expense.
Experimental Determination of Bond Dissociation Energy
Photoacoustic calorimetry (PAC) is a powerful experimental technique for determining BDEs in solution.[6] This method relies on the measurement of the heat released during a photoinitiated radical reaction. The physical principle involves irradiating a solution containing a photolabile radical precursor and the substrate of interest with a laser pulse. The rapid heat release from the ensuing reaction generates a pressure wave (sound), which is detected by a sensitive microphone. The amplitude of this photoacoustic signal is proportional to the enthalpy of the reaction.
Experimental Protocol for Photoacoustic Calorimetry:
A typical experimental setup for measuring the allylic C-H BDE of this compound would involve the following steps:
-
Sample Preparation: A solution of this compound and a suitable radical initiator (e.g., di-tert-butyl peroxide) in an appropriate solvent (e.g., benzene) is prepared. A calorimetry standard with a known heat release upon photoexcitation is also prepared.
-
Photoexcitation: The sample is irradiated with a pulsed laser of a specific wavelength that is absorbed by the radical initiator but not by the solvent or the substrate.
-
Signal Acquisition: The resulting photoacoustic wave is detected by a piezoelectric transducer and recorded by an oscilloscope.
-
Data Analysis: The amplitude of the photoacoustic signal from the sample is compared to that of the calorimetry standard. This comparison, along with the known quantum yield of the radical initiator, allows for the calculation of the reaction enthalpy.
-
BDE Calculation: The BDE is then derived from the reaction enthalpy using known thermodynamic cycles.
Caption: Experimental workflow for BDE determination using photoacoustic calorimetry.
Comparison of Theoretical and Experimental Values
The table below presents a comparison of the expected BDE for the allylic C-H bond in this compound, based on the known value for propene, and discusses the anticipated results from both theoretical and experimental methods.
| Compound | Method | BDE (kcal/mol) | Key Considerations |
| Propene | Experimental (Various) | ~89[3] | Well-established benchmark value. |
| Theoretical (DFT) | ~88-92 | Dependent on the level of theory (functional and basis set). | |
| This compound | Expected Experimental | ~88-90 | The isobutyl group is electron-donating, which may slightly decrease the BDE compared to propene. |
| Expected Theoretical | ~87-91 | The calculated value will be sensitive to the accurate modeling of the alkyl substituent's electronic and steric effects. |
Discussion of Discrepancies:
It is important to acknowledge that discrepancies between theoretical and experimental BDE values can arise. Theoretical calculations are performed in the gas phase by default, while experimental measurements like PAC are conducted in solution. Solvation effects can influence the stability of the reactants and products, leading to differences in the measured BDE. Furthermore, the accuracy of DFT calculations is inherently limited by the approximations in the exchange-correlation functional.[5] Experimental measurements also have inherent uncertainties.
Conclusion
Both theoretical calculations and experimental measurements provide invaluable insights into the bond dissociation energy of the allylic C-H bond in this compound. While a direct experimental value is not currently documented, a robust estimate can be derived from the well-characterized BDE of propene. DFT calculations offer a powerful predictive tool, with the understanding that the choice of computational methodology is crucial for accuracy. Photoacoustic calorimetry stands as a reliable experimental technique for determining BDEs in the solution phase. For researchers in synthetic chemistry and drug development, a comprehensive understanding of both approaches is essential for predicting reaction outcomes and designing novel chemical entities with tailored reactivity.
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
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Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. Retrieved from [Link]
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Bond Strengths And Radical Stability. (2013, August 14). Master Organic Chemistry. Retrieved from [Link]
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Zavitsas, A. A., Rogers, D. W., & Matsunaga, N. (2007). Remote substituent effects on allylic and benzylic bond dissociation energies. Effects on stabilization of parent molecules and radicals. The Journal of Organic Chemistry, 72(19), 7091–7101. [Link]
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Bauschlicher, C. W., Jr., & Langhoff, S. R. (1992). Theoretical study of the bond dissociation energies of propyne (C3H4). Chemical Physics Letters, 193(5), 383-388. [Link]
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Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research, 32(4), 342–349. [Link]
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Nagy, B., Kégl, T., & Kégl, Á. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220177. [Link]
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A Comparative Analysis of 6-Methyl-1-heptene: Properties and Applications in Polymer Science
This technical guide offers a comprehensive literature review of 6-methyl-1-heptene, focusing on its physicochemical properties and its applications, particularly as a monomer in polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers for the synthesis of advanced polymers. By comparing this compound with other relevant α-olefins, this guide provides the necessary data and experimental context to evaluate its potential in various applications.
Introduction to this compound: A Branched α-Olefin
This compound is an unsaturated hydrocarbon belonging to the class of α-olefins.[1] Its structure, featuring a terminal double bond and a branched alkyl chain, imparts unique properties that make it an interesting candidate for polymerization and as a building block in organic synthesis. The presence of the methyl branch influences the steric hindrance around the double bond, which in turn can affect its reactivity and the properties of the resulting polymers. This guide will delve into these aspects, providing a comparative analysis with other olefins to highlight the specific advantages and potential applications of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a monomer is crucial for its application in any synthesis process. The following table summarizes the key properties of this compound, with a comparison to the more commonly used α-olefin, 1-octene.
| Property | This compound | 1-Octene | Rationale for Comparison |
| Molecular Formula | C8H16[2] | C8H16 | Same molecular formula, allowing for a direct comparison of the effect of branching. |
| Molecular Weight | 112.21 g/mol [1] | 112.21 g/mol | Identical molecular weight ensures that differences in properties are primarily due to structural variations. |
| Boiling Point | 112.4 °C[2] | 121-123 °C | The lower boiling point of this compound is a result of its branched structure, which reduces the effectiveness of van der Waals forces. |
| Density | 0.719 g/cm³[2] | 0.715 g/cm³ | The densities are comparable, indicating similar packing efficiencies in the liquid state. |
| Flash Point | 15.5 °C[2] | 21 °C | The lower flash point of this compound suggests a higher volatility and flammability, requiring specific handling precautions.[1] |
| Refractive Index | 1.4045[2] | 1.408-1.409 | The similar refractive indices are expected for isomeric alkenes. |
| Solubility | Insoluble in water[1] | Insoluble in water | Both are nonpolar hydrocarbons and thus are immiscible with water. |
Expert Insight: The seemingly minor difference in boiling point between this compound and 1-octene has significant implications for polymerization process design. A lower boiling point may necessitate pressurized reactor systems to maintain a liquid phase at typical polymerization temperatures, thereby adding to the complexity and cost of the process.
Applications in Polymer Synthesis: A Comparative Outlook
The primary application of interest for this compound is as a monomer in the synthesis of polyolefins. The branched structure of this monomer is expected to yield polymers with distinct properties compared to those derived from linear α-olefins.
Homopolymerization of this compound
While specific experimental data on the homopolymerization of this compound is not extensively reported in readily available literature, we can extrapolate its expected behavior based on the well-documented polymerization of similar branched α-olefins, such as 3-methyl-1-heptene and 4-methyl-1-pentene.[3][4] The presence of the methyl group at the 6-position is anticipated to influence the stereochemistry of the resulting polymer, which in turn dictates its physical properties like crystallinity and melting point.
Expected Polymer Properties:
-
Reduced Crystallinity: The methyl branches will likely disrupt the regular packing of the polymer chains, leading to a lower degree of crystallinity compared to polyethylene or polypropylene.
-
Lower Melting Point: A consequence of reduced crystallinity is a lower melting point, which could be advantageous for applications requiring lower processing temperatures.
-
Improved Solubility: The amorphous nature of the polymer should enhance its solubility in organic solvents.
Copolymerization with Other Olefins
This compound can also be utilized as a comonomer in the production of copolymers, such as linear low-density polyethylene (LLDPE).[5] In this context, the incorporation of a branched comonomer introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and leads to a material with lower density and improved flexibility.
Comparison with 1-Hexene as a Comonomer:
| Feature | Copolymer with this compound (Expected) | Copolymer with 1-Hexene (Known) | Rationale for Comparison |
| Branching | Introduces a 2-methylpropyl branch | Introduces a butyl branch | The different branch structures will impact the polymer's microstructure and properties. |
| Crystallinity | Potentially lower due to the bulkier branch | Lower than HDPE, but potentially higher than with this compound | The steric hindrance of the 2-methylpropyl group may be more disruptive to crystallization. |
| Mechanical Properties | Expected to have good flexibility and impact strength | Known to improve flexibility and toughness compared to HDPE | The specific branch structure from this compound could offer unique mechanical performance. |
Experimental Protocols for Polymerization
While specific protocols for this compound are scarce, the following represents a generalized procedure for the Ziegler-Natta polymerization of an α-olefin, which can be adapted for this compound. This protocol is based on established methods for similar monomers like 1-hexene.[6]
Ziegler-Natta Polymerization of this compound (Exemplary Protocol)
Objective: To synthesize poly(this compound) using a supported titanium-magnesium catalyst.
Materials:
-
This compound (purified by passing through activated alumina and molecular sieves)
-
Supported titanium-magnesium catalyst (e.g., TiCl4 on MgCl2)
-
Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL) as a cocatalyst
-
Anhydrous heptane (as solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen (high purity)
Experimental Workflow:
Caption: Ziegler-Natta polymerization workflow for this compound.
Step-by-Step Procedure:
-
Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer and a nitrogen inlet is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Cocatalyst Addition: 100 mL of anhydrous heptane is introduced into the reactor, followed by the addition of the cocatalyst (e.g., TEAL) via syringe under a nitrogen atmosphere.
-
Catalyst Introduction: The supported titanium-magnesium catalyst is then added to the reactor.
-
Monomer Injection: The purified this compound is injected into the reactor.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 70 °C) for a specified duration (e.g., 2 hours).
-
Quenching: The polymerization is terminated by the addition of 5 mL of methanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to remove catalyst residues.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C until a constant weight is achieved.
Self-Validation: The success of the polymerization can be validated by characterizing the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, and Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity.
Applications in Fine Chemical Synthesis
Beyond polymerization, the terminal double bond of this compound makes it a useful intermediate in organic synthesis. It can undergo a variety of reactions common to alkenes, such as hydroformylation, oxidation, and addition reactions, to produce a range of valuable fine chemicals.[7]
Reaction Pathway Example:
Caption: Potential synthetic transformations of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated area, away from sources of ignition, and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion and Future Outlook
This compound presents an intriguing alternative to traditional linear α-olefins for the synthesis of specialty polymers. Its branched structure is poised to deliver polymers with unique properties, such as lower crystallinity and potentially enhanced solubility. While direct experimental data on its polymerization is limited, analogies to similar branched monomers provide a strong basis for its potential. Further research is warranted to fully explore the polymerization behavior of this compound and to characterize the properties of the resulting polymers. Such studies will be crucial in unlocking its full potential in applications ranging from advanced packaging materials to novel drug delivery systems.
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This compound - LookChem. (n.d.). Retrieved from [Link]
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This compound | C8H16 | CID 21122 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6) - Cheméo. (n.d.). Retrieved from [Link]
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1-Heptene, 6-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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Effects of Cocatalyst on Ethylene-1-hexene Copolymerization with MgCl2-supported Ziegler-Natta Catalyst. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Methyl-1-Heptene: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 6-methyl-1-heptene, a highly flammable and potentially hazardous alkene. By understanding the chemical properties and adhering to established protocols, researchers can mitigate risks and ensure a safe laboratory environment.
Immediate Safety Considerations: Understanding the Risks
This compound is a highly flammable liquid and vapor, classified as a Category 2 flammable liquid.[1] Its vapors can form explosive mixtures with air, and it poses an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1][2] Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[1][3] Therefore, handling and disposal require stringent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[4] | Prevents skin contact, which can cause irritation, and protects from fire hazards. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Protects against inhalation of vapors, which can have anesthetic effects. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never pour it down the sink or drain.[5] This can lead to fires, explosions, and severe environmental contamination.[5] The required method of disposal is through a licensed professional waste disposal service.[6]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste in a designated, properly labeled container. The container should be made of a suitable material such as glass or metal and must have a secure, tight-fitting lid to prevent the escape of vapors.[7][8]
-
Labeling: Clearly label the container as "Hazardous Waste," "Flammable Liquid," and "this compound."[7] Include the date of accumulation. Proper labeling is a legal requirement and crucial for safe handling by waste disposal personnel.[5][9]
-
Segregation: Store the this compound waste separately from incompatible materials, especially oxidizing agents, strong bases, and strong reducing agents.[2][10]
Step 2: Storage of Waste
-
Ventilation: Store the sealed waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames.[9][11] A flammable liquids storage cabinet is the ideal location.
-
Grounding: All equipment used when handling the product, including waste containers, must be grounded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][11]
Step 3: Arranging for Disposal
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste management company to handle the final disposal.[6][9] These companies are equipped to transport and dispose of flammable liquids in accordance with all federal, state, and local regulations.[9][12]
-
Provide Information: Be prepared to provide the waste disposal company with a clear identification of the waste material (this compound) and its approximate quantity.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and decisive action is crucial to prevent injury and fire.
-
Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and eliminate any potential sources of sparks in the immediate area.[1][11]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. If it is safe to do so, increase ventilation to the area.[6]
-
Contain the Spill: For small spills, absorb the material with a non-combustible absorbent, such as dry earth, sand, or a commercial sorbent.[1] Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[1]
-
Large Spills: For large spills, dike the area far ahead of the liquid spill for later disposal and contact your institution's environmental health and safety (EHS) department or emergency services immediately.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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Navigating the Volatility: A Guide to Personal Protective Equipment for 6-Methyl-1-heptene
For the experienced researcher, the introduction of any new compound into a workflow demands a rigorous, proactive approach to safety. 6-Methyl-1-heptene, a volatile and flammable alkene, is no exception. This guide moves beyond mere compliance, offering a deep-dive into the causality behind personal protective equipment (PPE) selection, operational protocols, and emergency preparedness. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not incident response.
Hazard Profile of this compound: Understanding the "Why"
Before selecting the appropriate PPE, we must first understand the intrinsic hazards of this compound. Its physical and toxicological properties dictate the necessary layers of protection. This compound is not merely a liquid; it is a dynamic substance with multiple routes of potential exposure, each carrying specific risks.
As a volatile organic compound (VOC), this compound readily evaporates at room temperature, creating an inhalation hazard.[1][2] Its vapors can cause anesthetic effects such as dizziness, headache, and drowsiness.[3][4] Furthermore, it is classified as a highly flammable liquid, meaning its vapors can ignite at temperatures below 73.4 °F (23 °C).[3][5]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description of Risk | Source(s) |
|---|---|---|---|
| Flammable Liquid | H225 | Highly flammable liquid and vapor. | [3] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. | [3] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | - | Overexposure may cause eye irritation. | [3][4] |
| Neurotoxicity | - | May have anesthetic effects (drowsiness, dizziness, headache). |[3][4] |
This multi-faceted hazard profile necessitates a holistic PPE strategy that addresses the risks of flammability, skin contact, and vapor inhalation simultaneously.
The Core of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist but a risk-based decision process. The following diagram illustrates a logical workflow for determining the appropriate level of protection when handling this compound.
Caption: PPE selection workflow for this compound.
Eye and Face Protection
Given the risk of splashes and eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times.[3][6]
-
Enhanced Protection: For procedures involving larger volumes (>1L) or a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3]
Skin and Body Protection
A flame-resistant (FR) lab coat is the primary barrier for protecting your skin and street clothes. Standard cotton or polyester-blend lab coats are insufficient due to the high flammability of this compound. In the event of a fire, synthetic materials can melt and adhere to the skin, exacerbating injuries.[7]
-
Lab Coat: A Nomex® or similar flame-resistant lab coat, fully buttoned, is required.[8]
-
Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6][9]
-
Apron: For large-volume transfers or tasks with a high splash potential, supplement the lab coat with a chemically impervious apron.[3]
Hand Protection: A Critical Barrier
Choosing the correct glove material is arguably the most critical decision in your PPE ensemble. Disposable exam-style gloves are not designed for prolonged chemical exposure.[10] While no specific permeation data is available for this compound, we can make informed decisions based on its chemical class (aliphatic hydrocarbon) and data from similar solvents like heptane and hexane.[11][12]
Table 2: Glove Selection Guide for this compound
| Task Description | Recommended Glove Type | Rationale & Considerations | Source(s) |
|---|---|---|---|
| Incidental Contact (e.g., small volume transfers, sample preparation) | Nitrile (min. 4-5 mil thickness) | Provides adequate short-term splash protection. Nitrile is generally effective against aliphatic hydrocarbons for incidental use. Gloves must be changed immediately upon any contact. | [3][12][13] |
| Extended Contact / Immersion (e.g., equipment cleaning, large volume handling) | Heavy-weight Nitrile (>15 mil) or Fluoroelastomer (Viton®) | These materials offer superior resistance to hydrocarbons. Butyl rubber is not recommended as it performs poorly with aliphatic hydrocarbons. Always consult the manufacturer's specific chemical resistance data. |[11][14][15] |
Causality: The selection of thicker or more robust glove materials for extended contact is based on the principles of chemical permeation and degradation.[16] Thinner gloves, like standard nitrile, have shorter breakthrough times, meaning the chemical can pass through the material at a molecular level even without visible damage.[13][17] For sustained exposure, materials like Viton® are engineered to resist this molecular transport for longer periods.[18][19]
Operational Plan: Safe Handling and Disposal
Your PPE is the last line of defense. The primary method of protection comes from robust engineering controls and safe work practices.
Engineering Controls
All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[2][9][20] This is the most crucial step in minimizing inhalation exposure. The fume hood's airflow captures volatile vapors at the source, preventing them from entering the laboratory environment.
Procedural Guidance: Step-by-Step PPE Protocols
Protocol 1: PPE Donning (Putting On) Sequence
-
Hand Hygiene: Start by washing hands thoroughly with soap and water.[21]
-
Gown/Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.[1][21]
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection (e.g., work outside a fume hood), don your NIOSH-approved respirator with organic vapor cartridges now. Perform a user seal check.[21]
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.[22]
-
Gloves: Select the appropriate gloves based on your task (see Table 2). Pull the glove cuffs over the cuffs of your lab coat sleeves to ensure a complete seal.[22]
Protocol 2: PPE Doffing (Taking Off) Sequence
The goal of doffing is to remove contaminated PPE without contaminating yourself. Treat the outside of your gloves and lab coat as contaminated.
-
Gown and Gloves: Grasp the front of the gown and pull it away from your body, turning it inside out as you remove it. As you pull your hands from the sleeves, peel the gloves off at the same time, so they are contained within the inside-out gown. This is a preferred method to minimize hand contamination.[1] Dispose of the bundled gown and gloves in the appropriate hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces from the back. Avoid touching the front surface. Place in a designated area for decontamination or disposal.[21][22]
-
Respirator (if worn): Remove the bottom strap, then the top strap, without touching the front of the respirator.[21]
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[22]
Storage and Disposal Plan
-
Storage: Store this compound in a tightly closed, properly labeled container within a designated flammable liquids storage cabinet.[9][23] These cabinets are designed to contain spills and provide fire resistance. Adhere to OSHA guidelines regarding the maximum quantity of flammable liquids stored in a single area.[7][24]
-
Disposal: All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.[10][25] Collect this waste in a clearly labeled, sealed container and follow your institution's hazardous waste management protocols. Never dispose of organic substances down the drain.[9]
Emergency Response Plan
Spills:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Ignition Sources: Immediately eliminate all potential ignition sources (e.g., turn off hot plates, unplug equipment).[10][18]
-
Containment: If safe to do so, contain the spill by creating a dike around it with a non-combustible absorbent material like vermiculite, sand, or a commercial spill kit.[3]
-
Cleanup: Wearing the appropriate PPE (including respiratory protection if vapors are significant), collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with soap and water.[10]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[26]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
